N-(4-aminophenyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFFWCDLWDYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352213 | |
| Record name | N-(4-aminophenyl)-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21838-58-4 | |
| Record name | N-(4-aminophenyl)-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-aminophenyl)furan-2-carboxamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(4-aminophenyl)furan-2-carboxamide
Authored by Gemini, Senior Application Scientist
Abstract
This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure, incorporating a furan-2-carboxamide moiety linked to a phenylenediamine core, offers versatile sites for further chemical modification. The furan scaffold is a common feature in pharmacologically active compounds, often acting as a bioisostere for phenyl rings to modulate metabolic stability and receptor interactions.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, designed for researchers and professionals in chemical synthesis and drug development. We will explore the causality behind strategic experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the principal synthetic routes.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be logically approached via two core strategies, differentiated by the sequence of amide bond formation and the introduction of the primary amine functionality.
-
Pathway A: Sequential Acylation-Reduction. This is a robust, two-step approach that begins with the acylation of a protected or precursor aniline, typically p-nitroaniline, to form an amide bond. The nitro group is then chemically reduced in a subsequent step to yield the final primary amine. This method offers excellent control and generally high yields.
-
Pathway B: Direct Mono-acylation. This pathway involves the direct formation of an amide bond between a furan-2-carboxylic acid derivative and p-phenylenediamine. The primary challenge of this route is achieving selective mono-acylation, as the diamine possesses two nucleophilic amino groups, creating a risk of forming the di-substituted byproduct.
Figure 1: High-level overview of the two primary synthetic pathways.
In-Depth Analysis of Synthetic Pathways
Pathway A: Acylation of p-Nitroaniline followed by Reduction
This pathway is often preferred for its predictability and control over the final product. By using p-nitroaniline, one of the two amine functionalities is masked as a nitro group, preventing di-acylation.
The initial step is the creation of the amide linkage to form N-(4-nitrophenyl)furan-2-carboxamide. This can be achieved through several reliable methods.
-
From Furan-2-carbonyl chloride: This is a classic and highly efficient method for amide synthesis.[][3] Furan-2-carbonyl chloride, which can be prepared from furan-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[4][5], is a potent electrophile. The reaction with p-nitroaniline proceeds via a nucleophilic acyl substitution mechanism, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the HCl byproduct.[][6]
-
From Furan-2-carboxylic acid (Direct Coupling): To avoid handling acyl chlorides, direct coupling methods using activating agents are employed. A carboxylic acid is converted in situ into a more reactive species that readily reacts with the amine. Common coupling agents include carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU).[] Another effective and mild activator is 1,1'-Carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate.[7]
The conversion of the nitro intermediate to the target aniline is a critical step. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean conversion and high yields.[8]
-
Catalytic Hydrogenation: This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.[9] The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a positive pressure of hydrogen.[9][10] Other catalysts like nickel or copper can also be used.[11][12] While generally safe under controlled conditions, it's important to note that the hydrogenation of nitroarenes can be highly exothermic, and unstable hydroxylamine intermediates can form, posing a risk if the reaction temperature is not properly managed.[13]
Figure 2: Workflow for Pathway A (Sequential Acylation-Reduction).
Pathway B: Direct Mono-acylation of p-Phenylenediamine
This approach is more atom-economical as it avoids the protection-deprotection sequence of the nitro group. However, its success hinges on controlling the reaction to favor the formation of the mono-acylated product over the di-acylated byproduct.
The key to selectivity is based on Le Chatelier's principle and reaction kinetics. By using a stoichiometric excess of p-phenylenediamine relative to the furan electrophile, the probability of the electrophile encountering an unreacted diamine molecule is significantly higher than it encountering a mono-acylated product molecule.[7]
Furthermore, kinetic control can be exerted by adding the activated furan species slowly (e.g., dropwise) to a dilute solution of the diamine. This maintains a low instantaneous concentration of the electrophile, further suppressing the second acylation reaction.[7]
A published method successfully employs this strategy by first activating furan-2-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in THF. The resulting activated solution is then added dropwise to a solution containing an excess of 1,4-diaminobenzene, leading to the desired mono-amide.[7]
Figure 3: Workflow for Pathway B, highlighting selectivity control.
Comparative Analysis and Data Summary
| Feature | Pathway A: Sequential Acylation-Reduction | Pathway B: Direct Mono-acylation |
| Starting Materials | Furan-2-carboxylic acid derivative, p-nitroaniline | Furan-2-carboxylic acid, p-phenylenediamine |
| Key Reagents | Acyl chloride or coupling agent; Reducing agent (e.g., H₂ + Pd/C) | Coupling agent (e.g., CDI) |
| Number of Steps | Two distinct synthetic steps | One primary reaction step (one-pot) |
| Primary Advantage | High selectivity, avoids di-acylation, generally high overall yield. | More atom-economical, fewer steps. |
| Primary Challenge | Requires an additional reduction step. | Requires careful control of stoichiometry and reaction conditions to ensure mono-selectivity and avoid byproduct formation. |
| Typical Yield | Often high for both steps. | Reported as moderate (e.g., 56%) after purification.[7] |
Experimental Protocols
The following protocols are derived from established literature procedures and represent validated methods for the synthesis of this compound.
Protocol 1: Synthesis via Sequential Acylation-Reduction (Pathway A)
This protocol is a composite based on standard organic chemistry transformations.[6][9]
Step A: Synthesis of N-(4-nitrophenyl)furan-2-carboxamide
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-nitroaniline (1.0 eq.) and triethylamine (1.1 eq.) in dry dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Dissolve furan-2-carbonyl chloride (1.0 eq.) in dry DCM and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography.
Step B: Reduction to this compound
-
Setup: To a solution of N-(4-nitrophenyl)furan-2-carboxamide (1.0 eq.) in ethanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain this compound as a solid.
Protocol 2: Synthesis via Direct Mono-acylation (Pathway B)
This protocol is adapted directly from a peer-reviewed publication by Pieroni et al.[7]
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq., 0.82 mmol) and 1,1'-Carbonyldiimidazole (CDI) (1.1 eq., 0.90 mmol) in anhydrous tetrahydrofuran (THF, ~1.7 mL). Stir the mixture for 2 hours at 45 °C to form the activated acylimidazolide intermediate.
-
Amine Solution Preparation: In a separate, larger flask, dissolve 1,4-diaminobenzene (p-phenylenediamine) (1.8 eq., 1.49 mmol) in anhydrous THF (~2 mL).
-
Controlled Addition: Add the solution of the activated carboxylic acid from step 1 dropwise (approximately 1 drop per 30 seconds) to the stirred solution of 1,4-diaminobenzene.
-
Reaction: After the addition is complete, stir the reaction mixture at 45 °C for 18 hours.
-
Workup: Remove the THF solvent under reduced pressure. Redissolve the residue in ethyl acetate (AcOEt) and wash the organic phase with a 10% aqueous solution of NaHCO₃.
-
Isolation and Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude amide product by flash column chromatography using a hexane-ethyl acetate solvent system (e.g., 7:3 v/v) to isolate pure this compound.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The choice between a sequential acylation-reduction pathway and a direct mono-acylation strategy depends on the specific requirements of the researcher, including scale, available starting materials, and tolerance for process optimization. The sequential pathway offers robust control and typically higher yields, making it ideal for reliability. The direct acylation route is more elegant and atom-economical but requires careful control of reaction parameters to ensure selectivity. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful laboratory-scale synthesis of this versatile chemical intermediate.
References
-
Pieroni, M., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 17(11), e2000879. Available from: [Link]
-
Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 13(12), 3313-3315. Available from: [Link]
-
Karakaya, C., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. Available from: [Link]
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Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. Request PDF. Available from: [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]
-
Wikipedia. (n.d.). Amide. Available from: [Link]
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Catalytic hydrogenation of nitroarenes 6 into anilines 7. (n.d.). ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available from: [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). ResearchGate. Request PDF. Available from: [Link]
-
Anderson, R., et al. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2748-2749. Available from: [Link]
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Synthesis and Characterization of Furanic Compounds. (2018). Defense Technical Information Center. Available from: [Link]
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Wikipedia. (n.d.). 2-Furoyl chloride. Available from: [Link]
-
Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. (n.d.). ResearchGate. Available from: [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. Available from: [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Available from: [Link]
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Introduction: Unveiling the Potential of a Versatile Furanoid Scaffold
An In-depth Technical Guide to N-(4-aminophenyl)furan-2-carboxamide
In the landscape of modern medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. This compound is one such compound that has garnered interest as a crucial synthetic intermediate. Its structure, featuring a furan-2-carboxamide moiety linked to a p-phenylenediamine core, presents a unique combination of functionalities. The furan ring acts as a stable aromatic system with potential for bioisosteric replacement of more labile groups, such as lactones, while the terminal primary amine on the phenyl ring offers a reactive handle for further chemical elaboration and diversity-oriented synthesis.[1]
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the robust information needed to confidently synthesize and utilize this valuable compound.
PART 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.
Chemical Identity
This compound is registered under CAS Number 21838-58-4 .[2] Its identity is further defined by the following descriptors:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| IUPAC Name | This compound | - |
| MDL Number | MFCD01171822 | |
| SMILES | NC1=CC=C(NC(=O)C2=CC=CO2)C=C1 | |
| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N | |
| Appearance | Solid |
Chemical Structure
The structural arrangement of this compound is key to its chemical reactivity and biological potential. The amide linkage provides conformational rigidity, while the furan and phenyl rings offer platforms for various intermolecular interactions.
Caption: Chemical structure of this compound.
PART 2: Synthesis and Purification Protocol
The synthesis of this compound can be reliably achieved through the coupling of an activated carboxylic acid with an aniline derivative. The following protocol is adapted from established literature and provides a robust pathway to the target molecule.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Methodology
This protocol details the synthesis via activation of 2-furoic acid with 1,1'-carbonyldiimidazole (CDI) followed by nucleophilic acyl substitution by 1,4-diaminobenzene.
Rationale: CDI is an excellent choice for carboxylic acid activation. It reacts to form a highly reactive acyl-imidazole intermediate, with the byproducts (imidazole and CO₂) being innocuous and easily removed. Using a slight excess of the diamine and adding the activated acid dropwise helps to minimize the formation of the undesired bis-acylated product.[1]
Materials:
-
2-Furoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
1,4-Diaminobenzene (p-phenylenediamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography mobile phase)
Protocol:
-
Activation of 2-Furoic Acid:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at 45 °C for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve 1,4-diaminobenzene (1.8 eq) in anhydrous THF.
-
Add the solution of the activated 2-furoic acid from Step 1 dropwise to the diamine solution over a period of 30-60 minutes. A slow, controlled addition is critical to favor the mono-acylated product.
-
Once the addition is complete, continue stirring the reaction mixture at 45 °C for 18-24 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, remove the THF solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃ to remove any unreacted furoic acid.
-
Wash with brine, then dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a hexane-EtOAc solvent system (e.g., starting with a 7:3 ratio) to isolate the pure this compound.[1]
-
PART 3: Analytical Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A multi-technique approach ensures the highest level of confidence in the final product.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Standard Operating Procedures (SOPs)
1. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology: Acquire a spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory.
-
Expected Data: The spectrum should exhibit characteristic absorption bands confirming the presence of essential functional groups.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Amine | N-H Stretch | ~3400-3200 (two bands for -NH₂) |
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch (Amide I) | ~1680-1640 |
| Aromatic Rings | C=C Stretch | ~1600-1450 |
| Furan Ring | C-O-C Stretch | ~1250-1020 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise chemical structure and connectivity of atoms.
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Expected ¹H NMR Data: Protons on the furan ring will appear in the aromatic region, as will the protons on the phenyl ring. The amine and amide protons will appear as distinct, exchangeable signals.
-
Expected ¹³C NMR Data: The spectrum will show 11 distinct carbon signals (unless there is accidental equivalence), with the amide carbonyl carbon appearing significantly downfield (~156-160 ppm).
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI). For exact mass, High-Resolution Mass Spectrometry (HRMS) is required.
-
Expected Data: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.21. HRMS analysis should confirm the molecular formula C₁₁H₁₀N₂O₂.[1]
PART 4: Biological Significance and Applications
The furan-2-carboxamide scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry.[3] Derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antihyperlipidemic properties.[3][4]
Bioisosteric Replacement and Antibiofilm Potential
A key application for this compound is as a building block for potential antibiofilm agents. In this context, the furan-2-carboxamide group can act as a bioisosteric replacement for a lactone ring found in other quorum sensing inhibitors.[1] This strategy aims to improve metabolic stability and pharmacokinetic properties while retaining the necessary interactions with the biological target.
Caption: Bioisosteric replacement of a lactone with a furan-2-carboxamide.
The terminal amine of this compound provides a convenient point for diversification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.[1]
PART 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place. The compound is classified as a combustible solid. For long-term stability, storage in a refrigerator under an inert gas is recommended.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]
-
N-(4-Aminophenyl)-1-benzofuran-2-carboxamide - 杭州海瑞化工有限公司. [Link]
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SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. - ResearchGate. [Link]
-
N-(4-aminophenyl)tetrahydrofuran-2-carboxamide | C11H14N2O2 - PubChem. [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives - Google P
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. [Link]
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Furan-2-Carboxamide Derivatives: A Technical Guide to Their Broad-Spectrum Biological Activity
Preamble: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be tailored to interact with a variety of biological targets — is a cornerstone of modern drug discovery. The furan-2-carboxamide core has unequivocally earned this designation. Its unique electronic properties, arising from the aromatic furan ring containing an oxygen heteroatom, combined with the hydrogen bonding capabilities of the carboxamide linker, create a versatile platform for developing potent and selective therapeutic agents.[1][2] This scaffold is not a recent discovery, but the continued exploration of its synthetic diversity has unveiled an expanding repertoire of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[3]
This technical guide moves beyond a simple cataloging of activities. It is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and the critical experimental methodologies that underpin the investigation of furan-2-carboxamide derivatives. We will explore the causality behind synthetic choices and assay design, offering a field-proven perspective on harnessing the full potential of this remarkable scaffold.
I. Synthetic Strategies: Building the Armamentarium
The biological evaluation of furan-2-carboxamide derivatives is intrinsically linked to the synthetic accessibility of diverse analogues. The primary and most robust method involves the coupling of a furan-2-carboxylic acid derivative with a desired amine.
A common and effective approach begins with the activation of furan-2-carboxylic acid. This is frequently achieved by converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This activated intermediate is then reacted with the target amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.[5] An alternative mild approach utilizes coupling agents like 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form an acylimidazole intermediate that subsequently reacts cleanly with the amine.[6] Microwave-assisted synthesis has also been employed to accelerate these reactions, offering a greener and more efficient alternative to conventional heating.[5][7] This diversity in synthetic methodology allows for the incorporation of a wide array of substituents on the amine portion, which is critical for fine-tuning biological activity.
Core Synthetic Workflow
Below is a generalized workflow representing the synthesis and initial screening of a furan-2-carboxamide library.
Caption: General workflow from synthesis to lead identification.
II. Anticancer Activity: Disrupting Cellular Machinery
The furan-2-carboxamide scaffold has emerged as a potent framework for the development of novel anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines including breast (MCF-7), liver (HepG2, Huh-7), and colon (HCT116).[4][8][9] The mechanisms are multifaceted, but a significant body of research points towards the disruption of microtubule dynamics and the induction of cell cycle arrest.
Mechanism of Action: Microtubule Stabilization
A key mechanism of action for certain furan-2-carboxamide derivatives is the stabilization of microtubules, mimicking the effect of the blockbuster drug Taxol.[10] Microtubules are essential for forming the mitotic spindle during cell division. By stabilizing these polymers, the derivatives prevent the dynamic instability required for chromosomal segregation, leading to mitotic arrest and subsequent apoptosis.[10][11] Molecular docking studies have suggested that these compounds bind to the Taxol binding pocket of β-tubulin, providing a structural basis for their activity.[8][10]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Other derivatives have been shown to induce G2/M phase cell cycle arrest through pathways independent of direct tubulin binding.[8][12] For example, the resveratrol analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide activates the p53-p21CIP1/WAF1 pathway in colorectal cancer cells.[8] This signaling cascade is a critical cellular checkpoint that halts cell division in response to stress or DNA damage, ultimately leading to apoptosis. The ability of compounds to induce apoptosis has been confirmed through techniques like Annexin-V/PI staining, which identifies cells in the early and late stages of programmed cell death.[12]
Caption: p53-mediated G2/M arrest induced by a furan-2-carboxamide derivative.[8]
Anticancer Efficacy Data
The cytotoxic potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound Class/Example | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Microtubule Stabilizing Agent (SH09) | Various | 4 - 8 | [8][10] |
| Carbamothioyl-furan-2-carboxamide | HepG2, Huh-7, MCF-7 | Not specified (33.29% viability at 20 µg/mL) | [9] |
| Furan-based derivative 4 | MCF-7 | 4.06 | [12] |
| Furan-based derivative 7 | MCF-7 | 2.96 | [12] |
III. Antimicrobial & Antibiofilm Activity: Quenching Pathogen Communication
The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies. Furan-2-carboxamides have shown significant promise not only as direct antimicrobial agents but also as inhibitors of bacterial virulence mechanisms like biofilm formation.[4][6][9]
Direct Antimicrobial Effects
Derivatives incorporating carbamothioyl or 2,4-dinitrophenyl moieties have demonstrated significant antibacterial and antifungal activity.[4][9][13] The lipophilicity conferred by aromatic substituents appears to be a key factor, potentially facilitating membrane penetration.[9] These compounds have shown efficacy against both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) bacteria, as well as various fungal strains.[4][9]
Antibiofilm Activity and Quorum Sensing Inhibition
Perhaps more compelling is the ability of furan-2-carboxamides to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[6] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. These derivatives were designed as stable bioisosteres of furanones, which are known to disrupt bacterial communication, or "quorum sensing" (QS).[6]
The primary QS receptor in P. aeruginosa, LasR, is a plausible target. By interfering with this signaling pathway, the compounds reduce the production of key virulence factors, such as pyocyanin and proteases, which are necessary for biofilm maturation and host tissue damage.[6] Molecular docking studies support a binding mode within the LasR receptor, similar to that of natural ligands.[6] The most active compounds, such as carbohydrazide 4b , achieved up to 58% biofilm reduction.[6]
Structure-Activity Relationship (SAR) for Antibiofilm Activity
-
Linker is Key: Triazole rings and N-acylcarbohydrazides used as linkers between the furan core and other substituents resulted in the most potent activity.[6]
-
Substituents Matter: The presence of halogens on a terminal phenyl ring generally enhanced antibiofilm efficacy.[6]
-
Solubility Challenge: A recurring challenge is the low aqueous solubility of the most active compounds, which can impact bioactivity at higher concentrations. Future work will need to focus on improving this property.[6]
IV. A Hub for Enzyme Inhibition
The furan-2-carboxamide scaffold has proven to be an effective template for designing inhibitors against a wide array of enzymes implicated in human disease.
-
Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Naphtho[1,2-b]furan-2-carboxamides have been identified as highly potent MCH-R1 antagonists (IC₅₀ as low as 3 nM), a target for obesity and metabolic disorders.[14]
-
Cholinesterase Inhibitors: Certain furan/thiophene-2-carboxamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3]
-
ATP-Citrate Lyase (ACL) Inhibitors: Virtual screening has identified furan carboxylate derivatives as novel inhibitors of ACL, an enzyme upregulated in many cancers that is crucial for lipid biosynthesis. The most potent hit demonstrated an IC₅₀ of 4.1 μM.[15]
-
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Substituted 2,3-dihydrobenzofuran-7-carboxamides have been developed as potent PARP-1 inhibitors, a validated target in cancer therapy, particularly for BRCA-mutated cancers.[16]
V. Experimental Protocols: A Practical Guide
The following protocols are representative of the methodologies used to characterize the biological activities of furan-2-carboxamide derivatives.
Protocol 1: General Synthesis of an N-Aryl-Furan-2-Carboxamide
This protocol is based on the CDI-mediated coupling method, which offers mild reaction conditions.[6]
-
Activation: Dissolve furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Stirring: Stir the mixture at 45 °C for 2 hours to allow for the formation of the acylimidazole intermediate. Monitor the reaction by TLC.
-
Amine Addition: In a separate flask, dissolve the desired aryl amine (e.g., 1,4-diaminobenzene, 1.8 eq) in THF.
-
Coupling: Add the activated carboxylic acid solution dropwise to the amine solution over 30 minutes.
-
Reaction: Stir the final reaction mixture at 45 °C for 18-24 hours until completion.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO₃ to remove unreacted starting material and acidic byproducts. Dry the organic layer with anhydrous Na₂SO₄.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane-Ethyl Acetate) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
This protocol assesses the anti-proliferative activity of a compound on a cancer cell line.[12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test furan-2-carboxamide derivative in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
VI. Conclusion and Future Perspectives
The furan-2-carboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with compelling data in oncology, infectious disease, and metabolic disorders. The synthetic tractability of the core allows for extensive exploration of the chemical space, leading to the fine-tuning of potency and selectivity.
Future research should prioritize several key areas:
-
Improving Pharmacokinetic Properties: Many potent derivatives suffer from poor solubility, which can limit their in vivo efficacy.[6] The development of prodrugs or the incorporation of solubilizing groups is a critical next step.
-
Elucidation of Novel Targets: While many mechanisms have been identified, the full target landscape of this scaffold is likely not yet fully explored. Unbiased screening approaches could reveal novel and unexpected biological activities.
-
In Vivo Studies: A significant portion of the existing literature is based on in vitro data. Advancing the most promising lead compounds into relevant animal models for efficacy and toxicity studies is essential for clinical translation.[5]
By systematically addressing these challenges, the research community can continue to unlock the therapeutic potential of furan-2-carboxamide derivatives, paving the way for the development of next-generation medicines.
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Synthesis and Structure-Activity Relationship of naphtho[1,2-b]furan-2-carboxamide Derivatives as Melanin Concentrating Hormone Receptor 1 Antagonists. Chemical & Pharmaceutical Bulletin. [Link]
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An In-depth Technical Guide to N-(4-aminophenyl)furan-2-carboxamide: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-(4-aminophenyl)furan-2-carboxamide is a heterocyclic amide that has garnered interest within the scientific community due to its versatile chemical structure and potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and known biological activities. By synthesizing data from peer-reviewed literature and established chemical databases, this document aims to serve as a foundational resource for researchers engaged in drug discovery and development, particularly in the fields of oncology and microbiology. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to facilitate further investigation and application of this promising molecular scaffold.
Introduction and Core Molecular Structure
This compound is an organic compound featuring a furan ring connected to a p-phenylenediamine moiety through an amide linkage. This unique combination of a five-membered aromatic heterocycle and a substituted benzene ring forms the basis of its chemical reactivity and biological interactions. The furan-2-carboxamide scaffold is a recognized pharmacophore present in numerous biologically active molecules, contributing to activities ranging from antimicrobial to anticancer effects.[1][2] The presence of a primary aromatic amine on the phenyl ring offers a site for further chemical modification, allowing for the generation of diverse derivatives with potentially enhanced or novel biological profiles.
The fundamental structure consists of three key components:
-
Furan Ring: An electron-rich aromatic heterocycle that can participate in various chemical reactions and interactions with biological targets.
-
Amide Linker: A rigid and polar functional group that can form hydrogen bonds, contributing to the molecule's binding affinity and specificity.
-
p-Phenylenediamine Moiety: A disubstituted benzene ring with an amino group that can be functionalized to modulate the compound's physicochemical properties and biological activity.
Caption: Core molecular structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 21838-58-4 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Solid | |
| SMILES | NC1=CC=C(NC(=O)C2=CC=CO2)C=C1 | |
| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N |
Spectroscopic Data: While a comprehensive, publicly available spectral analysis for the parent compound is not consolidated in a single source, characteristic spectral features can be inferred from derivatives and related structures. For instance, derivatives of this compound exhibit characteristic signals in ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The ¹H-NMR spectra of related compounds show signals corresponding to the furan and phenyl protons, as well as the amide N-H proton.[5] The ¹³C-NMR spectra would show distinct peaks for the carbonyl carbon of the amide and the carbons of the aromatic rings. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group.[5]
Synthesis and Characterization
The synthesis of this compound and its derivatives is a critical aspect of its study and application. Several synthetic routes have been reported, with the most common approach involving the coupling of a furan-2-carboxylic acid derivative with p-phenylenediamine.
General Synthesis Workflow
A prevalent method for synthesizing this compound involves the activation of furan-2-carboxylic acid followed by its reaction with 1,4-diaminobenzene (p-phenylenediamine).[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a published procedure for the synthesis of this compound.[5]
Materials:
-
Furan-2-carboxylic acid (furoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
1,4-Diaminobenzene (p-phenylenediamine)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Activation of Furoic Acid:
-
In a round-bottom flask, dissolve furoic acid (1.0 eq) and CDI (1.1 eq) in anhydrous THF.
-
Stir the mixture at 45°C for 2 hours to form the activated acyl imidazole intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1,4-diaminobenzene (1.8 eq) in anhydrous THF.
-
Add the solution of the activated furoic acid dropwise to the 1,4-diaminobenzene solution over a period of 30 minutes. The slow addition is crucial to minimize the formation of the di-acylated byproduct.
-
Stir the reaction mixture at 45°C for 18 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any unreacted furoic acid and other acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
-
Causality Behind Experimental Choices:
-
CDI as an Activating Agent: CDI is a mild and effective activating agent for carboxylic acids, forming a reactive acyl imidazole intermediate that readily reacts with amines. It avoids the harsh conditions and byproducts associated with other activating agents like thionyl chloride.
-
Excess Diaminobenzene: Using an excess of 1,4-diaminobenzene helps to favor the formation of the mono-acylated product over the di-acylated byproduct.
-
Dropwise Addition: The slow, dropwise addition of the activated acid to the diamine solution maintains a low concentration of the electrophile, further minimizing the formation of the undesired di-acylated product.
-
Aqueous Bicarbonate Wash: This step is essential to remove unreacted acidic starting materials and byproducts, simplifying the subsequent purification process.
Biological Activity and Potential Applications
The furan-2-carboxamide scaffold is a key structural motif in a variety of compounds with demonstrated biological activity.[1][2] This suggests that this compound and its derivatives are promising candidates for drug discovery and development.
Anticancer Potential
Several studies have highlighted the anticancer properties of furan-2-carboxamide derivatives.[1][6] These compounds have shown efficacy against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis and the stabilization of microtubules, leading to mitotic arrest in cancer cells.[6] For example, a novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent with IC₅₀ values in the low micromolar range across different cancer cell lines.[6] The N-(4-aminophenyl) group provides a handle for further derivatization to potentially enhance this anticancer activity.
Antimicrobial and Antibiofilm Activity
Furan-2-carboxamide derivatives have also been investigated for their antimicrobial properties.[2][7] Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] A recent study reported a series of carbamothioyl-furan-2-carboxamide derivatives with notable antibacterial and antifungal activity.[2] Furthermore, certain furan-2-carboxamides have demonstrated antibiofilm activity against Pseudomonas aeruginosa, a pathogen known for its resistance to conventional antibiotics.[8] The mechanism of this antibiofilm activity is thought to involve the inhibition of quorum sensing pathways, with LasR being a plausible target.[8]
Other Potential Applications
The versatility of the furan-2-carboxamide scaffold extends to other therapeutic areas. For instance, derivatives have been explored as inhibitors of SARS-CoV-2 main protease, highlighting their potential as antiviral agents.[9] Additionally, related structures have been investigated as inhibitors of DNA methyltransferases, suggesting a role in epigenetic therapies.[10]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for the rational design of more potent and selective derivatives.
Caption: Logical relationships in the structure-activity of this compound.
Key SAR Insights:
-
Substitutions on the Phenyl Ring: The primary amino group on the phenyl ring is a key site for modification. Acylation or sulfonylation of this group can lead to derivatives with altered solubility, lipophilicity, and biological activity. For example, the synthesis of N-(4-(substituted-benzamido)phenyl)furan-2-carboxamides has been reported, allowing for the exploration of a wide range of substituents.[5]
-
Modifications of the Furan Ring: The furan ring itself can be substituted to modulate activity. For instance, the introduction of a methyl group at the 5-position of the furan ring has been explored in related compounds.[11]
-
Bioisosteric Replacement: The furan ring can be replaced with other five- or six-membered heterocycles to explore the impact on biological activity. This approach has been used in the design of antibiofilm agents.[8]
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of a readily functionalizable amino group make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anticancer and antimicrobial activities of related furan-2-carboxamide derivatives underscore the potential of this compound class.
Future research should focus on:
-
Elucidation of Mechanisms of Action: Detailed molecular studies are needed to identify the specific biological targets and pathways modulated by this compound and its derivatives.
-
Lead Optimization: Systematic modification of the core structure, guided by SAR studies and computational modeling, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: The diverse biological activities associated with the furan-2-carboxamide scaffold suggest that this class of compounds may have applications beyond oncology and infectious diseases.
This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. By leveraging the information presented herein, the scientific community can continue to explore and unlock the full therapeutic potential of this promising molecule.
References
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M. C. A. de Oliveira, et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]
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X. Dou, et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. RSC Medicinal Chemistry. Available at: [Link]
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S. H. Shwetha, et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. Available at: [Link]
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M. C. A. de Oliveira, et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]
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PubChem. N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. PubChem. Available at: [Link]
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Alchem Pharmtech. N-(4-Amino-2-chlorophenyl)tetrahydrofuran-2-carboxamide. Alchem Pharmtech. Available at: [Link]
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IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]
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S. Demir, et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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A. Mai, et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]
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Unlocking the Therapeutic Potential of N-(4-aminophenyl)furan-2-carboxamide: A Technical Guide to Target Identification and Validation
Foreword
The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Within this class, N-(4-aminophenyl)furan-2-carboxamide presents a compelling case for therapeutic development. Its unique structural features, combining a furan core with an aminophenyl substituent, suggest a potential for multifaceted interactions with biological targets. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets of this compound. We will delve into the scientific rationale for these potential targets, drawing from the established activities of structurally related compounds, and provide detailed, field-proven methodologies for their experimental validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system to foster robust and reproducible findings.
The Furan-2-Carboxamide Scaffold: A Versatile Pharmacophore
The furan-2-carboxamide core is a recurring structural element in a multitude of biologically active molecules. The versatility of this scaffold lies in the ease of chemical modification at both the furan ring and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and target specificity. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antihyperlipidemic activities.[1][2][3] This established bioactivity of the parent scaffold provides a strong foundation for investigating the specific therapeutic applications of this compound.
Potential Therapeutic Targets of this compound
Based on the documented activities of structurally analogous furan-2-carboxamides, we have identified three high-priority potential therapeutic targets for this compound:
-
Microtubules: The Cytoskeletal Target for Anticancer Therapy
-
LasR: The Quorum Sensing Regulator in Bacterial Pathogens
-
DNA Methyltransferases (DNMTs): Epigenetic Modulators in Cancer
The following sections will elaborate on the rationale for each target and provide comprehensive protocols for their validation.
Target Deep Dive & Validation Workflows
Microtubules: A Validated Target in Oncology
Scientific Rationale:
The dynamic instability of microtubules is crucial for cell division, making them a prime target for anticancer drug development.[4] Several N-substituted furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents (MSAs), functioning similarly to the well-known drug, Taxol.[1][4] These agents bind to the tubulin polymer, suppressing its dynamics, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4] The structural similarity of this compound to these known MSAs strongly suggests its potential to interact with and stabilize microtubules. A derivative, N-(4-aminophenyl)-5-methylfuran-2-carboxamide, has already shown promise in inducing apoptosis in breast cancer cell lines.[5]
Experimental Validation Workflow:
The following workflow outlines a systematic approach to validate microtubules as a direct target of this compound.
Diagram: Microtubule Targeting Validation Workflow
Caption: Step-wise validation of microtubule targeting activity.
Detailed Experimental Protocols:
Protocol 3.1.1: In Vitro Tubulin Polymerization Assay
-
Objective: To determine if this compound promotes the polymerization of tubulin into microtubules.
-
Materials: Purified tubulin protein, polymerization buffer (e.g., G-PEM), GTP, this compound, Paclitaxel (positive control), Colchicine (negative control), microplate reader.
-
Procedure:
-
Reconstitute lyophilized tubulin in polymerization buffer on ice.
-
Prepare serial dilutions of this compound, Paclitaxel, and Colchicine.
-
In a 96-well plate, add tubulin solution to each well.
-
Add the test compounds and controls to their respective wells.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C in a microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Expected Outcome: A dose-dependent increase in the rate and extent of tubulin polymerization in the presence of this compound, similar to Paclitaxel.
Protocol 3.1.2: Immunofluorescence Microscopy for Microtubule Morphology
-
Objective: To visualize the effect of this compound on the microtubule network in cancer cells.
-
Materials: Cancer cell line (e.g., HeLa, MCF-7), cell culture medium, this compound, Paclitaxel, DMSO (vehicle control), paraformaldehyde, Triton X-100, primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI, fluorescence microscope.
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Paclitaxel, or DMSO for a specified time (e.g., 24 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Expected Outcome: In treated cells, observation of dense bundles of microtubules at the cell periphery and abnormal mitotic spindles, characteristic of microtubule stabilization.
Quantitative Data Summary:
| Assay | Metric | Expected Result for this compound |
| Tubulin Polymerization | EC50 | Comparable to or better than known MSAs |
| Cell Viability (e.g., MTT) | IC50 | Potent cytotoxicity in various cancer cell lines |
| Cell Cycle Analysis | % of cells in G2/M phase | Significant increase in the G2/M population |
| Apoptosis Assay | % of apoptotic cells | Dose-dependent increase in apoptotic cells |
LasR: A Key Regulator of Bacterial Virulence
Scientific Rationale:
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in the QS system of the opportunistic pathogen Pseudomonas aeruginosa. Inhibition of LasR can disrupt QS and attenuate bacterial virulence, offering a promising anti-infective strategy that may exert less selective pressure for resistance compared to traditional antibiotics. Several furan-2-carboxamide derivatives have been reported to inhibit biofilm formation in P. aeruginosa, with LasR being a putative target.[1][6] The structural features of this compound make it a candidate for interaction with the ligand-binding domain of LasR.
Experimental Validation Workflow:
Diagram: LasR Targeting and Anti-Biofilm Validation Workflow
Caption: Workflow to validate LasR as a target for anti-biofilm activity.
Detailed Experimental Protocols:
Protocol 3.2.1: Biofilm Inhibition Assay
-
Objective: To quantify the ability of this compound to inhibit biofilm formation by P. aeruginosa.
-
Materials: P. aeruginosa strain (e.g., PAO1), Luria-Bertani (LB) broth, this compound, DMSO (vehicle control), 96-well microtiter plates, crystal violet, ethanol.
-
Procedure:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the culture in fresh LB broth.
-
Add serial dilutions of this compound or DMSO to the wells of a 96-well plate.
-
Add the diluted bacterial culture to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully remove the planktonic bacteria and wash the wells with water.
-
Stain the adherent biofilm with crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with ethanol.
-
Measure the absorbance at 570 nm.
-
-
Expected Outcome: A dose-dependent reduction in absorbance, indicating inhibition of biofilm formation.
Protocol 3.2.2: LasR Reporter Strain Assay
-
Objective: To determine if this compound specifically inhibits LasR activity.
-
Materials: E. coli or P. aeruginosa strain engineered with a LasR-dependent reporter gene (e.g., lasB-lacZ), autoinducer (3-oxo-C12-HSL), this compound, appropriate growth medium and supplements.
-
Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
In a 96-well plate, add the reporter strain, the autoinducer, and varying concentrations of this compound.
-
Incubate the plate for a specified period.
-
Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG).
-
-
Expected Outcome: A dose-dependent decrease in reporter gene expression, indicating antagonism of LasR.
DNA Methyltransferases (DNMTs): Epigenetic Targets in Cancer Therapy
Scientific Rationale:
DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA hypermethylation, catalyzed by DNA methyltransferases (DNMTs), can lead to the silencing of tumor suppressor genes, a hallmark of cancer. Inhibitors of DNMTs can reverse this hypermethylation and reactivate tumor suppressor gene expression, offering a therapeutic strategy for various cancers. The N-(4-aminophenyl)benzamide scaffold, which is structurally related to this compound, has been explored for the development of DNMT inhibitors.[7] The aminophenyl group is a key feature in some known DNMT inhibitors, suggesting that this compound could potentially fit into the active site of these enzymes.
Experimental Validation Workflow:
Diagram: DNMT Inhibition Validation Workflow
Caption: A workflow for validating DNMT inhibition.
Detailed Experimental Protocols:
Protocol 3.3.1: In Vitro DNMT Activity Assay
-
Objective: To measure the direct inhibitory effect of this compound on DNMT activity.
-
Materials: Recombinant human DNMT1 or DNMT3A, S-adenosyl-L-methionine (SAM), DNA substrate (e.g., poly(dI-dC)), this compound, Decitabine (positive control), assay buffer, ELISA-based DNMT activity kit.
-
Procedure:
-
Follow the manufacturer's protocol for the ELISA-based DNMT activity kit.
-
Typically, this involves immobilizing the DNA substrate on a plate.
-
Add the DNMT enzyme, SAM, and varying concentrations of this compound or Decitabine.
-
Incubate to allow for DNA methylation.
-
Detect the level of methylated DNA using a specific antibody and a colorimetric or fluorometric readout.
-
-
Expected Outcome: A dose-dependent decrease in the signal, indicating inhibition of DNMT activity.
Protocol 3.3.2: Tumor Suppressor Gene Re-expression Analysis
-
Objective: To determine if this compound treatment leads to the re-expression of silenced tumor suppressor genes in cancer cells.
-
Materials: Cancer cell line with known hypermethylated tumor suppressor genes (e.g., RASSF1A in breast cancer), cell culture medium, this compound, Decitabine, RNA extraction kit, reverse transcription kit, qPCR master mix, primers for the target tumor suppressor gene and a housekeeping gene.
-
Procedure:
-
Treat cancer cells with this compound or Decitabine for an appropriate duration (e.g., 72 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target tumor suppressor gene and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Expected Outcome: A significant, dose-dependent increase in the mRNA expression of the hypermethylated tumor suppressor gene in treated cells compared to untreated controls.
Concluding Remarks and Future Directions
This compound is a promising compound that warrants further investigation for its therapeutic potential. The structural alerts within its chemical framework, coupled with the established bioactivities of the broader furan-2-carboxamide class, point towards several plausible and exciting therapeutic targets. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating the mechanism of action of this compound. Successful validation of any of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent to address unmet medical needs in oncology and infectious diseases. Future research should also focus on comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties of this compound.
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Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed. (URL: [Link])
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Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. - ResearchGate. (URL: [Link])
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])
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Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed. (URL: [Link])
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Active furan carboxamides derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed. (URL: [Link])
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (URL: [Link])
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC - NIH. (URL: [Link])
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (URL: [Link])
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed. (URL: [Link])
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (URL: [Link])
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Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed. (URL: [Link])
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N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide as a novel orally available diuretic that targets urea transporters with improved PD and PK properties - PubMed. (URL: [Link])
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discovery and history of furan-based carboxamides
An In-Depth Technical Guide to the Discovery and History of Furan-Based Carboxamides
Abstract
The furan-based carboxamide scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure found in a wide array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of this chemical class, from the foundational chemistry of the furan ring to the synthesis of landmark drugs and the subsequent diversification of its biological applications. We will examine the pivotal discovery of the diuretic furosemide, which established the therapeutic potential of this scaffold, and trace its evolution into antifungal, antibacterial, and anticancer agents. This whitepaper synthesizes historical context with technical detail, offering field-proven insights into synthesis protocols, structure-activity relationships, and mechanisms of action for researchers, scientists, and drug development professionals.
Foundational Discoveries: From Furan to the First Bioactive Derivatives
The story of furan-based carboxamides begins not with the amide, but with the furan ring itself. The term "furan" originates from the Latin word furfur, meaning bran, from which the derivative furfural is produced.[1] The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, followed by the reporting of furfural in 1831 by Johann Wolfgang Döbereiner.[1] Furan itself was first prepared by Heinrich Limpricht in 1870.[1]
These early discoveries laid the groundwork for incorporating the furan nucleus into more complex molecules.[2][3] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, proved to be a versatile scaffold.[4][5] Its unique steric and electronic properties allow it to act as a bioisostere for other rings, like phenyl groups, while potentially improving metabolic stability and drug-receptor interactions.[4] This inherent potential set the stage for its exploration in medicinal chemistry.[2][3]
A Watershed Moment: The Synthesis and Impact of Furosemide
The most significant early breakthrough for furan-based carboxamides was the discovery of Furosemide . The modern era of diuretics began to accelerate after World War II with the finding that sulfonamide derivatives possessed diuretic properties, leading to the development of acetazolamide in 1950 and chlorothiazide in 1957.[6] This line of research culminated in the synthesis of furosemide in 1959 by researchers K. Sturm, R. Muschaweck, and P. Hajdu at Hoechst AG; it was subsequently released for clinical use in 1962.[7][8][9]
Furosemide, a potent loop diuretic, revolutionized the treatment of edema associated with congestive heart failure, liver disease, and kidney disorders.[6][7][9] Its mechanism of action involves blocking the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of water, sodium, and chloride.[6][9] The synthesis of furosemide, prepared via a multistep process from 4,6-dichlorobenzoic acid-3-sulfonylchloride with the sequential addition of ammonia and furfurylamine, marked the definitive entry of the furan-carboxamide scaffold into the pharmacopeia and demonstrated its profound therapeutic value.[8][10]
Mechanism of Action: Furosemide
The success of Furosemide is rooted in its precise interaction with the NKCC2 transporter in the renal tubules. The diagram below illustrates this targeted inhibition.
Caption: Workflow for diversity-oriented synthesis of furan-carboxamides.
Experimental Protocol: Synthesis of N-(4-Aminophenyl)furan-2-carboxamide
This protocol is adapted from a published procedure for the synthesis of a furan-2-carboxamide derivative and serves as a self-validating example of the chemistry involved. [11] Objective: To synthesize this compound via carbodiimide-mediated coupling.
Materials:
-
Furan-2-carboxylic acid (furoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
1,4-Diaminobenzene (p-phenylenediamine)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (AcOEt)
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Flash column chromatography system with silica gel
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask, dissolve furan-2-carboxylic acid (0.82 mmol) and CDI (0.90 mmol) in anhydrous THF (1.7 mL).
-
Stir the mixture at 45 °C for 2 hours. During this time, the carboxylic acid is activated by forming a highly reactive acylimidazolide intermediate.
-
Amine Addition: In a separate flask, dissolve 1,4-diaminobenzene (1.49 mmol) in THF (2 mL).
-
Add the solution of the activated carboxylic acid dropwise (approximately 1 drop every 30 seconds) to the amine solution with continuous stirring.
-
Reaction: Stir the combined reaction mixture at 45 °C for 18 hours.
-
Work-up: After the reaction is complete, remove the THF solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting crude residue in ethyl acetate (AcOEt).
-
Wash the organic phase with a 10% aqueous solution of NaHCO₃ to remove any unreacted acid and other acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under vacuum. Purify the crude product by flash column chromatography using a hexane-AcOEt (7:3) solvent system to isolate the pure this compound. [11]
Quantitative Data Summary
The biological activity of furan-based carboxamides varies significantly with their substitution patterns. The table below summarizes key quantitative data for representative compounds across different therapeutic areas.
| Compound Class/Name | Target/Application | Organism/Cell Line | Activity Metric | Value | Reference |
| Furosemide | Loop Diuretic (NKCC2) | Human (Renal) | Therapeutic Dose | 20-80 mg | [10] |
| Antifungal (SDHI) | Succinate Dehydrogenase | Sclerotinia sclerotiorum | EC₅₀ | 0.140 ± 0.034 mg/L | [12] |
| Antifungal (SDHI) | Succinate Dehydrogenase | S. sclerotiorum | IC₅₀ | 1.01 ± 0.21 µM | [12] |
| Antibiofilm (Carbohydrazide) | Quorum Sensing (LasR) | Pseudomonas aeruginosa | % Biofilm Inhibition | 58% at 50 µM | [11][13] |
| Anticancer (ACL Inhibitor) | ATP-citrate lyase | Enzymatic Assay | IC₅₀ | 4.1 µM | [14] |
| Anticancer (Carbamothioyl) | Anticancer | HepG2 (Hepatocellular Carcinoma) | % Cell Viability | 33.29% at 20 µg/mL | [15] |
Conclusion and Future Outlook
The journey of furan-based carboxamides from a simple heterocyclic derivative to a pillar of medicinal chemistry is a testament to the power of scaffold-based drug discovery. Beginning with the landmark synthesis of furosemide, which validated the therapeutic potential of the core structure, the field has expanded dramatically. [6][7]Today, furan-based carboxamides are being actively developed as potent and specific inhibitors for an array of biological targets, including enzymes crucial for fungal respiration, bacterial communication networks, and cancer cell metabolism. [12][13][14] Future research will likely focus on leveraging advanced synthetic methodologies to create even more complex and targeted libraries. The integration of computational chemistry and molecular docking will continue to refine the design of next-generation inhibitors with improved efficacy and safety profiles. [12][11]As our understanding of disease biology deepens, the adaptable and effective furan-based carboxamide scaffold is poised to yield new therapeutic breakthroughs for years to come.
References
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Pal J, Tiwaskar M, Garg S, et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. JAPI. Available at: [Link]
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Taylor & Francis Online. Available at: [Link]
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Saeid H, Al-sayed H, Bader M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available at: [Link]
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Furosemide (Frusemide). NCBI Bookshelf. Available at: [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Available at: [Link]
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Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017). PubMed. Available at: [Link]
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Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. Available at: [Link]
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Bentham Science. Available at: [Link]
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Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2021). Bentham Science. Available at: [Link]
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A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. Available at: [Link]
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Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available at: [Link]
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Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) | Request PDF. ResearchGate. Available at: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019). ACS Publications. Available at: [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available at: [Link]
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Furan. Britannica. Available at: [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
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N-(4-aminophenyl)furan-2-carboxamide solubility data
An In-Depth Technical Guide to the Solubility Characterization of N-(4-aminophenyl)furan-2-carboxamide
Executive Summary
Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a novel therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of parenteral formulations, and introduce significant artifacts in preclinical bioassays. This guide provides a comprehensive framework for the thorough characterization of the aqueous solubility of this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ). While specific experimental solubility data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles and gold-standard methodologies required to generate reliable and reproducible solubility data. We will delve into the causal reasoning behind experimental choices, provide self-validating, step-by-step protocols for both kinetic and thermodynamic solubility assays, and detail the necessary analytical quantification techniques. This guide is intended for researchers, drug discovery scientists, and formulation specialists tasked with advancing furan-2-carboxamide derivatives and other poorly soluble molecules through the development pipeline.
Introduction: The Central Role of Solubility in Drug Development
This compound belongs to a class of compounds, furan-2-carboxamides, that have been investigated for various biological activities, including as potential antibiofilm agents.[1] In such contexts, understanding the compound's aqueous solubility is not merely a data point but a cornerstone of its entire development profile. Solubility directly influences key Absorption, Distribution, Metabolism, and Excretion (ADME) properties and is a primary determinant of a compound's Biopharmaceutics Classification System (BCS) category.
Structurally, the molecule possesses both hydrogen bond donors (the amine and amide protons) and acceptors (the furan oxygen, amide carbonyl, and amine nitrogen), alongside a relatively rigid, planar aromatic system. This combination suggests that crystal lattice energy could play a significant role in limiting its dissolution. Indeed, related furan-2-carboxamide series have been noted for low solubility, which has impeded further biological evaluation.[1] Therefore, a robust and early assessment of solubility is paramount to guide lead optimization, select appropriate formulation strategies, and ensure the integrity of in vitro and in vivo studies.[2][3]
This guide will focus on two distinct but complementary types of solubility measurements:
-
Kinetic Solubility: A high-throughput assessment of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer over a short time frame (typically < 2 hours).[2][4][5] This is most relevant for early drug discovery to flag potential issues and diagnose solubility-related artifacts in biological screening assays.[5]
-
Thermodynamic (or Equilibrium) Solubility: The true saturation concentration of a compound in a specific medium after equilibrium has been reached between the dissolved and solid-state forms.[3][6][7] This is the "gold standard" measurement, critical for lead optimization, preformulation, and understanding the maximum achievable concentration under thermodynamically stable conditions.[2][3]
Physicochemical Properties and Data Summary
While experimental solubility values are sparse, the known physicochemical properties of this compound are summarized below. The subsequent sections of this guide provide the protocols to populate the experimental solubility data fields.
| Property | Value / Data | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [8] |
| Molecular Weight | 202.21 g/mol | [8] |
| Appearance | Solid | [8] |
| Kinetic Solubility (pH 7.4) | To be determined via Protocol 4.1 | N/A |
| Thermodynamic Solubility (pH 7.4) | To be determined via Protocol 4.2 | N/A |
| SMILES | NC(C=C1)=CC=C1NC(C2=CC=CO2)=O | [8] |
| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N | [8] |
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for correct data interpretation. The choice of assay is dictated by the stage of drug development and the question being asked.[5]
Kinetic solubility is a measure of a compound's tendency to precipitate when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[2][9] Because the compound starts in a high-energy, solvated state (in DMSO), it can often achieve transiently high, supersaturated concentrations before precipitating. The measurement is taken after a short incubation (e.g., 2 hours) and reflects the apparent solubility under non-equilibrium conditions.[2] This is a pragmatic proxy for what happens in high-throughput screening (HTS) assays.
Thermodynamic solubility , conversely, measures the true equilibrium concentration. It is determined by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate, often for 24 hours or more, until the rate of dissolution equals the rate of precipitation.[2][3][10] This value is independent of the initial dissolution form (e.g., DMSO stock vs. solid powder) and represents the most stable, true solubility, which is vital for formulation and predicting oral absorption.[3]
The logical flow for assessing a new compound like this compound typically starts with a kinetic assay for initial flagging, followed by the more resource-intensive thermodynamic assay for definitive characterization.
Caption: Workflow for solubility characterization.
Experimental Protocols for Solubility Determination
The following protocols are grounded in standard industry practices and are designed to be self-validating through the inclusion of controls and precise analytical endpoints.
Protocol 1: Kinetic Solubility Determination via Shake-Flask Method
This method is adapted for moderate throughput and provides a more precise quantification than nephelometry by using HPLC-UV.[2][5]
Objective: To determine the apparent solubility of this compound in a buffered solution after a short incubation period following dilution from a DMSO stock.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Thermomixer or shaking incubator set to 25°C
-
Centrifuge or filter plates (e.g., Millipore Multiscreen Solubility Filter Plates)[2][9]
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4][9] Ensure the compound is fully dissolved.
-
Sample Preparation: In duplicate, add 5 µL of the 10 mM DMSO stock solution to 245 µL of PBS (pH 7.4) in a microcentrifuge tube. This creates a 200 µM nominal concentration with a final DMSO concentration of 2%.
-
Incubation: Tightly cap the tubes and place them in a thermomixer set to 25°C, shaking at 850 rpm for 2 hours.[2][9] This incubation period is critical; it is long enough to allow for precipitation but short enough to remain a "kinetic" measurement.
-
Separation of Undissolved Compound: After incubation, separate the solid precipitate from the supernatant.
-
Centrifugation Method: Centrifuge the tubes at 14,000 rpm for 15 minutes.
-
Filtration Method: Transfer the solution to a solubility filter plate and apply vacuum to collect the filtrate.[2]
-
-
Sample Analysis: Carefully collect the supernatant (or filtrate) and dilute it 1:1 with Acetonitrile:Water (50:50) for HPLC analysis.
-
Quantification: Analyze the samples using a validated HPLC-UV method (see Protocol 4.3). Quantify the concentration against a calibration curve prepared from the 10 mM DMSO stock solution.[2][9]
Protocol 2: Equilibrium (Thermodynamic) Solubility Determination
This is the definitive "shake-flask" method, considered the gold standard for determining the true solubility of a compound.[3][7][10]
Objective: To determine the saturation concentration of this compound in a buffered solution at equilibrium.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials (e.g., 1.5 mL) with screw caps
-
Vial roller or orbital shaker set to 25°C
-
Syringe filters (0.45 µm, PTFE or PVDF)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound (approx. 1-2 mg) to a glass vial.[6] The key is to ensure that undissolved solid remains visible throughout the experiment.
-
Add Buffer: Add 1 mL of PBS (pH 7.4) to the vial.[6]
-
Equilibration: Tightly cap the vial and place it on a vial roller or shaker at 25°C. Allow the suspension to agitate for at least 24 hours.[2][6][7] For poorly soluble compounds, extending this to 48 or 72 hours and sampling at multiple time points is recommended to confirm that equilibrium has been reached.[10] The concentration should plateau over the final two time points.
-
Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let heavy solids settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining microscopic particles. Crucially, discard the first 100-200 µL of filtrate to avoid any potential drug adsorption to the filter membrane.
-
Sample Analysis: Immediately dilute the clear filtrate with an appropriate solvent (e.g., Acetonitrile:Water 50:50) to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using the HPLC-UV method (Protocol 4.3) and determine the concentration.[3]
Caption: Step-by-step thermodynamic solubility workflow.
Protocol 3: Analytical Quantification by HPLC-UV
A robust analytical method is essential for accurately quantifying the concentration of the dissolved compound in the prepared samples.
Objective: To establish a reliable HPLC-UV method for the quantification of this compound.
Instrumentation & Conditions (Typical Starting Point):
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent.
-
Column: C18 reverse-phase column (e.g., Kinetex 2.6u C18 100Å, 3.0 x 30 mm).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: Scan from 220-400 nm and select the wavelength of maximum absorbance (λ_max). A starting point could be around 246 nm, a known absorbance peak for the related N-(4-aminophenyl) acetamide.[12]
-
Column Temperature: 30°C.
Procedure:
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the 10 mM DMSO stock solution in the same diluent as the final samples (e.g., Acetonitrile:Water 50:50). A typical concentration range would be from 0.1 µM to 100 µM.
-
Analysis: Inject the calibration standards to establish a linear curve (Peak Area vs. Concentration). The R² value should be >0.995.
-
Sample Quantification: Inject the prepared and diluted samples from Protocols 4.1 and 4.2.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the injected samples. Back-calculate to the original concentration in the buffer, accounting for all dilution steps.
Data Interpretation and Influencing Factors
The solubility of this compound will not be a single value but will depend on solution conditions.[5]
-
pH: The molecule contains a primary aromatic amine. The pKa of aniline is ~4.6. Therefore, at acidic pH values below its pKa, the amine will be protonated, likely leading to a significant increase in aqueous solubility compared to neutral or basic pH. It is highly recommended to perform solubility assessments at multiple pH points (e.g., pH 2.0, pH 5.0, and pH 7.4) to build a pH-solubility profile.
-
Co-solvents: As seen in the kinetic assay, DMSO is used to create the initial stock solution. While necessary, its final concentration should be kept low (typically ≤2%) as it can artificially inflate apparent solubility.
-
Solid-State Form: Thermodynamic solubility is highly dependent on the solid-state form of the compound (e.g., crystalline vs. amorphous). Amorphous material will generally exhibit higher, but less stable, solubility (supersaturation). It is crucial to characterize the solid form used for the assay (e.g., via XRPD) and to confirm that the solid remaining at the end of the experiment has not changed its form.
Conclusion
This guide provides the necessary theoretical foundation and practical, step-by-step protocols for the robust characterization of the aqueous solubility of this compound. By distinguishing between kinetic and thermodynamic solubility and employing validated, industry-standard methodologies, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in the drug discovery and development process, from guiding medicinal chemistry efforts and interpreting bioassay results to designing effective formulation strategies for preclinical and clinical studies. Adherence to these principles will mitigate risks associated with poor solubility and help unlock the full therapeutic potential of this and other challenging chemical series.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Evotec. Thermodynamic Solubility Assay.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC.
- BioDuro. ADME Solubility Assay.
- In-vitro Thermodynamic Solubility. (2025). Protocols.io.
- Thermodynamic solubility. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022).
Sources
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. evotec.com [evotec.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-aminophenyl)furan-2-carboxamide
Abstract
N-(4-aminophenyl)furan-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in the development of novel therapeutic agents.[1] A precise and comprehensive understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, synthesizing experimental data with foundational scientific principles. We will explore the causality behind analytical choices and provide a self-validating interpretation of Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H and ¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy data. This document is intended for researchers, scientists, and drug development professionals who require a definitive guide to the structural elucidation of this compound.
Molecular Identity and Synthesis
Before delving into spectroscopic analysis, establishing the molecule's fundamental properties and origin is crucial. The synthesis protocol not only provides the material for analysis but also offers insights into potential impurities that could influence spectral interpretation.
Physicochemical Properties
This compound is a solid organic compound with the following core properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N |
Molecular Structure
The structure consists of a furan-2-carboxamide moiety linked to a p-phenylenediamine core. This arrangement creates a conjugated system responsible for its characteristic spectroscopic behavior.
Caption: Molecular structure of this compound.
Synthesis Protocol
The compound is synthesized via an amide coupling reaction. The choice of reagents and conditions is critical for achieving a high yield and purity, which is a prerequisite for reliable spectroscopic analysis.
Experimental Protocol:
-
Activation of Carboxylic Acid: Furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI, 1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF) and stirred at 45 °C for 2 hours. Expertise & Experience: CDI is an excellent activating agent as its byproducts (imidazole and CO₂) are easily removed and do not interfere with the subsequent coupling step.
-
Amine Coupling: In a separate flask, 1,4-diaminobenzene (1.8 eq) is dissolved in THF. Trustworthiness: Using an excess of the diamine minimizes the formation of the bis-acylated byproduct, simplifying purification.
-
Reaction: The activated carboxylic acid solution from step 1 is added dropwise to the diamine solution. The reaction is stirred at 45 °C for 18 hours.
-
Workup & Purification: The solvent is removed under vacuum. The residue is redissolved in ethyl acetate, washed with 10% aqueous NaHCO₃ solution, and dried with Na₂SO₄. The final product is purified by flash column chromatography.[1]
Caption: Experimental workflow for the synthesis of the title compound.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis relies on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Spectra are typically acquired using a spectrometer equipped with an Attenuated Total Reflection (ATR) accessory.[1] The solid sample is placed directly on the ATR crystal, ensuring good contact. Data is collected over a range of 4000-400 cm⁻¹. Expertise & Experience: The ATR technique is advantageous as it requires minimal sample preparation and provides high-quality, reproducible spectra for solid samples.
Interpretation: While a published spectrum for this specific molecule is not readily available, its key vibrational modes can be predicted with high confidence based on data from closely related furan-2-carboxamide derivatives.[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale & Comments |
| ~3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region would be a definitive marker for the primary amine group. |
| ~3330-3310 | N-H Stretch | Secondary Amide (-CONH-) | This single, sharp peak is characteristic of the N-H bond in the amide linkage. Data from analogues like N-(4-Benzamidophenyl)furan-2-carboxamide show this peak at 3327 cm⁻¹.[1] |
| ~3150-3100 | C-H Aromatic Stretch | Phenyl and Furan Rings | Vibrations of C-H bonds on the sp² hybridized carbons of the aromatic rings. |
| ~1680-1650 | C=O Stretch (Amide I Band) | Amide Carbonyl | This is one of the most intense and characteristic peaks in the spectrum. Its exact position is sensitive to hydrogen bonding. Analogues show this peak around 1647-1679 cm⁻¹.[1][2] |
| ~1600-1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine group. |
| ~1540-1510 | N-H Bend + C-N Stretch (Amide II) | Amide Linkage | A characteristic coupled vibration of the amide group, often appearing as a strong, sharp band. |
| ~1500, ~1450 | C=C Aromatic Stretch | Phenyl and Furan Rings | Skeletal vibrations of the aromatic rings. |
| ~1320-1250 | C-N Stretch (Amide III) | Amide Linkage | Another key amide band, useful for confirming the functional group. |
| ~850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | The pattern of out-of-plane bending is highly diagnostic for the substitution pattern on a benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.
¹H NMR Spectroscopy
Experimental Protocol: The spectrum is recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Trustworthiness: The choice of a high-field instrument (400 MHz) provides better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.
Data and Interpretation: The following table summarizes the experimental ¹H NMR data and provides a detailed assignment for each signal.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Interpretation |
| 6.50 | d, J=0.5 Hz | H-4 (Furan) | The furan protons appear in a distinct region. This signal corresponds to the proton at position 4. The small doublet splitting is due to long-range coupling. |
| 6.41 | d, J=0.5 Hz | H-3 or H-5 (Furan) | This signal corresponds to one of the other furan protons, also showing minimal splitting. The exact assignment between H-3 and H-5 can be ambiguous without 2D NMR data but their presence confirms the furan ring integrity. |
(Note: The referenced source[1] provides an incomplete ¹H NMR data set in the main text. A full assignment would require data from its supporting information or re-acquisition. Expected signals would include the amide N-H proton (likely a broad singlet around δ 8-10 ppm), the primary amine -NH₂ protons (a broad singlet, position variable), and the four protons of the 1,4-disubstituted benzene ring (appearing as two distinct doublets, or an AA'BB' system, between δ 6.5-7.5 ppm).)
¹³C NMR Spectroscopy
Experimental Protocol: The spectrum is recorded on a 100 MHz spectrometer using CDCl₃ as the solvent.[1] Proton decoupling is used to simplify the spectrum, resulting in single lines for each unique carbon environment.
Data and Interpretation: The ¹³C NMR spectrum provides a direct count of the unique carbon atoms and information about their electronic environment.
Caption: Carbon numbering scheme for NMR assignments.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |
| 165.5 | C (Amide) | The carbonyl carbon of the amide group is highly deshielded and typically appears in this downfield region. |
| 151.2 | Quaternary C | This signal likely corresponds to one of the quaternary carbons, either C2' of the furan ring attached to the carbonyl or C1/C4 of the phenyl ring. |
| 135.3 | Quaternary C | This represents another quaternary carbon, likely the other of the C1/C4 phenyl pair or C2' of the furan. |
| 121.1 | CH (Aromatic) | This chemical shift falls squarely in the aromatic region and represents the CH carbons of the phenyl and/or furan rings. |
| 93.8 | CH (Furan) | Carbons in a five-membered heteroaromatic ring like furan are often more shielded than those in a benzene ring, appearing further upfield. This shift is characteristic of a furan carbon. |
(Note: The referenced data[1] is condensed. A full ¹³C NMR spectrum would show more than 5 signals as the carbons in the phenyl ring (C2/C6 and C3/C5) may not be equivalent. However, the provided data confirms the key structural components: an amide carbonyl, quaternary carbons, and aromatic/heteroaromatic CH groups in distinct chemical environments.)
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems.
Experimental Protocol:
-
A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.
-
The spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of approximately 200-800 nm.
-
The wavelength of maximum absorbance (λ_max) is identified.
Theoretical Interpretation: this compound possesses an extended conjugated system involving the furan ring, the amide linkage, and the phenyl ring. This extensive conjugation is expected to result in strong UV absorption.
-
Chromophores: The key chromophores are the furan ring, the benzene ring, and the carboxamide group.
-
Expected Transitions: The primary electronic transitions will be of the π → π* type. The presence of heteroatoms (N, O) with non-bonding electrons also allows for n → π* transitions, though these are typically much weaker and may be obscured by the more intense π → π* bands.[3]
-
Predicted Absorption: Benzene itself exhibits absorption bands around 204 nm and 255 nm.[4] The furan ring also absorbs in the low 200 nm range. Due to the extended conjugation and the presence of auxochromic groups (-NH₂ and -NHCO-), which donate electron density to the aromatic system, a significant bathochromic shift (shift to longer wavelength) is expected. The main absorption band (λ_max) for this compound is predicted to be in the 280-350 nm range, characteristic of such extended aromatic amide systems.
Conclusion
The collective spectroscopic data provides a definitive and self-validating structural confirmation of this compound.
-
FT-IR analysis confirms the presence of key functional groups: a primary amine (-NH₂), a secondary amide (-CONH-), a carbonyl group (C=O), and the furan and phenyl aromatic systems.
-
¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the connectivity of the furan and 1,4-disubstituted phenyl rings through the amide linkage.
-
UV-Vis spectroscopy is predicted to show strong absorption characteristic of an extended π-conjugated system, confirming the electronic nature of the molecule.
This comprehensive spectroscopic profile serves as a reliable benchmark for the identification, quality control, and further development of this compound in research and industrial applications.
References
Sources
Methodological & Application
Introduction: A Versatile Scaffold for Chemical Biology and Drug Discovery
An Application Note and Detailed Protocol for the Synthesis of N-(4-aminophenyl)furan-2-carboxamide
This compound is a valuable chemical intermediate characterized by its furan-carboxamide core linked to a phenylenediamine moiety. This structure serves as a versatile scaffold in medicinal chemistry and materials science. Notably, derivatives of this compound have been investigated for their biological activities, including potential as antibiofilm agents against pathogens like Pseudomonas aeruginosa.[1] The primary amino group offers a reactive handle for further chemical elaboration, making it an ideal starting point for the construction of more complex molecules through diversity-oriented synthesis.[1]
This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. We emphasize not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe execution.
Reaction Principle: The Logic of Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[2] The direct reaction is unfavorable as the basic amine and acidic carboxylic acid will preferentially undergo an acid-base reaction to form a non-reactive carboxylate salt.[3] Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.
Two primary strategies are common:
-
Acyl Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] While effective, this method involves harsh reagents and the generation of corrosive HCl gas.[5]
-
In Situ Coupling Reagents: A milder and more common approach in modern synthesis involves using coupling reagents that activate the carboxylic acid in situ.
This protocol details a robust method utilizing 1,1'-Carbonyldiimidazole (CDI) as the activating agent.[1] This choice is deliberate; CDI reacts with furan-2-carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate readily undergoes nucleophilic attack by the amine (p-phenylenediamine) to form the desired amide bond, releasing imidazole as a benign, water-soluble byproduct. This method avoids harsh conditions and simplifies purification.
Visualized Reaction Scheme
The synthesis proceeds in two main stages within a one-pot setup: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.
Caption: Reaction scheme for the CDI-mediated synthesis of this compound.
Experimental Protocol
This protocol is adapted from a peer-reviewed synthetic method.[1] It is designed to be a self-validating system, where careful execution should lead to a high-purity product.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Furan-2-carboxylic acid (Furoic acid) | Two round-bottom flasks (e.g., 50 mL and 25 mL) |
| 1,1'-Carbonyldiimidazole (CDI) | Magnetic stirrer with heating capabilities |
| p-Phenylenediamine (1,4-diaminobenzene) | Condenser and drying tube (e.g., CaCl₂) |
| Tetrahydrofuran (THF), anhydrous | Dropping funnel or syringe pump |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Sodium bicarbonate (NaHCO₃), sat. aq. soln. | Separatory funnel |
| Sodium sulfate (Na₂SO₄), anhydrous | Flash column chromatography setup |
| Hexane, HPLC grade | TLC plates (silica gel 60 F₂₅₄) |
| Deionized water | Standard laboratory glassware |
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| Furan-2-carboxylic acid | 112.08 | 0.82 | 91.9 mg | 1.0 |
| 1,1'-Carbonyldiimidazole | 162.15 | 0.90 | 145.9 mg | 1.1 |
| p-Phenylenediamine | 108.14 | 1.49 | 161.1 mg | 1.8 |
| Anhydrous THF (for acid) | - | - | 1.7 mL | - |
| Anhydrous THF (for amine) | - | - | 2.0 mL | - |
Scientist's Note: A slight excess of CDI is used to ensure complete activation of the carboxylic acid. An excess of p-phenylenediamine is used to favor the mono-acylation product and minimize the formation of the di-acylated byproduct. Performing the reaction under dilute conditions with slow addition of the electrophile is a key strategy to enhance the yield of the desired mono-substituted product.[1]
Step-by-Step Procedure
The entire workflow, from setup to purification, is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Part 1: Activation of Furan-2-carboxylic Acid
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add furan-2-carboxylic acid (91.9 mg, 0.82 mmol) and 1,1'-carbonyldiimidazole (145.9 mg, 0.90 mmol).
-
Add 1.7 mL of anhydrous THF.
-
Stir the mixture at 45°C for 2 hours under an inert atmosphere (e.g., nitrogen or argon). The completion of the activation can be monitored by the evolution of CO₂ gas (bubbling), which should cease.
Part 2: Amide Coupling Reaction 4. In a separate 50 mL round-bottom flask, dissolve p-phenylenediamine (161.1 mg, 1.49 mmol) in 2.0 mL of anhydrous THF. 5. After the 2-hour activation period, slowly add the solution of the activated carboxylic acid from Flask 1 into the p-phenylenediamine solution in Flask 2. The addition should be performed dropwise over approximately 30 minutes using a dropping funnel or syringe pump.
- Scientist's Note: Slow, dropwise addition is critical to prevent localized high concentrations of the electrophile, which would favor the formation of the undesired N,N'-bis(furan-2-carbonyl)benzene-1,4-diamine byproduct.[1]
- Once the addition is complete, stir the resulting reaction mixture at 45°C for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Part 3: Work-up and Purification 7. After 18 hours, cool the reaction mixture to room temperature and remove the THF solvent using a rotary evaporator. 8. Redissolve the resulting crude residue in ethyl acetate (approx. 20-30 mL). 9. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃ (2 x 15 mL).
- Scientist's Note: The NaHCO₃ wash serves to remove any unreacted furan-2-carboxylic acid and acidic impurities.
- Wash the organic layer with brine (1 x 15 mL) to remove residual water.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under vacuum.
- Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate (7:3) mixture as the eluent.
- Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Solid (e.g., white, off-white, or light brown) |
| Yield | Yields can vary, but published procedures report yields in the range of 40-60%. |
| Purity | >95% (as determined by NMR or LC-MS) |
Spectroscopic Data: Characterization data for similar furan-2-carboxamide compounds show distinctive peaks.[1] For the target compound, one would expect:
-
¹H NMR (DMSO-d₆): Signals corresponding to the furan ring protons (typically between 6.5-8.0 ppm), aromatic protons of the phenylenediamine ring, the amine (-NH₂) protons, and the amide (-NH-) proton (often a singlet above 9.0 ppm).
-
¹³C NMR (DMSO-d₆): Resonances for the carbonyl carbon (~155-160 ppm), as well as carbons of the furan and phenyl rings.
-
HRMS (High-Resolution Mass Spectrometry): The calculated m/z for [M+H]⁺ would be approximately 203.0815, confirming the molecular formula.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
p-Phenylenediamine: Highly toxic if swallowed, inhaled, or in contact with skin.[8] It is a potent skin sensitizer and may cause an allergic skin reaction.[8][9] Handle with extreme care, avoiding dust inhalation and skin contact.[10]
-
Furan-2-carbonyl Chloride (Alternative Reagent): If using the acyl chloride route, this reagent is corrosive and moisture-sensitive.[5][11] It causes severe skin burns and eye damage.[5][12] Handle under inert, anhydrous conditions.
-
Tetrahydrofuran (THF): Flammable liquid and vapor. Can form explosive peroxides upon storage. Use only anhydrous THF from a freshly opened bottle or a solvent purification system.
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of as hazardous waste according to institutional and local regulations.[6][13] Contaminated materials should be collected in sealed containers for proper disposal.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of reagents by moisture.- Incorrect reaction temperature or time. | - Ensure CDI is fresh and fully dissolved.- Use anhydrous solvents and glassware dried in an oven.- Maintain the reaction at 45°C and allow it to proceed for the full 18 hours. |
| Formation of Byproduct | - Addition of the activated acid was too fast.- Incorrect stoichiometry. | - Perform a slow, dropwise addition of the activated acid solution to the amine solution.[1]- Re-verify the molar equivalents of all reagents, ensuring an excess of the diamine. |
| Difficult Purification | - Incomplete removal of unreacted starting materials or imidazole byproduct. | - Ensure the aqueous NaHCO₃ wash is performed thoroughly to remove acidic components.- Imidazole is water-soluble; additional aqueous washes can help.- Optimize the solvent system for column chromatography; a gradient elution might be necessary. |
References
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Chavez-Ochoa, D., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules. Available at: [Link]
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Loba Chemie. (2017). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: p-PHENYLENEDIAMINE. Available at: [Link]
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: p-phenylenediamine. Available at: [Link]
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API. (2019). Safety Data Sheet: Furan-2. Available at: [Link]
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ResearchGate. Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. Available at: [Link]
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Asmat, S., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Pharmaceuticals. Available at: [Link]
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ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Available at: [Link]
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ResearchGate. Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Available at: [Link]
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Royal Society of Chemistry. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]
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Fisher Scientific. Amide Synthesis. Available at: [Link]
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Furan-2-Carboxamides: A Privileged Scaffold in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of furan-2-carboxamides in drug discovery.
The furan-2-carboxamide motif represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of a five-membered aromatic heterocycle and a versatile carboxamide linker endows it with the ability to form a variety of interactions—including hydrogen bonds, and hydrophobic and π-stacking interactions—with a wide array of biological targets. This structural versatility has led to the discovery of furan-2-carboxamide derivatives with potent activities across diverse therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.
This guide provides a senior application scientist's perspective on leveraging this powerful scaffold. We will delve into the causality behind its efficacy, provide field-proven protocols for its synthesis and evaluation, and explore its diverse mechanisms of action, grounding all claims in authoritative research.
The Furan-2-Carboxamide Core: Structural and Bioisosteric Advantages
The power of the furan-2-carboxamide scaffold lies in its inherent chemical properties and its role as a stable and effective bioisostere. The furan ring is an electron-rich aromatic system, while the amide bond provides a rigid planar unit with distinct hydrogen bond donor and acceptor capabilities. These features can be fine-tuned through chemical modification at several key positions.
Diagram: Core Scaffold and Diversification Points
Caption: Core structure and key points for chemical modification.
A critical strategy in modern drug design is bioisosteric replacement , where a functional group is substituted with another to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity.[1][2] The furan-2-carboxamide moiety has been successfully employed as a bioisostere for the metabolically labile furanone ring in the development of anti-biofilm agents.[3][4] This substitution enhances metabolic stability, a key step in transforming a chemical probe into a viable drug candidate.
Synthesis Strategies: From Concept to Compound
The synthesis of furan-2-carboxamides is typically straightforward, most often involving the coupling of an activated furan-2-carboxylic acid with a primary or secondary amine. The choice of coupling conditions can be adapted for efficiency, with microwave-assisted synthesis offering a rapid method for generating compound libraries.[5][6]
Protocol 1: General Synthesis of N-Aryl Furan-2-Carboxamides
This protocol describes a standard, reliable method for synthesizing furan-2-carboxamide derivatives. The causality is clear: 2-furoic acid is first converted to a highly reactive acyl chloride, which then readily undergoes nucleophilic attack by the desired amine to form the stable amide bond.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
To a solution of 2-furoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or DCM), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[6][7]
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.
-
Rationale: This step converts the carboxylic acid into the more reactive 2-furoyl chloride, facilitating the subsequent amidation.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
-
Amide Bond Formation:
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous solvent (e.g., DCM or THF).[6]
-
Cool the solution to 0 °C and add the crude 2-furoyl chloride (dissolved in a minimal amount of the same solvent) dropwise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Rationale: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure furan-2-carboxamide derivative.
-
-
Characterization:
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of furan-2-carboxamide derivatives.
Therapeutic Applications and Biological Evaluation
The furan-2-carboxamide scaffold has been successfully applied to a range of therapeutic targets. Below are key examples with associated protocols for biological validation.
A. Anticancer Agents: Microtubule Stabilization
A significant application of furan-2-carboxamides is in oncology, where certain derivatives act as potent microtubule stabilizing agents (MSAs).[9] Microtubules are essential for forming the mitotic spindle during cell division. Like the well-known drug Taxol, these furan-2-carboxamide compounds bind to tubulin, preventing microtubule depolymerization. This action arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[9][10]
Diagram: Mechanism of Microtubule Stabilizing Agents
Caption: Pathway showing how furan-2-carboxamide MSAs induce apoptosis.
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |
| N-substituted furan-2-carboxamide (SH09) | Various (HeLa, etc.) | 4 µM to 8 µM | [9][10] |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Significant Activity | [11][12] |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% viability at 20 µg/mL | [11][12] |
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to measure the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test furan-2-carboxamide compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Anti-biofilm Agents: Quorum Sensing Inhibition
Bacterial biofilms pose a significant challenge in treating chronic infections due to their resistance to conventional antibiotics. Furan-2-carboxamides have emerged as potent inhibitors of biofilm formation, particularly in Pseudomonas aeruginosa.[3][4] They act by disrupting the quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence factor production and biofilm development. These compounds are believed to target key QS receptors, such as LasR.[3][4]
Quantitative Data: Anti-biofilm Activity
| Compound Linker | Phenyl Substituent | Biofilm Inhibition (%) | Reference |
| Triazole | Halogenated Phenyl | Significant Activity | [3] |
| N-acylcarbohydrazide | Halogenated Phenyl | Up to 58% | [3] |
Protocol 3: Crystal Violet Biofilm Inhibition Assay
This is a widely used method for quantifying the effect of a compound on biofilm formation.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa in a suitable broth (e.g., LB broth).
-
Treatment and Incubation: In a 96-well plate, add fresh broth containing sub-lethal concentrations of the test furan-2-carboxamide compound. Inoculate with the bacterial culture and incubate for 24-48 hours under static conditions to allow biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) bacteria and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Rationale: Crystal violet stains the cells and extracellular matrix components of the biofilm.
-
-
Destaining: Wash away the excess stain with water and allow the plate to air dry. Add 30% acetic acid or ethanol to each well to solubilize the bound stain.
-
Quantification: Transfer the destained solution to a new plate and measure the absorbance at ~590 nm. A lower absorbance in treated wells compared to the control indicates biofilm inhibition.
C. Cardiovascular Agents: Urotensin-II Receptor Antagonism
The urotensin-II (UT) receptor is implicated in various cardiovascular diseases due to its potent vasoconstrictive effects. A series of 5-aryl-furan-2-carboxamide derivatives have been identified as highly potent and selective UT receptor antagonists.[13] Systematic Structure-Activity Relationship (SAR) studies led to the identification of compounds with low nanomolar potency, good metabolic stability, and acceptable pharmacokinetic profiles, highlighting their potential for treating cardiovascular conditions.[13]
Quantitative Data: UT Receptor Antagonism
| Compound | C-5 Aryl Substituent | IC₅₀ (nM) | Reference |
| 1y | 3,4-difluorophenyl | 6 | [13] |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of furan-2-carboxamides are highly dependent on the nature of the substituents on the core scaffold.
Diagram: Summary of Key SAR Findings
Caption: Key structure-activity relationships for furan-2-carboxamides.
-
At the C-5 position (R1): For UT receptor antagonists, the presence of an aryl group is crucial. Systematic investigation revealed that substituents on this aryl ring significantly modulate potency, with a 3,4-difluorophenyl group yielding a highly potent compound (IC₅₀ = 6 nM).[13]
-
On the Amide Nitrogen (R2): The substituent on the amide nitrogen is a primary driver of target selectivity. For anti-biofilm activity, linkers such as a triazole or N-acylcarbohydrazide connected to a halogenated phenyl ring were found to be most effective.[3] For anticancer applications, a wide variety of substituted aryl and heteroaryl groups have been shown to be effective.
Conclusion and Future Directions
The furan-2-carboxamide scaffold is a proven and powerful platform for the discovery of novel therapeutics. Its straightforward synthesis, metabolic stability, and ability to interact with a multitude of biological targets make it an invaluable tool for medicinal chemists. The successful development of potent microtubule stabilizers, quorum sensing inhibitors, and receptor antagonists validates its privileged status.
Future research should focus on expanding the chemical space through diversity-oriented synthesis, exploring novel therapeutic targets, and performing detailed preclinical evaluations to optimize the pharmacokinetic and safety profiles of lead compounds. The continued application of this versatile scaffold promises to yield new and effective treatments for a range of human diseases.
References
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Muroi, M., et al. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available from: [Link]
-
Prasad, S.B., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed. Available from: [Link]
-
Ramírez-García, A.D., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of furan-2-carboxamide derivatives a(1–7) and furan-2-carboxylate ester derivatives b(1–7). ResearchGate. Available from: [Link]
-
Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. Available from: [Link]
-
Ramírez-García, A.D., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Available from: [Link]
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Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available from: [Link]
-
Al-Tel, T.H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available from: [Link]
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Al-Tel, T.H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
-
Zanatta, N., et al. (2007). Synthesis, Antimicrobial Activity, and QSAR Studies of furan-3-carboxamides. PubMed. Available from: [Link]
-
Al-Tel, T.H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC - NIH. Available from: [Link]
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Application Note: High-Throughput Screening of N-(4-aminophenyl)furan-2-carboxamide Analogs for Anticancer Activity
Introduction
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. Recent studies have highlighted that certain furan-2-carboxamide derivatives can act as potent anti-proliferative agents by mechanisms such as microtubule stabilization, leading to mitotic arrest and apoptosis in cancer cells[4][5]. The core structure, N-(4-aminophenyl)furan-2-carboxamide, presents a versatile template for chemical modification, allowing for the generation of large, diverse chemical libraries[6]. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel anticancer compounds from a library of this compound analogs.
The protocols outlined herein are designed as a self-validating system, incorporating a primary screen to identify cytotoxic compounds, followed by secondary assays to confirm activity, determine potency, and elucidate the mechanism of action. This strategic workflow ensures the efficient and reliable identification of promising lead candidates for further development.
High-Throughput Screening Cascade: A Strategic Overview
A successful HTS campaign requires a multi-step approach to minimize false positives and negatives, and to progressively characterize the biological activity of the hit compounds. Our proposed cascade is designed to efficiently funnel a large library of analogs down to a small number of well-validated hits.
Figure 1: High-Throughput Screening (HTS) cascade for the identification of anticancer this compound analogs.
Part 1: Primary High-Throughput Screening
Principle
The primary screen aims to rapidly identify compounds that reduce cell viability in a cancer cell line from a large library of this compound analogs. A luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is an ideal choice for HTS due to its high sensitivity, broad linear range, and simple "add-mix-read" protocol, which is amenable to automation[7]. This assay quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal indicates a reduction in viable cells.
Experimental Protocol: Primary Cell Viability Screen
1. Cell Culture and Seeding:
- Select a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- On the day of the assay, harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 cells/well) in the culture medium.
- Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.
- Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.
2. Compound Preparation and Addition:
- Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.
- Create an intermediate plate by diluting the stock solutions to 200 µM in the appropriate culture medium (final DMSO concentration will be 0.1%).
- Using a robotic liquid handling system (e.g., Echo® Acoustic Liquid Handler or a pin tool), transfer 50 nL of the 10 mM stock compounds to the assay plate, resulting in a final concentration of 10 µM in 50 µL of medium.
- Include appropriate controls:
- Negative Control: Wells with cells treated with 0.1% DMSO (vehicle).
- Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Paclitaxel).
3. Incubation and Assay Readout:
- Incubate the assay plates for 48-72 hours at 37°C and 5% CO₂.
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of CellTiter-Glo® reagent to each well.
- Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
The activity of each compound is expressed as the percent inhibition of cell viability relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Determine the Z'-factor:
-
The quality and robustness of the assay are assessed by calculating the Z'-factor from the control wells on each plate[8]. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.
-
-
Hit Selection Criteria:
-
Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls are considered primary hits. A typical cutoff is ≥ 50% inhibition.
-
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality and robustness. | ≥ 0.5 |
| Signal-to-Background | Ratio of the mean signal of the negative control to the positive control. | > 5 |
| Hit Cutoff | Threshold for selecting primary hits. | ≥ 50% Inhibition |
Part 2: Hit Confirmation and Secondary Assays
Rationale for Orthogonal Testing
Primary hits must be confirmed to rule out artifacts such as compound auto-fluorescence or non-specific activity[9]. An orthogonal assay, which measures a different biological endpoint, is crucial for validating the cytotoxic effect. A colorimetric MTS assay, which measures the metabolic activity of viable cells via the reduction of a tetrazolium salt, serves as an excellent secondary screen[7].
Experimental Protocol: MTS Secondary Assay
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as the primary screen for cell seeding in 384-well clear-bottom plates.
-
Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Add the compounds to the cells and incubate for the same duration as the primary screen (48-72 hours).
-
-
Assay Readout:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Dose-Response Analysis and IC₅₀ Determination
The results from the secondary assay are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each confirmed hit. This is a critical metric for ranking the potency of the compounds.
-
Data Plotting: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation using software such as GraphPad Prism or a similar analysis tool.
-
IC₅₀ Value: The IC₅₀ is the concentration of the compound that elicits a 50% reduction in cell viability.
Part 3: Mechanistic Elucidation
To understand how the lead compounds induce cell death, further mechanistic studies are necessary. Based on the known activities of similar scaffolds, a key mechanism to investigate is the induction of apoptosis.
Experimental Protocol: Apoptosis Assay (Caspase-Glo® 3/7)
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a proluminescent caspase-3/7 substrate which is cleaved in the presence of active caspases, generating a luminescent signal.
-
Assay Setup:
-
Seed cells and treat with hit compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours in 384-well white-walled plates.
-
-
Reagent Addition:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation and Readout:
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate reader. An increase in luminescence indicates the induction of apoptosis.
-
Figure 2: Data analysis pipeline for primary HTS and hit validation.
Conclusion
This application note provides a robust and comprehensive framework for the high-throughput screening of this compound analog libraries to identify novel anticancer agents. The described multi-stage process, from primary screening and hit validation to preliminary mechanistic studies, ensures a high degree of confidence in the selected lead compounds. By following these detailed protocols, researchers can efficiently navigate the early stages of the drug discovery pipeline, accelerating the translation of promising chemical scaffolds into potential therapeutics.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Zhang, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. PMC - NIH.
- ACS Publications. (n.d.). High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. Analytical Chemistry.
- MDPI. (n.d.). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.
- SpringerLink. (n.d.). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- PubMed. (n.d.). High-throughput assays for promiscuous inhibitors. NIH.
- NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
- Wiley Online Library. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC.
- PubMed. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity.
- Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH.
- Sigma-Aldrich. (n.d.). This compound.
- PubMed. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
- PubMed. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells.
- MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
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- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-(4-aminophenyl)furan-2-carboxamide
Abstract & Introduction
N-(4-aminophenyl)furan-2-carboxamide is a heterocyclic aromatic amide of increasing interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of more complex molecules, including potential anti-biofilm agents and other pharmacologically active compounds[1][2]. As with any compound in the drug development pipeline, from discovery to quality control, the ability to accurately and reliably quantify the analyte is paramount. This ensures reproducibility of research data, purity of intermediates, and correct dosage of final active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to three robust analytical methods for the quantification of this compound in various contexts. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a fundamental UV-Visible Spectrophotometric assay. The procedural explanations are grounded in established analytical principles and validated against the internationally recognized ICH Q2(R2) guidelines to ensure scientific integrity and trustworthiness[3][4].
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Solid | |
| Key Functional Groups | Furan Ring, Amide, Primary Aromatic Amine | N/A |
| Chromophores | Furan Ring, Phenyl Ring | N/A |
| Ionizable Groups | Primary Amine (for ESI-MS) | N/A |
General Workflow for Method Selection and Validation
The selection of an appropriate analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The subsequent validation demonstrates that the chosen analytical procedure is fit for its intended purpose[4].
Caption: High-level workflow for analytical method selection and validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is ideal for routine quantification in bulk materials or simple formulations where high sensitivity is not the primary requirement. It balances performance, cost, and accessibility.
Principle
RP-HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will partition between a nonpolar stationary phase (C18) and a polar mobile phase. Its concentration is determined by measuring its absorbance of UV light at a specific wavelength, which is directly proportional to its concentration as described by the Beer-Lambert Law.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Standard | This compound reference standard (>98% purity) |
Detailed Protocol
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
-
Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for λmax using a PDA detector (expected ~254 nm or ~310 nm); set for quantification.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-range standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve (R² ≥ 0.999).
-
Rationale Behind Choices
-
C18 Column: This is a versatile, nonpolar stationary phase suitable for retaining moderately polar aromatic compounds like the target analyte.
-
Formic Acid: Added to the aqueous mobile phase to control the pH and ensure the primary amine group is protonated, leading to sharper, more symmetrical peaks.
-
Acetonitrile: A common organic modifier with good UV transparency and low viscosity, providing efficient elution.
-
Gradient Elution: Necessary to ensure that the analyte is eluted with a good peak shape within a reasonable time, while also cleaning the column of any more hydrophobic impurities.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior selectivity and sensitivity, making it the gold standard for quantifying the analyte in complex matrices like plasma, tissue homogenates, or for trace-level impurity analysis[5][6][7].
Principle
LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.
Instrumentation and Consumables
| Parameter | Specification |
| LC-MS/MS System | UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source |
| Column | C18, 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Internal Standard (IS) | An isotopically labeled version of the analyte or a structurally similar compound. |
Detailed Protocol
-
Tuning and MRM Optimization:
-
Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Operate in positive ion mode (ESI+) to protonate the primary amine. The expected precursor ion [M+H]⁺ is m/z 203.2.
-
Perform a product ion scan to identify stable, high-intensity fragment ions for MRM. Hypothetical fragments could result from cleavage of the amide bond.
-
Proposed MRM Transitions (for quantification and confirmation):
-
Quantifier: 203.2 → 108.1 (loss of furan-2-carbonyl group)
-
Qualifier: 203.2 → 95.1 (furan-2-carbonylium ion)
-
-
Optimize collision energy for each transition.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and samples as described for the HPLC method, but at much lower concentrations (e.g., 0.1 to 100 ng/mL).
-
For each standard and sample, add a fixed concentration of the Internal Standard.
-
-
Chromatographic Conditions (UHPLC):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration in unknown samples using the linear regression from the calibration curve.
-
LC-MS/MS Analysis Workflow
Caption: Step-by-step workflow for LC-MS/MS analysis.
Method 3: UV-Visible Spectrophotometry
This is a simple, rapid, and cost-effective method suitable for the quantification of pure this compound or for in-process checks where specificity is not a major concern[8].
Principle
This technique relies on measuring the amount of light absorbed by the analyte at its wavelength of maximum absorbance (λmax). The absorbance is directly proportional to the concentration in the solution. Due to the presence of aromatic rings and conjugated systems, the analyte exhibits strong UV absorbance[9].
Protocol
-
Determine λmax:
-
Prepare a dilute solution (~10 µg/mL) of the analyte in a suitable solvent (e.g., Methanol or Ethanol).
-
Scan the solution from 200 to 400 nm using a spectrophotometer to identify the wavelength of maximum absorbance.
-
-
Prepare Standards:
-
Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent.
-
Create a set of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock.
-
-
Measure Absorbance:
-
Using the chosen solvent as a blank, measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance vs. concentration.
-
Determine the sample concentration from the linear regression equation of the curve.
-
Limitations
This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It lacks the specificity of chromatographic methods and is not suitable for complex matrices.
Method Validation Summary
All analytical methods intended for regulatory submission or critical decision-making must be validated according to ICH Q2(R2) guidelines[3][4][10]. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose[11][12].
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | ICH Acceptance Criteria (Typical) |
| Specificity | High (demonstrated by peak purity & resolution) | Excellent (based on unique MRM transitions) | Low (prone to interference) | Method is able to assess analyte unequivocally. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 | ≥ 0.99 |
| Range | ~1 - 100 µg/mL | ~0.1 - 100 ng/mL | ~1 - 15 µg/mL | Defined by linearity and accuracy studies. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% | Typically 80-120% (depends on concentration). |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% | ≤ 2.0% | Repeatability: ≤ 2%; Intermediate: ≤ 5%. |
| LOD (Limit of Detection) | ~0.1 - 0.5 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL | S/N ratio of 3:1. |
| LOQ (Limit of Quantitation) | ~1.0 µg/mL | ~0.1 ng/mL | ~1.0 µg/mL | S/N ratio of 10:1; with acceptable precision. |
Conclusion
Three distinct analytical methods for the quantification of this compound have been presented.
-
RP-HPLC-UV is a robust and reliable method for routine quality control of bulk substances and simple formulations.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the definitive choice for bioanalysis, trace quantification, and analysis in complex matrices.
-
UV-Visible Spectrophotometry serves as a rapid, simple screening tool for pure substance analysis where high specificity is not required.
The choice of method should be guided by the specific analytical challenge at hand. For all applications, a thorough method validation compliant with ICH guidelines is essential to ensure the generation of accurate and dependable data.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Sigma-Aldrich. This compound Product Page.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- Pharma Knowledge TV. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PubChem, National Center for Biotechnology Information. N-(4-aminophenyl)tetrahydrofuran-2-carboxamide.
- International Journal of Advanced Research in Chemical Science. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines.
- ResearchGate. (2016). How can I quantify amide species in reaction mixture by UV-Vis method preferably?.
- Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
- Journal of Lipid Research. (2014). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
- Analytical and Bioanalytical Chemistry. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
- Analyst (RSC Publishing). (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
- Chemistry. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.
- Rasayan J. Chem. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
- International Labmate. (2008). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
- Molecules. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.
- Aquaculture. (2013). Development of an analytical method to detect metabolites of nitrofurans.
- ResearchGate. (2020). Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by UHPLC-MS/MS.
- Agilent Technologies. Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS.
- ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals.
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Application Notes and Protocols for the Experimental Design of Antihyperlipidemic Activity Testing
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of atherosclerotic cardiovascular disease. The development of novel antihyperlipidemic agents is a critical area of pharmacological research. This guide provides a comprehensive overview of the experimental design for testing the efficacy of potential antihyperlipidemic compounds. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. Our approach emphasizes scientific integrity, ensuring that each experimental design is a self-validating system.
Strategic Overview: A Multi-tiered Approach to Screening
A robust screening cascade for antihyperlipidemic agents typically begins with high-throughput in vitro assays to identify initial hits and progresses to more complex in vivo models to confirm efficacy and elucidate mechanisms of action. This tiered approach is both cost-effective and ethically responsible, minimizing the use of animal models.
The Screening Funnel
A logical progression of experiments is crucial for the efficient identification and validation of lead compounds.
Caption: A tiered experimental workflow for antihyperlipidemic drug discovery.
Part 1: In Vitro Screening Models
In vitro models offer a rapid and cost-effective method for the initial screening of a large number of compounds.[1][2]
Inhibition of HMG-CoA Reductase
Rationale: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] Its inhibition is a key mechanism for lowering cholesterol, famously employed by statins.[5][6][7]
Protocol: HMG-CoA Reductase Inhibition Assay
-
Materials: HMG-CoA reductase assay kit (commercially available), test compounds, atorvastatin (positive control), NADPH, HMG-CoA substrate, potassium phosphate buffer.
-
Preparation: Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and HMG-CoA substrate.
-
Incubation: Add various concentrations of the test compound or atorvastatin to the reaction mixture.
-
Initiation: Start the reaction by adding the HMG-CoA reductase enzyme.
-
Measurement: Incubate at 37°C and measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[8]
-
Calculation: Calculate the percentage of inhibition relative to a vehicle control.
Cellular Models of Lipid Metabolism
Rationale: Cell lines such as human colon carcinoma (Caco-2) and human hepatoma (HepG2) cells can be used to study intestinal lipid absorption and hepatic lipoprotein secretion, respectively.[9] Caco-2 cells, when differentiated, form a polarized monolayer with microvilli, mimicking the intestinal epithelium.[9]
Protocol: Lipoprotein Secretion from Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports until they differentiate into a polarized monolayer.
-
Lipid Loading: Incubate the cells with a lipid mixture (e.g., oleic acid and taurocholate) to stimulate lipoprotein synthesis and secretion.
-
Treatment: Treat the cells with various concentrations of the test compound.
-
Sample Collection: Collect the basolateral medium, which will contain the secreted lipoproteins.
-
Analysis: Analyze the lipoprotein profile (e.g., triglycerides, cholesterol) in the medium using commercially available assay kits.
Part 2: In Vivo Animal Models
In vivo models are indispensable for evaluating the systemic effects of a potential antihyperlipidemic drug. The choice of model depends on the specific research question, with options ranging from acute, chemically-induced hyperlipidemia to chronic, diet-induced models that more closely mimic the human condition.[1][10]
Acute Hyperlipidemia Models
2.1.1. Triton WR-1339-Induced Hyperlipidemia
Rationale: Triton WR-1339 (Tyloxapol) is a non-ionic surfactant that suppresses the activity of lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.[11][12][13] This model is useful for the rapid screening of compounds that may inhibit lipid biosynthesis or enhance lipid catabolism.[1][12]
Protocol: Triton WR-1339 Model in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Grouping: Divide animals into groups: Normal Control, Hyperlipidemic Control, Positive Control (e.g., Atorvastatin), and Test Groups (different doses of the compound).[14][15]
-
Induction: Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg body weight).[14][15][16]
-
Treatment: Administer the test compound or standard drug orally (via gavage) one hour before or after Triton injection.
-
Blood Collection: Collect blood samples at specified time points (e.g., 24 and 48 hours post-Triton injection).
-
Biochemical Analysis: Analyze serum for total cholesterol, triglycerides, LDL-C, VLDL-C, and HDL-C.
Expected Outcomes: A significant increase in lipid levels is expected in the hyperlipidemic control group, peaking around 24-48 hours.[16] Effective compounds will show a dose-dependent reduction in these levels compared to the hyperlipidemic control.
2.1.2. Poloxamer 407 (P-407)-Induced Hyperlipidemia
Rationale: P-407 is another agent that inhibits lipoprotein lipase, leading to hypertriglyceridemia and hypercholesterolemia.[17][18] It also indirectly stimulates HMG-CoA reductase activity.[17] Chronic administration can induce atherosclerotic lesions in mice.[17][19]
Protocol: P-407 Model in Mice or Rats
-
Animals: C57BL/6 mice or Wistar rats.
-
Induction: A single intraperitoneal injection of P-407 (0.5-1.0 g/kg) induces a hyperlipidemic state that can last for several days.[20][21]
-
Treatment: Test compounds can be administered before or after P-407 injection.
-
Monitoring: Collect blood samples at multiple time points (e.g., 24, 48, 72 hours) to assess the lipid profile.
Chronic Hyperlipidemia Models
2.2.1. High-Fat Diet (HFD)-Induced Hyperlipidemia
Rationale: This model more closely mimics the development of hyperlipidemia in humans resulting from dietary habits.[1][10][22] It is suitable for studying the long-term effects of a compound and its impact on atherosclerosis development.
Protocol: HFD Model in Rats or Hamsters
-
Animals: Wistar rats, Sprague-Dawley rats, or Golden Syrian hamsters (hamsters are a good model due to similarities in lipid metabolism to humans).[23]
-
Diet: Feed the animals a specially formulated high-fat diet for a period of 4-8 weeks to induce a stable hyperlipidemic state.[24][25][26][27] The diet is often supplemented with cholesterol and cholic acid.[1]
-
Treatment: Once hyperlipidemia is established, administer the test compound or standard drug orally on a daily basis for several weeks.
-
Monitoring: Monitor body weight and food intake regularly. Collect blood samples at baseline and at the end of the treatment period for lipid profile analysis.
-
Terminal Analysis: At the end of the study, euthanize the animals and collect tissues (liver, aorta) for histopathological examination and gene expression analysis.
Oral Gavage Technique
Rationale: Oral gavage is a common and precise method for administering liquid substances directly into the stomach of rodents.[28][29]
Protocol: Oral Gavage in Rats
-
Equipment: Use a stainless steel or flexible plastic gavage needle of the appropriate size (e.g., 16-18 gauge for adult rats).[28][30][31]
-
Measurement: Measure the insertion depth by holding the needle alongside the rat, from the tip of the nose to the last rib, and mark the needle.[30][31]
-
Restraint: Properly restrain the rat to ensure its head and body are in a straight line.[30][32]
-
Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal should swallow as the tube passes.[28][31] If resistance is met, withdraw and re-attempt.
-
Administration: Slowly administer the substance.
-
Withdrawal: Gently remove the needle along the same path.
-
Monitoring: Observe the animal for any signs of distress immediately after the procedure.[28][30]
Quantitative Data Summary for Animal Models
| Model | Animal | Induction Agent/Diet | Duration | Key Parameters Measured |
| Triton WR-1339 | Rat | Single IP injection (200-400 mg/kg) | 24-72 hours | TC, TG, HDL-C, LDL-C, VLDL-C |
| Poloxamer 407 | Mouse/Rat | Single IP injection (0.5-1.0 g/kg) | Up to 12 days | TC, TG, HDL-C |
| High-Fat Diet | Rat/Hamster | HFD (e.g., +4% cholesterol, 1% cholic acid) | 4-8 weeks | TC, TG, HDL-C, LDL-C, Body Weight, Liver Weight, Histopathology |
Part 3: Biochemical and Molecular Analysis
Lipid Profile Analysis
Rationale: The primary endpoint for antihyperlipidemic activity is the measurement of key lipids in the blood.
Protocols: Biochemical Assays
-
Total Cholesterol (TC), Triglycerides (TG), and HDL-C: These are typically measured using enzymatic colorimetric assay kits, which are widely available commercially.
-
LDL-C and VLDL-C: These can be calculated using the Friedewald equation (if TG < 400 mg/dL) or measured directly using specific assays.
-
VLDL-C = TG / 5
-
LDL-C = TC - HDL-C - VLDL-C
-
Advanced analytical techniques like gas chromatography (GC) and mass spectrometry (MS) can provide a more detailed lipidomic analysis.[33][34][35]
Mechanism of Action: LDL Receptor Pathway
Rationale: A key mechanism for lowering plasma LDL-C is the upregulation of the LDL receptor (LDLR) on the surface of liver cells.[3][36] Statins, for example, inhibit intracellular cholesterol synthesis, which leads to a compensatory increase in LDLR expression to enhance the uptake of LDL from the circulation.[3][5] The LDLR pathway is a negative feedback system crucial for cholesterol homeostasis.[36]
Caption: Simplified LDL receptor signaling pathway and the action of statins.
Experimental Analysis:
-
Western Blotting: To quantify the protein expression of LDLR in liver tissue samples from the animal studies.
-
Real-Time PCR (RT-PCR): To measure the mRNA expression levels of the LDLR gene and other key genes involved in lipid metabolism (e.g., SREBP-2, PCSK9).[9]
Conclusion
The experimental designs and protocols outlined in this guide provide a robust framework for the preclinical evaluation of potential antihyperlipidemic agents. By employing a multi-tiered screening approach, from in vitro target-based assays to chronic in vivo models, researchers can effectively identify and characterize novel therapeutic candidates. A thorough understanding of the underlying mechanisms, coupled with rigorous biochemical and molecular analysis, is paramount for the successful development of new treatments for hyperlipidemia and the prevention of cardiovascular disease.
References
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Wikipedia. (n.d.). Statin. Retrieved from [Link]
-
MedSchool. (2025). What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications? Retrieved from [Link]
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Takahashi, Y., et al. (2013). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. Cytotechnology, 65(3), 475-485. Retrieved from [Link]
-
Pérez-Castejón, M. J., et al. (2002). Statins: mechanism of action and effects. Revista Espanola de Cardiologia, 55(5), 519-532. Retrieved from [Link]
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Kotb, E. (1980). Triton-induced hyperlipidemia: a model for studies of intestinal lipoprotein production. American Journal of Physiology-Gastrointestinal and Liver Physiology, 238(5), G453-G457. Retrieved from [Link]
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(2025). Statins: Mechanism of action and effects. ResearchGate. Retrieved from [Link]
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Schurr, P. E., et al. (1972). Triton-induced hyperlipidemia in rats as an animal model for screening hypolipidemic drugs. Lipids, 7(1), 68-74. Retrieved from [Link]
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Sizar, O., & Khare, S. (2023). HMG-CoA Reductase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Al-Saeed, M. S., et al. (2022). Identification of potential biomarkers of triton WR-1339 induced hyperlipidemia: NMR-based plasma metabolomics approach and gene expression analysis. Metabolomics, 18(10), 82. Retrieved from [Link]
-
Andreadou, I., et al. (2019). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 176(14), 2371-2386. Retrieved from [Link]
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Yu, K. C., et al. (2016). Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury. International Journal of Molecular Sciences, 17(3), 421. Retrieved from [Link]
-
WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
de Castro, V. T., et al. (2011). Hyperlipidemia induced by Triton WR1339 (Tyloxapol) in Wistar rats. Revista Brasileira de Ciências Médicas e da Saúde, 1(1), 32-34. Retrieved from [Link]
-
Khosla, P. (2001). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Pharmacology, 33(5), 373. Retrieved from [Link]
-
Stockinger, W., et al. (2001). Low-density lipoprotein receptor family: Endocytosis and signal transduction. Molecular Neurobiology, 23(1), 53-67. Retrieved from [Link]
-
Sharma, A., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 173-177. Retrieved from [Link]
-
(2024). Review Article on Animal Models in Preclinical Research in Hyperlipidemia. ResearchGate. Retrieved from [Link]
-
FSU Office of Research. (2016). Oral Gavage in the Rat. Retrieved from [Link]
-
Slideshare. (n.d.). ANTIHYPERLIPIDEMIC screening models. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
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Go, G. W., & Mani, A. (2019). Pathways and Molecular Mechanisms Governing LDL Receptor Regulation. Circulation Research, 124(3), 326-349. Retrieved from [Link]
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Wang, L., et al. (2021). Poloxamer 407 Induces Hypertriglyceridemia but Decreases Atherosclerosis in Ldlr−/− Mice. International Journal of Molecular Sciences, 22(16), 8749. Retrieved from [Link]
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Chaudhary, H. R., & Brocks, D. R. (2013). The Single Dose Poloxamer 407 Model of Hyperlipidemia; Systemic Effects on Lipids Assessed Using Pharmacokinetic. The AAPS Journal, 15(2), 468-475. Retrieved from [Link]
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Patsnap Synapse. (2024). What are LDLR modulators and how do they work? Retrieved from [Link]
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Althnaian, T., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Journal of Hematology & Blood Disorders, 4(1), 1-5. Retrieved from [Link]
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Chaudhary, H. R., & Brocks, D. R. (2013). The single dose poloxamer 407 model of hyperlipidemia; systemic effects on lipids assessed using pharmacokinetic methods, and its effects on adipokines. The AAPS Journal, 15(2), 468-475. Retrieved from [Link]
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Johnston, T. P. (2017). The P-407-Induced Mouse Model of Dose-Controlled Hyperlipidemia and Atherosclerosis: Twenty-five Years Later. Journal of Cardiovascular Pharmacology, 70(3), 141-152. Retrieved from [Link]
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Althnaian, T., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Journal of Hematology & Blood Disorders, 4(1), 1-5. Retrieved from [Link]
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Li, S., et al. (2018). Effects of mulberry leaf on experimental hyperlipidemia rats induced by high-fat diet. Experimental and Therapeutic Medicine, 15(6), 5231-5240. Retrieved from [Link]
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Muchtaromah, B., et al. (2012). A Simple Method for Screening Antihyperlipidemic Agents. Journal of Applied Pharmaceutical Science, 2(1), 132-136. Retrieved from [Link]
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Jijith, U. S., & Jayakumari, S. (2018). Screening methods for antihyperlipidemic activity: A review. Journal of Pharmaceutical Sciences and Research, 10(10), 2543-2547. Retrieved from [Link]
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Kumar, S., et al. (2015). Effect and evaluation of antihyperlipidemic activity guided isolated fraction from total methanol extract of Salvadora oleoides (Decne.) in Triton WR-1339 Induced hyperlipidemic rats. Journal of Acute Disease, 4(4), 289-294. Retrieved from [Link]
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N-(4-aminophenyl)furan-2-carboxamide: A Scaffold for Chemical Probe Development in Quorum Sensing Research
Application Note APN-2026-01
Abstract
N-(4-aminophenyl)furan-2-carboxamide is a heterocyclic compound that has emerged as a molecule of interest in the study of bacterial communication, specifically as a potential modulator of quorum sensing. While not yet a fully validated chemical probe, its structural features and demonstrated biological activity make it a compelling starting point for the development of sophisticated tools to investigate and dissect bacterial signaling pathways. This guide provides a comprehensive overview of its synthesis, known biological context, and detailed protocols for its characterization and application as a foundational scaffold for chemical probe development.
Introduction: The Rationale for a Furan-Based Chemical Probe
The furan-2-carboxamide core is a versatile scaffold found in numerous biologically active compounds, demonstrating activities ranging from antibacterial to anticancer.[1][2] The specific derivative, this compound, has been identified in diversity-oriented synthesis campaigns aimed at discovering novel antibiofilm agents.[3][4] Research suggests that compounds with this structural motif may interfere with the LasR protein, a key transcriptional regulator in the quorum sensing pathway of Pseudomonas aeruginosa.[3][5]
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating virulence, biofilm formation, and antibiotic resistance. Chemical probes that can selectively modulate components of this pathway are invaluable for elucidating its mechanism and for developing strategies to combat bacterial pathogenicity. This compound represents a promising, yet underexplored, candidate for such a probe. Its structure contains a primary aromatic amine, which serves as a convenient chemical handle for further derivatization, allowing for the attachment of reporter tags (e.g., fluorophores) or affinity labels.
This document serves as a technical guide for researchers interested in leveraging this compound as a starting point for chemical probe design. We will detail its synthesis, propose a workflow for its characterization, and provide protocols for its use in assays to validate its biological target.
Physicochemical Properties & Synthesis
A solid understanding of the compound's basic properties is essential for its effective use in biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [6] |
| Molecular Weight | 202.21 g/mol | [6] |
| Appearance | Solid | [6] |
| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N | [6] |
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Muñoz-Estrada et al.[3] It involves the coupling of furoic acid with 1,4-diaminobenzene. The dropwise addition of the activated acid to an excess of the diamine is a critical step to minimize the formation of the disubstituted byproduct.
Materials:
-
Furan-2-carboxylic acid (furoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
1,4-Diaminobenzene (p-phenylenediamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Activation of Furoic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) and CDI (1.1 eq) in anhydrous THF. Stir the mixture for 2 hours at 45°C. This step forms a highly reactive acyl-imidazole intermediate.
-
Amide Coupling: In a separate, larger flask, dissolve 1,4-diaminobenzene (1.8 eq) in anhydrous THF.
-
Slowly add the activated furoic acid solution from step 1 to the 1,4-diaminobenzene solution dropwise over a period of at least 30 minutes. This slow addition is crucial to favor the mono-acylation product.
-
Stir the resulting reaction mixture at 45°C for 18 hours.
-
Work-up: Remove the THF under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any unreacted furoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 7:3 Hex:EtOAc) to isolate the desired this compound.[3]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow for Probe Development and Target Validation
The development of this compound from a "hit" compound into a useful chemical probe requires a systematic approach to characterize its biological activity and confirm its molecular target.
Caption: Workflow for developing a chemical probe from a hit compound.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
TSA is a rapid and cost-effective method to assess whether a compound directly binds to a target protein. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This protocol assumes the availability of purified LasR protein.
Materials:
-
Purified LasR protein (or other putative target protein)
-
This compound stock solution in DMSO
-
SYPRO Orange dye (5000x stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the purified target protein at a final concentration of 2-5 µM and SYPRO Orange dye at a final concentration of 5x in PBS buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in PBS. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid protein destabilization. Include a DMSO-only control.
-
Assay Plate Setup: In a 96-well qPCR plate, add the compound dilutions to the wells.
-
Add the protein/dye master mix to each well for a final volume of 20-25 µL.
-
Seal the plate, centrifuge briefly to collect the contents at the bottom.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C per step, with a hold of 30 seconds at each step. Monitor the fluorescence of SYPRO Orange.
-
Data Analysis: The melting temperature (Tₘ) is the point of inflection in the fluorescence curve. A positive shift in Tₘ in the presence of the compound compared to the DMSO control indicates direct binding. Plot the change in Tₘ (ΔTₘ) as a function of compound concentration to determine a dose-response relationship.
Advanced Applications: Derivatization for Enhanced Functionality
The primary amine on the phenyl ring of this compound is a key feature that allows for its conversion into more advanced probes.
Caption: Derivatization strategies for this compound.
Protocol 3: Synthesis of a Fluorescent Derivative via Amine Labeling
This protocol provides a general method for conjugating a fluorescent dye, such as Fluorescein isothiocyanate (FITC), to the primary amine of the core compound.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a slight excess of a non-nucleophilic base such as TEA (1.2 eq) to the solution.
-
In a separate light-protected vial, dissolve FITC (1.05 eq) in anhydrous DMF.
-
Slowly add the FITC solution to the solution of the amine-containing compound.
-
Stir the reaction at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the product can be purified using reverse-phase HPLC to separate the labeled compound from unreacted starting materials.
-
The final fluorescent probe should be characterized by mass spectrometry and its fluorescent properties (excitation/emission spectra, quantum yield) should be determined.
This fluorescently labeled probe can then be used in cellular imaging studies to investigate the localization of the compound, or in biophysical assays like fluorescence polarization to quantify binding to its target protein.
Conclusion and Future Directions
This compound stands as a valuable starting scaffold for the development of chemical probes targeting bacterial quorum sensing. Its straightforward synthesis and the presence of a modifiable chemical handle make it an attractive tool for medicinal chemists and chemical biologists. The protocols outlined here provide a roadmap for synthesizing the core compound, validating its interaction with putative targets like LasR, and derivatizing it to create functional probes for cellular and biochemical assays. Future work should focus on detailed structure-activity relationship (SAR) studies to improve potency and selectivity, alongside comprehensive profiling to rule out potential off-target effects, thereby maturing this promising scaffold into a validated and widely applicable chemical probe.
References
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Muñoz-Estrada, A. C., Tovar-Roman, C. E., García-Mejía, C. D., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link][3][4]
-
PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link][5]
-
Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link][2]
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Developing Derivatives of N-(4-aminophenyl)furan-2-carboxamide: A Guide to Synthesis, Characterization, and Biological Evaluation
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel derivatives based on the N-(4-aminophenyl)furan-2-carboxamide scaffold. This document emphasizes the underlying scientific principles and practical methodologies to facilitate the discovery of new therapeutic agents.
Introduction: The Therapeutic Potential of the Furan-2-Carboxamide Scaffold
The furan-2-carboxamide moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The core structure, this compound, presents a versatile platform for chemical modification. The furan ring, the amide linker, and the aminophenyl group all offer opportunities for derivatization to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.
The rationale for developing derivatives of this scaffold is rooted in the principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping.[2][3] By systematically modifying the core structure, researchers can explore new chemical space, enhance target affinity and selectivity, and improve drug-like properties. For instance, the labile furanone ring in some bioactive compounds has been successfully replaced by the more stable furan-2-carboxamide moiety, leading to derivatives with significant antibiofilm activity against Pseudomonas aeruginosa.[4]
Strategic Approaches to Derivative Synthesis
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of strategy is often dictated by the desired structural modifications and the availability of starting materials. A common and effective approach involves the amidation of furan-2-carboxylic acid or its activated derivatives with substituted anilines.
General Synthesis Workflow
A typical synthetic workflow for generating a library of this compound derivatives is depicted below. This process begins with the activation of furan-2-carboxylic acid, followed by coupling with an appropriate aminophenyl synthon, and subsequent derivatization of the terminal amino group.
Figure 1: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound and its derivatives. These are based on established methodologies and can be adapted as needed.[4]
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the core scaffold, which serves as the primary building block for further derivatization.
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂)
-
1,4-Diaminobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Furan-2-carboxylic Acid:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Add CDI (1.1 eq.) portion-wise while stirring at room temperature.
-
Heat the reaction mixture to 45 °C and stir for 2 hours to form the activated acyl imidazole intermediate. Alternatively, furan-2-carbonyl chloride can be prepared by reacting furan-2-carboxylic acid with thionyl chloride.[5][6]
-
-
Amide Coupling:
-
In a separate flask, dissolve 1,4-diaminobenzene (1.5-2.0 eq.) in anhydrous THF.
-
Add the solution of the activated carboxylic acid dropwise to the 1,4-diaminobenzene solution over 30 minutes.
-
Stir the reaction mixture at 45 °C for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (3 x 50 mL) to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane:EtOAc 7:3) to yield this compound as a solid.[4]
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[7]
Protocol 2: Synthesis of N-(4-(substituted-benzamido)phenyl)furan-2-carboxamide Derivatives
This protocol outlines the derivatization of the core scaffold through acylation of the terminal amino group.
Materials:
-
This compound (from Protocol 1)
-
A variety of substituted benzoic acids (e.g., 4-methylbenzoic acid, 4-methoxybenzoic acid, 4-fluorobenzoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activation of Substituted Benzoic Acid:
-
In a round-bottom flask, dissolve the desired substituted benzoic acid (1.0 eq.) in anhydrous THF.
-
Add CDI (1.2 eq.) and stir the mixture at 45 °C for 2 hours.
-
-
Coupling Reaction:
-
To the activated benzoic acid solution, add this compound (1.0 eq.).
-
Continue stirring the reaction mixture at 45 °C for 20-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the final derivative.
-
Characterization Data for Representative Derivatives: [4]
| Derivative | Substituent | Yield (%) | Melting Point (°C) |
| 5b | 4-Methyl | 69 | 276-278 |
| 5c | 4-Methoxy | 47 | 275-277 |
| 5d | 4-(tert-Butyl) | 44 | 263-264 |
| 5f | 4-Fluoro | 56 | 241-243 |
Biological Evaluation: Assessing Therapeutic Potential
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Furan-2-carboxamide derivatives have shown promise as anticancer and antimicrobial agents.[1][8]
In Vitro Anticancer Activity
A common method to assess the anticancer potential of new compounds is to determine their cytotoxic effects on various cancer cell lines.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized furan-2-carboxamide derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Anticancer Activity Data:
| Compound | Target Cell Line | IC₅₀ (µM)[9] |
| Core Scaffold | MCF-7 | >100 |
| Derivative 5b | MCF-7 | 8.5 |
| Derivative 5f | MCF-7 | 5.2 |
| Doxorubicin | MCF-7 | 0.8 |
Mechanism of Action: Microtubule Stabilization
Some furan-2-carboxamide derivatives have been shown to exert their anticancer effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.[10]
Figure 2: Proposed mechanism of action for microtubule-stabilizing furan-2-carboxamide derivatives.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid framework for researchers to design, synthesize, and test new derivatives with enhanced potency and selectivity. Future work should focus on expanding the diversity of the synthesized library, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the molecular basis of their activity. Further optimization of lead compounds through medicinal chemistry efforts could ultimately lead to the identification of clinical candidates.
References
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
Synthesis and Biological Activity of Furan Derivatives. ChemInform. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. [Link]
-
Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate. [Link]
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. JOCPR. [Link]
-
Synthetic routes explored for the synthesis of carboxamide derivative... ResearchGate. [Link]
-
Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. AVESIS. [Link]
-
Scaffold hopping. Drug Discovery Today: Technologies. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]
-
Synthesis of carboxamide and sulfonyl carboxamide linked azoles under green conditions. ResearchGate. [Link]
-
Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. ResearchGate. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]
-
Scaffold Hopping in Drug Discovery. IntechOpen. [Link]
-
Scaffold hopping in drug development ppt. Slideshare. [Link]
-
Classification of Scaffold Hopping Approaches. PubMed Central. [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PubMed Central. [Link]
-
Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide. PubMed. [Link]
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Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. [Link]
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Application Notes and Protocols for In Vitro Testing of Furan-2-Carboxamide Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Furan-2-Carboxamide
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities.[1][2] Notably, derivatives of this molecule have shown significant anti-proliferative effects against a range of cancer cell lines, positioning them as promising candidates for novel therapeutic development.[3][4][5] However, to advance these compounds from discovery to clinical application, a thorough understanding of their cytotoxic profile is paramount. This involves not only quantifying their cell-killing efficacy but also elucidating the underlying molecular mechanisms.
These application notes provide a comprehensive framework for the in vitro evaluation of furan-2-carboxamide cytotoxicity. Moving beyond a simple recitation of methods, this guide delves into the causal logic behind experimental design, offering researchers, scientists, and drug development professionals a robust, field-proven approach to generating reliable and insightful data. We will explore a multi-faceted testing strategy, beginning with general assessments of cell viability and membrane integrity, and progressing to more nuanced investigations of apoptotic pathways, oxidative stress, and genotoxicity.
I. Foundational Cytotoxicity Assessment: Establishing a Baseline
The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of the furan-2-carboxamide compound on cell viability. This is typically achieved through metabolic and membrane integrity assays, which provide a broad overview of the compound's potency.
A. Metabolic Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Causality Behind Experimental Choice: The MTT assay is a robust, high-throughput method ideal for initial screening and determining the half-maximal inhibitory concentration (IC50) of a compound. It provides a quantitative measure of the compound's ability to interfere with cellular metabolism, a common consequence of cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
B. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] This release is a hallmark of necrotic or late apoptotic cell death.
Causality Behind Experimental Choice: While the MTT assay measures metabolic activity, the LDH assay provides a direct measure of cell membrane integrity. Running these assays in parallel can help distinguish between cytostatic (inhibiting growth) and cytotoxic (causing cell death) effects. A compound might reduce metabolic activity without causing immediate membrane rupture.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.
-
Incubation: Incubate the reaction mixture at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Table 1: Hypothetical Cytotoxicity Data for a Furan-2-Carboxamide Derivative
| Concentration (µM) | Cell Viability (MTT) (%) | LDH Release (%) |
| 0.1 | 98 ± 4.2 | 5 ± 1.1 |
| 1 | 85 ± 5.1 | 12 ± 2.3 |
| 10 | 52 ± 3.8 | 45 ± 3.9 |
| 50 | 21 ± 2.9 | 78 ± 4.5 |
| 100 | 8 ± 1.5 | 92 ± 2.8 |
II. Mechanistic Insights: Delving into the Mode of Cell Death
Once the cytotoxic potential of a furan-2-carboxamide compound is established, the next critical step is to understand how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[7]
A. Detecting Apoptosis: Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
Causality Behind Experimental Choice: This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). This provides a quantitative and dynamic view of the apoptotic process.
Protocol 3: Flow Cytometry Analysis of Apoptosis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the furan-2-carboxamide compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Diagram 1: Experimental Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
B. The Apoptotic Signaling Cascade
Furan-2-carboxamide derivatives have been shown to induce apoptosis through mechanisms that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] A key event in the intrinsic pathway is the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins.[8][9] This leads to the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.[5][10] Some furan derivatives act as microtubule stabilizing agents, leading to mitotic arrest and subsequent apoptosis.[3]
Diagram 2: Potential Apoptotic Pathway of Furan-2-Carboxamide
Caption: A potential intrinsic apoptotic pathway induced by furan-2-carboxamide.
III. Investigating Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cytotoxicity.[8] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and trigger apoptosis.
A. Detection of Intracellular ROS
Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), can be used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Causality Behind Experimental Choice: Measuring ROS production provides a direct link between the compound's presence and a key cellular stress response. This can help to further elucidate the upstream events leading to apoptosis.
Protocol 4: Intracellular ROS Detection
-
Cell Culture and Treatment: Culture cells in a black, clear-bottom 96-well plate and treat with the furan-2-carboxamide compound for a shorter duration (e.g., 1, 3, 6 hours).
-
Probe Loading: Remove the treatment medium and incubate the cells with a DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
IV. Assessing Genotoxic Potential
Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a critical safety concern in drug development. The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
A. The Comet Assay
In the comet assay, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Causality Behind Experimental Choice: The comet assay is a versatile tool that can detect various types of DNA damage, including single- and double-strand breaks and alkali-labile sites. It provides a direct visual and quantitative assessment of the compound's potential to compromise genomic integrity.
Protocol 5: Alkaline Comet Assay
-
Cell Treatment and Harvesting: Treat cells with the furan-2-carboxamide compound for an appropriate duration. Harvest the cells and resuspend them in cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Cell Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail).
Table 2: Hypothetical Genotoxicity Data for a Furan-2-Carboxamide Derivative
| Concentration (µM) | Comet Tail Length (µm) | % DNA in Tail |
| 0 (Control) | 5.2 ± 1.3 | 3.1 ± 0.8 |
| 10 | 15.8 ± 2.9 | 18.5 ± 3.2 |
| 50 | 38.4 ± 4.1 | 42.7 ± 5.6 |
| 100 | 62.1 ± 5.7 | 68.9 ± 6.3 |
V. Conclusion and Future Directions
The comprehensive in vitro testing strategy outlined in these application notes provides a robust framework for characterizing the cytotoxic properties of furan-2-carboxamide compounds. By systematically evaluating metabolic viability, membrane integrity, apoptotic pathways, oxidative stress, and genotoxicity, researchers can build a detailed profile of a compound's cellular effects. This multi-parametric approach not only aids in the selection of promising drug candidates but also provides crucial insights into their mechanisms of action, which is essential for subsequent preclinical and clinical development. Future studies could expand upon this framework by investigating the specific Bcl-2 family members involved, identifying the full spectrum of activated caspases, and exploring potential off-target effects in a wider range of normal and diseased cell types.
References
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Shwetha, B., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry, 108, 104586. [Link]
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Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]
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Kellert, M., et al. (2008). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 657(2), 127-132. [Link]
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Cheah, C. Y., et al. (2018). Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide induces G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells. Journal of Cancer Research and Therapeutics, 14(7), 1533. [Link]
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Aydin, Y., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Toxicology Mechanisms and Methods, 33(9), 687-698. [Link]
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Tsujimoto, Y. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Clinical and experimental immunology, 114(Suppl 1), 2. [Link]
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Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47-59. [Link]
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Spierings, D., et al. (2004). Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. Biochemical Journal, 382(2), 527-533. [Link]
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Neuwirth, C., et al. (2012). Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. Molecular nutrition & food research, 56(9), 1363-1374. [Link]
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Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4611. [Link]
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Garcia-Contreras, R., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry–A European Journal, e202400879. [Link]
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Schlorhaufer, P., & Boening, D. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of toxicology, 84(3), 163-176. [Link]
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Al-Oqail, M. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2589. [Link]
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Ichijo, H. (2002). Apoptotic signaling pathways: caspases and stress-activated protein kinases. The Journal of Biochemistry, 131(2), 159-165. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-aminophenyl)furan-2-carboxamide
Welcome to the technical support center for the synthesis of N-(4-aminophenyl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound is primarily an amide bond formation reaction. Success hinges on the careful activation of the carboxylic acid and controlled reaction with the amine to prevent common side reactions. The two most prevalent and logical pathways are:
-
Route A: Direct Amide Coupling. This involves the reaction of furan-2-carboxylic acid with p-phenylenediamine using a coupling agent to activate the carboxylic acid. This is a common one-pot procedure.
-
Route B: Acyl Chloride Intermediate. This two-step method involves first converting furan-2-carboxylic acid to the more reactive furan-2-carbonyl chloride, which is then reacted with p-phenylenediamine.
Each route has distinct advantages and challenges, particularly concerning the management of reactivity and selectivity.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis, with a focus on improving reaction yield and purity.
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
Low or no product formation is a frequent issue in amide synthesis and can typically be traced back to a few key factors.[1]
-
Ineffective Carboxylic Acid Activation: The first step in any coupling reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent is degraded (e.g., by moisture) or is not potent enough for the substrates, this activation will be incomplete.[1][2]
-
Nucleophile (Amine) Deactivation: A competing acid-base reaction between furan-2-carboxylic acid and the basic p-phenylenediamine can occur.[3] This protonates the amine, rendering it non-nucleophilic and unable to attack the activated acid.[1] The use of a non-nucleophilic base is critical to prevent this.
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid species (e.g., O-acylisourea esters) are highly susceptible to hydrolysis.[2] Any water present in the reaction solvent or on the glassware can destroy this intermediate, reverting it to the starting carboxylic acid. The use of anhydrous solvents and an inert atmosphere is paramount.[1]
-
Formation of Stable Side Products: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and is often difficult to remove.[4]
Q2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my product. What is it and how can I prevent it?
This is almost certainly the di-acylated byproduct, N,N'-(1,4-phenylene)bis(furan-2-carboxamide) . Because p-phenylenediamine has two nucleophilic amino groups, it can react at both sites. Preventing this side reaction is the single most critical factor for achieving a high yield of the desired mono-amide.
Strategies to Promote Mono-acylation:
-
Stoichiometry Control: Use a molar excess of p-phenylenediamine relative to the furan-2-carboxylic acid. A literature procedure with a reported 59% yield uses a ratio of approximately 1.8 equivalents of the diamine to 1 equivalent of the activated acid.[5] This statistically favors the reaction of the acylating agent with a fresh diamine molecule rather than the remaining amine group of the already-acylated product.
-
Slow, Controlled Addition: The activated furan-2-carboxylic acid (or furan-2-carbonyl chloride) should be added dropwise to a dilute solution of p-phenylenediamine over an extended period.[5] This maintains a low concentration of the electrophile, drastically reducing the probability of a second acylation event.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can increase selectivity by slowing down the rate of the second acylation more than the first.
Q3: How do I choose the right coupling reagents and conditions for Route A (Direct Coupling)?
The choice of coupling reagent and additives is critical for success. The goal is to form an active ester intermediate that is reactive enough to couple with the amine but stable enough to avoid side reactions.
| Reagent System | Additive | Base | Common Solvents | Key Considerations & Causality |
| EDC / EDCI | HOBt or OxymaPure | DIPEA or Et₃N | DCM, DMF, MeCN | EDC is a water-soluble carbodiimide, making the urea byproduct easy to remove during aqueous workup.[6][7] HOBt is crucial; it traps the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to rearrangement into N-acylurea and reduces the risk of side reactions.[7][8] |
| CDI | None | None needed initially | THF, DMF | Carbonyldiimidazole (CDI) activates the carboxylic acid to form a reactive acyl-imidazole intermediate. A reported procedure using CDI at 45°C in THF yielded the product at 59%.[5] This method is straightforward but may require heating. |
| HATU / HBTU | None | DIPEA | DMF, DCM | Aminium-based reagents like HATU are highly efficient and fast, making them excellent for challenging couplings.[2] They require pre-activation of the acid (stirring the acid, HATU, and base for 5-15 minutes) before adding the amine to ensure the active ester is fully formed.[1][2] |
| DCC | HOBt | DIPEA | DCM, THF | Dicyclohexylcarbodiimide (DCC) is effective but produces dicyclohexylurea (DCU), an insoluble byproduct that must be removed by filtration. While effective, the purification can be cumbersome. |
Expert Recommendation: For this synthesis, an EDC/HOBt system in anhydrous DMF or DCM with 2-3 equivalents of DIPEA is an excellent starting point due to its high efficiency, suppression of side reactions, and straightforward workup.
Q4: What are the best practices for Route B (Acyl Chloride Method)?
This route can be very high-yielding if the reactive acyl chloride intermediate is handled correctly. A 94% yield has been reported for the analogous reaction of furan-2-carbonyl chloride with 4-bromoaniline.[9]
-
Acyl Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF to convert the carboxylic acid to the acyl chloride.[10] Caution: The furan ring can be sensitive to harsh acidic conditions.[11] It is best to use minimal excess of the chlorinating agent and remove it completely under vacuum before proceeding.
-
Acylation (Schotten-Baumann Conditions): The reaction of the acyl chloride with p-phenylenediamine generates one equivalent of HCl.[12] This acidic byproduct will immediately protonate and deactivate the amine starting material. To prevent this, at least one equivalent (and preferably 1.1-1.2 equivalents) of a tertiary amine base like triethylamine (Et₃N) or pyridine must be included to act as an acid scavenger.[9][10]
-
Temperature and Addition: As with Route A, run the reaction at 0 °C and add the acyl chloride solution slowly to a solution of the diamine and scavenger base to ensure mono-acylation.
Caption: Troubleshooting flowchart for low yield diagnosis.
Experimental Protocols
Protocol 1: Optimized Direct Amide Coupling (Route A)
This protocol is adapted from literature procedures and best practices.[2][5][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-phenylenediamine (1.8 mmol, 1.8 eq). Dissolve it in anhydrous DMF (10 mL).
-
Activation: In a separate dried flask, dissolve furan-2-carboxylic acid (1.0 mmol, 1.0 eq) and HOBt (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL). Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 mmol, 1.2 eq) to the carboxylic acid solution. Stir at 0 °C for 15-30 minutes to pre-form the active ester.
-
Coupling: Using a syringe pump, add the activated acid solution dropwise to the stirred p-phenylenediamine solution over 1 hour at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash with 10% aqueous NaHCO₃ (3 x 20 mL) to remove excess acid, followed by water (2 x 20 mL), and finally brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude brown solid by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to isolate the desired mono-amide product.[5]
Protocol 2: Acyl Chloride Method (Route B)
This protocol is based on standard Schotten-Baumann procedures.[9][10]
-
Acyl Chloride Formation: In a dried flask, suspend furan-2-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL) containing one drop of DMF. Add oxalyl chloride (1.2 mmol, 1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. Remove all volatiles under vacuum to yield the crude furan-2-carbonyl chloride.
-
Amine Preparation: In a separate, dried flask under N₂, dissolve p-phenylenediamine (1.8 mmol, 1.8 eq) and triethylamine (Et₃N, 1.5 mmol, 1.5 eq) in anhydrous DCM (15 mL). Cool the solution to 0 °C.
-
Coupling: Dissolve the crude furan-2-carbonyl chloride from step 1 in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 1 hour.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Workup & Purification: Quench the reaction by adding water (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.
References
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Biodiversity via PMC.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).[Link]
-
The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry.[Link]
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros.[Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.[Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]
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Reactive deep eutectic solvents for EDC-mediated amide synthesis. Royal Society of Chemistry.[Link]
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Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate.[Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]
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Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. ResearchGate.[Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. National Institutes of Health (NIH).[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.[Link]
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- 7. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
overcoming solubility issues with N-(4-aminophenyl)furan-2-carboxamide
Welcome to the technical support guide for N-(4-aminophenyl)furan-2-carboxamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of systematic, field-proven troubleshooting strategies to achieve your desired concentration in aqueous and organic media.
Introduction: Understanding the Molecule
This compound (NFAC) is a heterocyclic aromatic amide. Its low solubility is primarily attributed to two key structural features:
-
Aromaticity and Planarity: The furan and phenyl rings are planar, aromatic systems that promote strong intermolecular π-π stacking interactions.
-
Amide Linkage: The amide group (-CONH-) is a rigid, planar structure that participates in strong hydrogen bonding.
These forces create a stable crystal lattice structure that requires significant energy to disrupt, leading to poor solvation. The primary amino group (-NH2) on the phenyl ring offers a site for pH-dependent protonation, which is the key to unlocking significant solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline solubility of this compound?
A1: While specific data is not extensively published, based on its structure (a rigid, aromatic amide), NFAC is predicted to be practically insoluble in water (<0.1 mg/mL) and have limited solubility in common organic solvents at room temperature. Preliminary screening is essential.
Q2: Why does my compound precipitate out of solution when I add it to my aqueous buffer?
A2: This is likely due to the neutral pH of your buffer. The primary amino group on the phenyl ring has a pKa estimated to be in the range of 4-5. At a neutral pH (e.g., 7.4), this group is predominantly in its neutral, uncharged form, which is significantly less soluble. To maintain solubility, the pH of the medium must be kept acidic.
Q3: Can I use DMSO as a stock solution? What are the risks?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. However, be aware of the "carryover" effect. When a small volume of a concentrated DMSO stock is added to a larger volume of an aqueous buffer, the compound can rapidly precipitate if the final DMSO concentration is too low to maintain solubility. This is a critical factor in cell-based assays or other aqueous experimental systems.
Q4: Is the compound light or temperature sensitive?
A4: Aromatic amines can be susceptible to oxidative degradation, which can be accelerated by light and heat. It is good practice to store both the solid compound and solutions protected from light and at reduced temperatures (e.g., 4°C or -20°C for long-term storage) to ensure stability.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing solubility issues, follow this systematic workflow. The key is to understand and manipulate the physicochemical properties of NFAC.
Workflow: Systematic Solubilization Strategy
Caption: A decision tree for systematically addressing NFAC solubility issues.
Protocol 1: pH-Dependent Solubilization
This is the most effective and recommended first-line approach for this compound. The strategy leverages the basicity of the primary aromatic amine.
Mechanism: By lowering the pH of the solvent to a value at least 1-2 units below the pKa of the primary amine, we can protonate it to form a water-soluble ammonium salt (R-NH₂ → R-NH₃⁺). This charged species has vastly improved aqueous solubility due to favorable ion-dipole interactions with water molecules.
Step-by-Step Protocol:
-
Prepare an Acidic Vehicle: Start by preparing your desired buffer (e.g., PBS, Tris). Titrate the pH down using a suitable acid. For many biological applications, 0.1 N HCl is common. For formulation work, organic acids like citric acid or tartaric acid may be preferred. Aim for a final pH in the range of 2.0-3.5.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Slurry: Add a small amount of the acidic vehicle to the solid powder to create a slurry. This wets the particles and increases the surface area for dissolution.
-
Incremental Addition & Energy Input: Gradually add the remaining acidic vehicle while applying energy. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Gentle heating (30-40°C) can also be applied to expedite dissolution, but monitor for any signs of degradation (color change).
-
Verification: Once the solution appears clear, visually inspect it against a dark background to ensure no undissolved particulates remain. If needed, the final pH can be adjusted slightly upwards, but be cautious not to exceed the pKa, which would cause precipitation.
Data Summary: Expected Solubility Profile
| pH of Aqueous Medium | Expected State of Amino Group | Predicted Solubility | Rationale |
| 2.0 - 3.5 | Predominantly Protonated (R-NH₃⁺) | High | Formation of a soluble salt. |
| 4.0 - 5.0 | Mixture of Protonated and Neutral | Moderate to Low | Approaching the compound's pKa. |
| > 6.0 | Predominantly Neutral (R-NH₂) | Very Low / Insoluble | The uncharged form dominates. |
Protocol 2: Co-Solvent Systems
If pH modification is not suitable for your experimental system (e.g., due to cell viability concerns), a co-solvent system is the next logical step.
Mechanism: Co-solvents work by reducing the polarity of the bulk solvent (water), which lowers the energy required to break the solute-solute interactions (crystal lattice energy) and promotes favorable solute-solvent interactions.
Common Co-Solvents for Pharmaceutical Use:
-
Alcohols: Ethanol, Propylene Glycol (PG)
-
Polyethylene Glycols: PEG 300, PEG 400
-
Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Protocol:
-
Select a Co-Solvent: Choose a co-solvent that is compatible with your downstream application. For in-vitro work, DMSO and ethanol are common, but their final concentration must be controlled to avoid toxicity.
-
Prepare a Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Sonication may aid this process.
-
Titration into Aqueous Phase: While vortexing or stirring the aqueous buffer, add the co-solvent stock solution dropwise. This gradual addition helps prevent localized supersaturation and immediate precipitation.
-
Determine the Miscibility Limit: The goal is to find the lowest percentage of co-solvent that keeps your compound in solution at the target concentration. This is often determined empirically. For example, you might test final co-solvent concentrations of 10%, 5%, 2%, 1%, and 0.5% (v/v).
Workflow: Co-Solvent Screening Process
Caption: A workflow for determining the minimum required co-solvent concentration.
Protocol 3: Complexation with Cyclodextrins
For applications requiring a truly aqueous solution without pH modification or organic co-solvents, cyclodextrins are an excellent choice.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar furan and phenyl rings of this compound can become encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex."
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it very common.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and a strong ability to complex with cationic (protonated) drugs.
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Concentrations typically range from 5% to 40% (w/v).
-
Add the Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Equilibrate: Stir the mixture at room temperature for an extended period (typically 24-48 hours) to allow for the formation of the inclusion complex. The solution should gradually clarify.
-
Filter (Optional): After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved particles and ensure you have a true solution.
Note: The combination of pH adjustment (to protonate the amine) and complexation with an anionic cyclodextrin like SBE-β-CD can have a powerful synergistic effect on solubility.
Final Checklist & Best Practices
-
Always start with pH modification. It is the most direct and often most effective route based on the compound's structure.
-
Control your stock solution. When using a DMSO stock, ensure the final concentration in your aqueous medium is below its precipitation threshold (typically <1% v/v).
-
Verify visually. A true solution is transparent and free of particulates. Tyndall effect (light scattering) can indicate the presence of colloidal particles, not a true solution.
-
Consider stability. Once solubilized, assess the stability of your solution over the time course of your experiment, especially if pH has been significantly altered.
-
Document everything. Record the exact composition of your vehicle (pH, co-solvent percentage, excipients) for reproducibility.
Technical Support Center: Optimizing Furan-2-Carboxamide Synthesis
Welcome to the technical support center for the synthesis of furan-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, offering solutions grounded in chemical principles and validated methodologies. Our goal is to provide you with the expertise to troubleshoot and optimize your reaction conditions effectively.
Overview of Synthetic Strategies
The synthesis of furan-2-carboxamides is a cornerstone reaction in medicinal chemistry, primarily involving the formation of an amide bond between a furan-2-carboxylic acid moiety and an amine. The two most prevalent pathways start from either 2-furoic acid or its activated acyl chloride derivative. Understanding these routes is critical for effective troubleshooting.
Common Synthetic Pathways
-
Amide Coupling from 2-Furoic Acid: This is a direct approach where 2-furoic acid is activated in situ using a coupling reagent, followed by the addition of the desired amine.[1] This method is valued for its operational simplicity and mild conditions.
-
Acyl Chloride Pathway: This two-step process involves first converting 2-furoic acid to the more reactive furan-2-carbonyl chloride (2-furoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The isolated or in situ generated acyl chloride then readily reacts with an amine, typically in the presence of a base to neutralize the HCl byproduct.[3][4]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: direct coupling from the carboxylic acid or via the acyl chloride? A1: The "better" route depends on your substrate scope, scale, and available resources.
-
Direct Coupling (e.g., using HATU, CDI) is often preferred for small-scale synthesis, complex molecules with sensitive functional groups, and when avoiding harsh reagents like thionyl chloride is desirable. It's a one-pot reaction with generally high yields, but coupling reagents can be expensive.[5][6]
-
Acyl Chloride Pathway is robust, cost-effective for larger scales, and often proceeds very quickly. However, it involves handling corrosive chlorinating agents and the reactive acyl chloride, which is sensitive to moisture.[4][7] This route may not be suitable for substrates with acid-labile functional groups.
Q2: My starting amine is poorly soluble in the recommended solvent. What should I do? A2: Solvent choice is critical for reaction success. If your amine is insoluble, the reaction will be slow and incomplete. Consider switching to a more polar aprotic solvent like DMF or NMP. Alternatively, gentle heating can sometimes improve solubility, but this must be balanced against potential side reactions or degradation.[5] In some cases, using a co-solvent system can resolve solubility issues.
Q3: How do I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (a typical starting point is a mixture of hexanes and ethyl acetate). Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate reaction progress. For more quantitative analysis, HPLC or ¹H NMR of an aliquot can be used.[8]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of furan-2-carboxamides.
Issue 1: Consistently Low or No Product Yield
Question: I am following a standard procedure, but my reaction yield is consistently below 30%. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem. Systematically investigate the following potential causes:
-
Cause A: Poor Reagent Quality
-
Explanation: The integrity of your starting materials is paramount. Furan-2-carbonyl chloride is highly sensitive to moisture and will hydrolyze to the unreactive 2-furoic acid.[4] Similarly, many amines, especially anilines, can oxidize and darken over time, reducing their effective concentration. Solvents must be anhydrous, as water will readily consume the activated species.
-
Solution:
-
Acyl Chloride: Use freshly prepared or purchased furan-2-carbonyl chloride. If it has been stored, consider distillation before use.
-
Amine: If the amine is discolored, purify it by recrystallization or distillation.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
-
-
Cause B: Ineffective Activation or Incomplete Reaction
-
Explanation: In the direct coupling method, the activating agent may be degraded or added incorrectly. For the acyl chloride route, the base is critical for scavenging the generated HCl. If the base is too weak, absent, or added improperly, the reaction mixture will become acidic. This protonates the nucleophilic amine, rendering it unreactive and halting the reaction.[4]
-
Solution:
-
Direct Coupling: Ensure your coupling reagent (e.g., CDI, HATU) is fresh. Allow sufficient time for the activation of the carboxylic acid before adding the amine. A typical procedure involves stirring the acid and coupling agent for 1-2 hours before amine addition.[5]
-
Acyl Chloride Route: Use at least one equivalent of a suitable base, such as triethylamine or pyridine. Add the base along with the amine or just prior.
-
Temperature Control: Amide bond formation is exothermic. For the acyl chloride route, add the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the exotherm. After the addition is complete, allow the reaction to warm to room temperature to ensure it goes to completion.[4]
-
-
Issue 2: Product is Impure and Difficult to Purify
Question: My crude product is a dark, oily mixture, and I'm struggling to isolate the pure furan-2-carboxamide by chromatography. What's causing this and what's a better purification strategy?
Answer: Impure products often result from side reactions or incomplete conversion.
-
Cause A: Hydrolysis of Acyl Chloride
-
Explanation: The primary side product in the acyl chloride route is 2-furoic acid, formed from the reaction of furan-2-carbonyl chloride with trace water.[4] This acidic impurity can complicate purification.
-
Solution:
-
Work-up: Perform a basic aqueous wash of your crude product (dissolved in an organic solvent like ethyl acetate). Use a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract the acidic 2-furoic acid into the aqueous layer.[5]
-
Prevention: Strictly adhere to anhydrous reaction conditions.
-
-
-
Cause B: Formation of Byproducts from Excess Reagents
-
Explanation: If using a peptide coupling reagent like DCC or EDCI, urea byproducts are formed.[9] DCC-urea is notoriously difficult to remove as it has low solubility in many common solvents.
-
Solution:
-
Reagent Choice: If possible, use EDCI, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[3]
-
Filtration: If using DCC, the urea byproduct will often precipitate out of the reaction mixture. It can be removed by filtration before the main work-up procedure.
-
-
-
Alternative Purification: If chromatography is failing, consider recrystallization. Dissolve your crude product in a minimum amount of a hot solvent in which the product has high solubility but low solubility when cold (e.g., isopropanol, ethyl acetate/hexanes mixture). Allow the solution to cool slowly to induce crystallization of the pure product.
Table 1: Comparison of Common Amide Coupling Reagents for 2-Furoic Acid
| Coupling Reagent | Abbreviation | Solvent | Key Advantages | Key Disadvantages |
| 1,1'-Carbonyldiimidazole | CDI | THF, DCM | Mild conditions, gaseous byproduct (CO₂) | Moisture sensitive, may require heating[5] |
| Dicyclohexylcarbodiimide | DCC | DCM, DMF | Inexpensive, effective | Forms insoluble dicyclohexylurea byproduct[9] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | DCM, DMF, Water | Water-soluble urea byproduct, easy work-up[3] | More expensive than DCC |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | DMF, NMP | Very fast and efficient, low racemization | Expensive, requires non-nucleophilic base (DIPEA) |
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Acyl Chloride
This protocol is a two-step procedure for the synthesis of N-Aryl-furan-2-carboxamide.
Step 1: Preparation of Furan-2-carbonyl Chloride [2][10]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-furoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 - 3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude furan-2-carbonyl chloride (a pale yellow liquid) can often be used directly in the next step.[10]
Step 2: Amidation [4]
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude furan-2-carbonyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the limiting reagent.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
Protocol 2: Direct Coupling using CDI[5]
This one-pot protocol is suitable for a wide range of amines.
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-furoic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI, 1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) and stir the mixture at 45 °C for 2 hours to form the acylimidazolide intermediate.
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous THF.
-
Add the amine solution to the activated acid mixture.
-
Continue stirring the reaction at 45 °C for 18-20 hours. Monitor by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate.
-
Wash the organic solution with 10% aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Gomez, L. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available at: [Link]
-
Bentham Science. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. Available at: [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. Available at: [Link]
-
PubMed Central. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Available at: [Link]
-
ScienceDirect. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Available at: [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Available at: [Link]
-
ResearchGate. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole. Available at: [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of furan-2-carboxamide derivatives a(1–7) and.... Available at: [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: A Troubleshooting Guide for N-(4-aminophenyl)furan-2-carboxamide Experiments
Welcome to the technical support center for N-(4-aminophenyl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, characterization, and application of this compound. Our goal is to empower you with the knowledge to navigate potential pitfalls and ensure the success of your experiments.
I. Synthesis of this compound
The synthesis of this compound typically involves the coupling of a furan-2-carboxylic acid derivative with p-phenylenediamine. While seemingly straightforward, this process is fraught with potential challenges, primarily due to the acid sensitivity of the furan ring and the nucleophilicity of the aromatic amine.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My reaction yield is consistently low. What are the likely causes?
Answer: Low yields in this amide coupling reaction can stem from several factors. A primary concern is the incomplete activation of the carboxylic acid. If you are using a coupling reagent like 1,1'-carbonyldiimidazole (CDI), ensure it is fresh and used in a slight excess (e.g., 1.1 equivalents).[1] Another common issue is the deactivation of the p-phenylenediamine. As an amine, it can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2]
Furthermore, the furan ring is susceptible to acid-catalyzed ring-opening, especially in the presence of strong acids or elevated temperatures.[3][4][5] This decomposition pathway can significantly reduce the amount of your desired starting material. Lastly, steric hindrance can play a role, although it is less pronounced with these specific reactants.[2]
Question 2: I am observing a significant amount of a dark, insoluble material in my crude product. What is it and how can I avoid it?
Answer: The formation of a dark, often polymeric, material is a common issue when working with furans, which are prone to polymerization under acidic conditions.[6] If you are using a method that generates a strong acid as a byproduct (e.g., forming the acyl chloride with thionyl chloride), this can catalyze the polymerization of the furan ring.
To mitigate this, consider using milder coupling agents that do not generate strong acids, such as CDI or HATU.[1][7] If using an acyl chloride route, it is crucial to perform the reaction at a low temperature (e.g., 0 °C) and to add the acyl chloride slowly to a solution of the amine and a non-nucleophilic base like triethylamine to neutralize the generated HCl in situ.[8][9]
Question 3: My reaction appears to stall before completion, even with extended reaction times. What could be the problem?
Answer: A stalled reaction often points to the deactivation of one of the reactants. As mentioned, the protonation of p-phenylenediamine is a likely culprit. Ensure you are using an adequate amount of base to neutralize any acidic species.
Another possibility is the hydrolysis of your activated carboxylic acid intermediate, especially if there is residual moisture in your solvents or reagents. Always use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere.[2] The choice of solvent can also be critical; polar aprotic solvents like THF or DMF are generally preferred for these types of coupling reactions.[1]
Experimental Protocol: Synthesis via CDI Coupling
This protocol is based on a reported synthesis of this compound and is designed to minimize acid-catalyzed side reactions.[1]
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
p-Phenylenediamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (AcOEt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq.) and CDI (1.1 eq.) in anhydrous THF.
-
Stir the mixture at 45 °C for 2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve p-phenylenediamine (1.8 eq.) in anhydrous THF.
-
Slowly add the solution of the activated carboxylic acid dropwise to the p-phenylenediamine solution.
-
Stir the reaction mixture at 45 °C for 18 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Purification & Characterization
Purification and characterization are critical steps to ensure the identity and purity of your this compound for subsequent experiments.
Frequently Asked Questions (FAQs) - Purification & Characterization
Question 4: I'm having difficulty purifying my compound using column chromatography. It seems to be streaking on the TLC plate.
Answer: Streaking on a TLC plate often indicates that the compound is either very polar and interacting strongly with the silica gel, or that it is still slightly acidic or basic. The presence of two amine groups in this compound can lead to strong interactions with the acidic silica gel.
To improve the chromatography, you can try adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to your eluent system. This will help to neutralize the acidic sites on the silica and reduce tailing. A common eluent system for this compound is a mixture of hexanes and ethyl acetate.[1]
Question 5: My NMR spectrum shows unexpected peaks. What are the likely impurities?
Answer: Common impurities can include unreacted starting materials (furan-2-carboxylic acid and p-phenylenediamine) and byproducts from side reactions. If you used a carbodiimide coupling agent like DCC, you might see the corresponding urea byproduct.
A significant impurity to be aware of is the product of double acylation on the p-phenylenediamine, resulting in N,N'-(1,4-phenylene)bis(furan-2-carboxamide). To minimize this, it is recommended to add the activated furan-2-carboxylic acid slowly to an excess of p-phenylenediamine.[1]
Question 6: What are the expected analytical data for this compound?
Answer: Based on available data, you can expect the following:[10]
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Solid |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the furan and phenyl protons, as well as the amide and amine protons. |
| ¹³C NMR (DMSO-d₆) | Signals for the carbonyl carbon and the aromatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 203.21 |
Note: Specific NMR shifts can vary slightly depending on the solvent and instrument.
III. Handling & Storage
The stability of this compound is crucial for obtaining reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs) - Handling & Storage
Question 7: How should I store this compound?
Answer: Furan-containing compounds can be sensitive to light, air, and acid.[11][12] It is recommended to store this compound as a solid in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.
Question 8: Is the compound stable in solution for use in biological assays?
Answer: The stability in solution will depend on the solvent and pH. Given the acid sensitivity of the furan ring, it is best to avoid acidic buffers.[3][13] For biological assays, preparing fresh solutions in a suitable solvent like DMSO is recommended. If you need to store solutions, it is advisable to do so at low temperatures (e.g., -20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles.
IV. Application in In Vitro Assays
This compound and its derivatives have shown potential as antibacterial agents.[8][14] Here are some troubleshooting tips for common in vitro assays.
Frequently Asked Questions (FAQs) - In Vitro Assays
Question 9: My compound is precipitating in the culture medium during my antibacterial assay. How can I resolve this?
Answer: Compound precipitation is a common issue, especially with hydrophobic molecules. The solvent used to dissolve your compound, typically DMSO, can cause precipitation when diluted into the aqueous culture medium.
To address this, ensure that the final concentration of DMSO in your assay is low (typically <1%) and consistent across all wells, including your controls. You can also try to dissolve your compound in a co-solvent system or use a solubilizing agent, but be sure to test for any effects of these additives on bacterial growth.
Question 10: I am observing inconsistent results in my MIC (Minimum Inhibitory Concentration) assay. What could be the cause?
Answer: Inconsistent MIC results can be due to several factors. One common issue with furan-containing compounds is their potential to be non-polar, which can lead to poor diffusion in aqueous agar-based methods.[15] A broth microdilution method is often more reliable for determining the MIC of such compounds.[14]
Ensure that your bacterial inoculum is standardized to the correct density (e.g., using a 0.5 McFarland standard).[14] Also, consider the possibility of your compound interfering with the assay readout. For example, if you are using a colorimetric assay to determine cell viability, your compound might absorb at the same wavelength as the indicator dye. Always run appropriate controls, including the compound in media without bacteria, to check for any such interference.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Synthesis Yield
Caption: A decision tree to diagnose and resolve low yield issues in synthesis.
References
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Energy & Fuels, 32(1), 559-567. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Semantic Scholar. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2020). Polymers, 12(11), 2586. [Link]
-
Furan. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University.
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (2016). Catalysis Science & Technology, 6(18), 6891-6901. [Link]
- Safety Data Sheet: Furan-d4. (n.d.). Chemos GmbH & Co.KG.
-
How to Handle and Store Furfural. (n.d.). Eagle Manufacturing. Retrieved January 15, 2026, from [Link]
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]
- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (2025). BenchChem.
-
Process optimization for acid-amine coupling: a catalytic approach. (2023). Chemistry International, 5(1), 133-144. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). ChemMedChem. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry, 12(30), 5599-5602. [Link]
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
-
Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. (2020). BMC Complementary Medicine and Therapies, 20(1), 1-9. [Link]
-
Polyamines are traps for reactive intermediates in furan metabolism. (2010). Chemical Research in Toxicology, 23(5), 921-931. [Link]
-
N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Pharmaceuticals, 15(7), 841. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology. [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2024). ChemMedChem. [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1989). Journal of Cancer Research and Clinical Oncology, 115(4), 341-348. [Link]
-
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2019). Frontiers in Microbiology, 10, 2322. [Link]
-
N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide. (2025). BenchChem.
- Compound N-[2-(4-aminophenyl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide. (n.d.).
-
Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019). Environmental Science & Technology, 53(15), 8829-8838. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry, 59(17), 7991-8007. [Link]
-
Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. (2019). ChemistrySelect, 4(29), 8567-8571. [Link]
-
Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021). European Journal of Pharmaceutical Sciences, 156, 105586. [Link]
Sources
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- 15. d-nb.info [d-nb.info]
Technical Support Center: N-(4-aminophenyl)furan-2-carboxamide
Document ID: T-GUIDE-NFAC-PUR-2601
Version: 1.0
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for N-(4-aminophenyl)furan-2-carboxamide. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reproducible downstream results. My goal as an application scientist is not just to provide protocols, but to equip you with the foundational knowledge to troubleshoot purification challenges effectively. This guide is structured from the perspective of hands-on experience, addressing the common artifacts and pitfalls encountered during the purification of this specific molecule. We will delve into the causality behind these issues and provide robust, field-tested solutions.
Part 1: Troubleshooting Guide - Common Purification Issues
This section is designed to address the most frequent and challenging issues observed during the purification of this compound.
Question 1: My isolated product is a dark brown, purple, or almost black solid, not the expected light brown/tan powder. What is causing this discoloration?
Answer: This is the most common issue we encounter, and it almost invariably points to the oxidation of the starting material, p-phenylenediamine (PPD), or the final product's free amine group.
-
Root Cause Analysis: PPD and other aromatic amines are highly susceptible to air oxidation, a process that is often accelerated by light, trace metals, or basic conditions.[1][2] This oxidation leads to the formation of highly colored polymeric impurities, known as Bandrowski's base and other complex structures.[3][4] Even a minuscule amount of these impurities can intensely color your entire batch. The free amino group on your final product remains susceptible to this process, though often to a lesser extent than the diamine starting material.
-
Preventative & Corrective Actions:
-
High-Purity Starting Materials: Use freshly purified or a newly purchased bottle of p-phenylenediamine. If the solid in your bottle is already dark, it's best to purify it by sublimation or recrystallization from toluene under an inert atmosphere before use.
-
Inert Atmosphere: The coupling reaction and subsequent workup should be performed under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Using solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle can significantly reduce oxidative side reactions.
-
Decolorization: If you already have a discolored product, a charcoal treatment can be effective. Dissolve the crude product in a suitable hot solvent (like ethyl acetate or ethanol), add a small amount (1-2% w/w) of activated carbon, hold at temperature for 5-10 minutes, and then filter hot through a pad of Celite® to remove the carbon. Caution: Activated carbon can also adsorb your product, leading to yield loss, so use it sparingly.
-
Question 2: My ¹H NMR spectrum shows my desired product, but also a second, similar set of aromatic peaks and another amide N-H singlet. What is this major impurity?
Answer: This spectral signature typically indicates the presence of the di-acylated side product, N,N'-(1,4-phenylene)bis(furan-2-carboxamide) .
-
Root Cause Analysis: This artifact forms when both amine groups of a single p-phenylenediamine molecule react with the activated furan-2-carboxylic acid. This is common if:
-
An excess of the furan-2-carbonyl chloride or activated carboxylic acid was used.
-
The activated acid was added too quickly to the solution of p-phenylenediamine, creating localized areas of high concentration. A slow, dropwise addition is critical for selectivity.[5]
-
-
Proposed Purification Strategy: The di-acylated product is significantly less polar than your desired mono-acylated product due to the absence of a free primary amine. This difference in polarity is the key to its removal.
-
Flash Column Chromatography: This is the most effective method. The di-amide will elute much later than your product. A typical gradient might start with 30% ethyl acetate in hexane and gradually increase to 70%.
-
Selective Precipitation/Trituration: In some cases, the di-amide may have significantly lower solubility in a specific solvent. You can attempt to triturate the crude mixture with a solvent like dichloromethane or a mixture of ethyl acetate/hexane. Your desired product should dissolve, leaving the less soluble di-amide behind as a solid.
-
Question 3: I am losing a significant amount of my product during flash column chromatography on silica gel. My yield is much lower than the crude NMR suggests. Why?
Answer: This is a frequent issue with compounds containing amine functionalities on silica gel.
-
Root Cause Analysis: The free amino group on your product is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6] This can lead to significant tailing (streaking) on the column and, in some cases, irreversible adsorption or even decomposition, drastically reducing your isolated yield.
-
Field-Proven Solutions:
-
Basified Silica/Solvent: The most common solution is to neutralize the acidic silica surface. You can either use a commercially available deactivated silica gel or, more practically, add a small amount of a volatile base like triethylamine (~0.5-1%) to your eluent.[7] This will compete for the acidic sites on the silica, allowing your product to travel through the column more cleanly.
-
Alternative Stationary Phases: If issues persist, consider switching to a less acidic stationary phase, such as neutral alumina. However, be aware that the selectivity will be different, and you will need to re-screen for an appropriate solvent system using TLC.
-
Question 4: During my recrystallization attempt, the product separated as an oily liquid instead of forming crystals. What is "oiling out" and how do I prevent it?
Answer: "Oiling out" is a common recrystallization problem where the dissolved solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[8]
-
Root Cause Analysis: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly. The presence of impurities can also disrupt crystal lattice formation and promote oiling out.
-
Troubleshooting Steps:
-
Re-heat and Add Solvent: Heat the mixture to re-dissolve the oil. Add more solvent (10-20% more) to decrease the saturation point, then allow it to cool much more slowly.[8]
-
Induce Crystallization: Once the solution is cool, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Consider using a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane), where the compound is soluble in the first solvent and insoluble in the second.[8] Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for TLC analysis and column chromatography?
-
A: Based on literature and experience, a hexane/ethyl acetate system is an excellent starting point.[5] A 1:1 mixture is often a good initial choice for TLC. For column chromatography, you will typically start with a lower polarity (e.g., 7:3 or 8:2 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
-
Q: Can I purify this compound without chromatography?
-
A: Yes, if the primary impurities are unreacted starting materials or the di-acylated product, a well-optimized recrystallization can be effective and is often preferable for larger scales.[6] However, if you have multiple side products or significant baseline material on your TLC, chromatography will be necessary for achieving high purity.
-
-
Q: My product is pure by NMR, but it still has a slight pinkish or yellowish tint. Is this a concern?
-
A: A slight, stable tint after purification is often acceptable and may be due to trace-level, highly chromophoric impurities that are difficult to remove completely. If the NMR and other characterization data (like melting point and mass spectrometry) are clean, and the color does not change over time, the material is generally considered suitable for most applications.
-
Part 3: Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography (Basified System)
This protocol is designed to remove both more polar (unreacted PPD) and less polar (di-acylated) impurities.
-
Slurry Preparation: Dissolve your crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3 times its weight of silica gel and concentrate the slurry on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" method provides superior separation compared to loading the sample in liquid form.
-
Column Packing: Wet-pack a glass column with standard silica gel (40-63 µm) using your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Collect fractions and monitor them closely by TLC. Gradually increase the eluent polarity (e.g., to 70:30, then 60:40 Hexane:EtOAc) to accelerate the elution of your target compound.
-
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is most effective when your crude product is >85% pure.
-
Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling. An ethanol/water or ethyl acetate/hexane mixture is often a good choice.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, this is the point to add a small amount of activated carbon and filter hot as described in the Troubleshooting Guide.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask with glass wool or a towel. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Data Summary: Typical TLC Profile
The following table provides approximate Rf values to help identify spots on a TLC plate.
| Compound | Typical Rf (1:1 Hexane:EtOAc on Silica) | Notes |
| p-Phenylenediamine (Starting Material) | ~0.1-0.2 | Tends to streak. Often stains purple/brown on the plate over time. |
| This compound (Product) | ~0.4-0.5 | UV-active. May stain yellow/brown with permanganate or other stains. |
| Di-acylated Side Product | ~0.7-0.8 | Less polar due to the absence of the free amine. |
| Furan-2-carboxylic Acid (Starting Material) | ~0.0-0.1 | Very polar, will likely remain at the baseline in this solvent system. |
Part 4: Visualized Workflows & Mechanisms
// Reactants FuranAcid [label="Furan-2-carbonyl-X\n(Activated Acid)"]; PPD [label="p-Phenylenediamine"];
// Main Reaction Path {rank=same; FuranAcid; PPD;} Reaction_Node [shape=point, width=0.01, height=0.01]; FuranAcid -> Reaction_Node [arrowhead=none]; PPD -> Reaction_Node [arrowhead=none];
Product [label="Desired Product\nthis compound", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Reaction_Node -> Product [label="1 Eq."];
// Side Reactions DiAcyl [label="Di-acylated Impurity", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; Oxidized [label="Oxidized Impurities\n(Colored Polymers)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
Reaction_Node -> DiAcyl [label=">1 Eq. Acid\nor Fast Addition"]; PPD -> Oxidized [label="Air (O₂)\nLight, Base"]; } dot Caption: Primary reaction pathway and common artifact formation routes.
References
-
Valverde, A. et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 17(10), e202400879. Available at: [Link]
-
Estévez-Braun, A. et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Molecules, 27(14), 4438. Available at: [Link]
-
Frank, P. V. (2020, November 2). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). p-Phenylenediamine. Wikipedia. Available at: [Link]
-
Stockert, J. C. et al. (1983). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. Journal of Microscopy, 131(Pt 3), 321–330. Available at: [Link]
-
Wang, C. J., & Lee, T. C. (1986). Carcinogenicity of an oxidation product of p-phenylenediamine. Toxicology Letters, 30(2), 155–161. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). P-Phenylenediamine: A Deep Dive into Chemical Synthesis and Reactions. inno-chem.com. Available at: [Link]
-
ChemTube3D. (n.d.). Furan Hydrolysis. University of Liverpool. Available at: [Link]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of N-(4-aminophenyl)furan-2-carboxamide Solutions
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of N-(4-aminophenyl)furan-2-carboxamide solutions. Due to the limited specific stability data for this compound in public literature, this document establishes a predictive stability profile based on the chemical liabilities of its core functional groups: the furan ring, the amide linkage, and the aminophenyl moiety. It offers detailed troubleshooting guides in a question-and-answer format, step-by-step protocols for stability-indicating studies, and scientifically grounded explanations for observed degradation phenomena.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: The color change is most likely due to the oxidation of the 4-aminophenyl (aniline) moiety.[1] Aniline and its derivatives are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[2][3][4] This process often forms colored quinone-imine or polymeric species. To mitigate this, prepare solutions fresh, use high-purity solvents de-gassed with nitrogen or argon, and store solutions protected from light in amber vials.
Q2: I'm seeing a loss of my parent compound peak in HPLC analysis over a short time, even at neutral pH. What degradation is occurring?
A2: While amide bonds are relatively stable at neutral pH, the furan ring is known to be sensitive to acidic conditions, even trace amounts of acid.[5] Furan rings can undergo acid-catalyzed ring-opening, which would lead to a loss of the parent compound.[6][7] Ensure your solvents and buffers are truly neutral or slightly basic and consider using polar aprotic solvents, which have been shown to have a stabilizing effect on furan derivatives.[8][9]
Q3: Can I autoclave my solution to sterilize it?
A3: Autoclaving (high heat and pressure) is strongly discouraged. The compound has two primary liabilities under these conditions: the amide linkage and the furan ring. Amides can undergo hydrolysis at elevated temperatures, and this process is accelerated by either acidic or basic conditions.[10][11][12] Furthermore, thermal stress can promote degradation of the furan moiety. Sterile filtration is the recommended method for sterilization.
Q4: What is the best general-purpose solvent for preparing a stock solution?
A4: For short-term use, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended. These solvents are less likely to participate in hydrolysis reactions compared to protic solvents like water or methanol. Studies on related furanic compounds have shown that polar aprotic solvents can have a stabilizing effect.[8][9] Always use anhydrous, high-purity grade solvents.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems with potential causes and recommended actions.
Issue 1: Rapid Loss of Potency in Acidic Mobile Phase
-
Symptom: When using an acidic mobile phase for HPLC (e.g., pH < 4), you observe a significant decrease in the main peak area and the appearance of new, earlier-eluting peaks over the course of an analytical run.
-
Root Cause Analysis: The furan ring of this compound is susceptible to acid-catalyzed hydrolysis.[5] The process begins with the protonation of the furan ring, making it vulnerable to nucleophilic attack by water, leading to ring-opening.[6][7] This creates highly polar degradation products that elute earlier in reversed-phase chromatography.
-
Troubleshooting Workflow:
Issue 2: Solution Precipitates Upon Dilution with Aqueous Buffer
-
Symptom: A clear stock solution in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted into an aqueous buffer for an experiment.
-
Root Cause Analysis: this compound is a moderately hydrophobic molecule. Its solubility in aqueous media is likely limited. When a concentrated organic stock is diluted into a buffer, the final concentration may exceed the compound's aqueous solubility limit, causing it to precipitate.
-
Recommended Actions:
-
Determine Aqueous Solubility: Perform a simple solubility test by preparing a dilution series in your target buffer to find the concentration at which the compound remains fully dissolved.
-
Modify Final Solvent Composition: Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Check for tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.
-
Use of Excipients: Consider the use of solubility enhancers like cyclodextrins if compatible with your application.
-
Issue 3: Inconsistent Results from Day to Day
-
Symptom: Experimental results (e.g., IC50 values, kinetic measurements) vary significantly when using solutions prepared on different days.
-
Root Cause Analysis: This points to time-dependent degradation in the stock solution. The primary suspects are slow oxidation of the aminophenyl group and/or hydrolysis of the amide bond.
-
Preventative Measures & Best Practices:
-
Stock Solution Management: Prepare smaller, single-use aliquots of your stock solution and store them at -20°C or -80°C.
-
Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Fresh Dilutions: Prepare working solutions fresh from a frozen aliquot for each experiment. Do not store diluted aqueous solutions.
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines. [13][14][15][16]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [13] Objective: To determine the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the solution to the following conditions in parallel. Include an unstressed control sample kept at 4°C in the dark.
| Stress Condition | Reagent / Condition | Time | Analysis |
| Acid Hydrolysis | Add HCl to a final concentration of 0.1 M | 2, 8, 24 hours | Neutralize before injection |
| Base Hydrolysis | Add NaOH to a final concentration of 0.1 M | 2, 8, 24 hours | Neutralize before injection |
| Oxidation | Add H₂O₂ to a final concentration of 3% (v/v) | 2, 8, 24 hours | Analyze directly |
| Thermal Stress | Heat solution at 70°C in a sealed vial | 24, 48, 72 hours | Cool before analysis |
| Photostability | Expose to light (ICH Q1B option 2) | Monitor over time | Analyze at intervals |
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. [17][18][19][20]The method must be able to separate the parent peak from all generated degradants.
Caption: Workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of resolving this compound from all its potential process impurities and degradation products. [21] Step-by-Step Methodology:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Scouting:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on a mixture of stressed samples (a cocktail of samples from the forced degradation study).
-
-
Optimization:
-
pH: If peak shape is poor or resolution is insufficient, evaluate a different pH. For this molecule, a slightly basic mobile phase (e.g., pH 7-8 using a phosphate or ammonium bicarbonate buffer) may improve stability and change selectivity.
-
Organic Modifier: If co-elution occurs, try methanol as Mobile Phase B instead of acetonitrile. The different solvent properties can alter elution patterns.
-
Gradient Shape: Adjust the gradient slope in the region where degradant peaks elute to maximize resolution.
-
-
Detection: Use a photodiode array (PDA) detector to check for peak purity across all peaks. This ensures that a peak is not composed of multiple co-eluting compounds.
References
- Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- YouTube. mechanism of amide hydrolysis. YouTube. Published January 15, 2019.
- ChemSusChem. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Published January 14, 2025.
- OpenStax. 21.7 Chemistry of Amides. OpenStax. Published September 20, 2023.
- BYJU'S. Types of Amide Hydrolysis. BYJU'S.
- ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Published August 3, 2025.
- Lachman Consultant Services. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Lachman Consultant Services. Published November 5, 2025.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
- Royal Society of Chemistry. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. Published 2017.
- Truhlar Group. Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- SGS Denmark. Forced Degradation Testing. SGS Denmark.
- ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.. Published August 14, 2025.
- Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.
- Semantic Scholar. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Semantic Scholar. Published February 10, 2017.
- Energy & Fuels. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- PubChem. N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. PubChem.
- Semantic Scholar. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. Published January 16, 2018.
- International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. IJPSR. Published September 1, 2012.
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. IJTSRD. Published October 2021.
- Waters Corporation. Stability-Indicating HPLC Method Development. vscht.cz.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
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- 3. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
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- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
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- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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avoiding side reactions in furan-2-carboxamide synthesis
A Guide for Researchers on Navigating and Avoiding Side Reactions
Welcome to the technical support center for furan-2-carboxamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reactions. The furan moiety, while a valuable scaffold in drug development and materials science, is notoriously sensitive. This guide is structured to address the common pitfalls encountered during its derivatization into carboxamides, ensuring you can achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing furan-2-carboxamides?
The core challenge lies in the inherent reactivity of the furan ring itself. It is an electron-rich heterocycle, which makes it susceptible to degradation under conditions commonly used for amide bond formation, particularly strong acids and high temperatures. The main side reactions include acid-catalyzed ring-opening, thermal decarboxylation of the starting furoic acid, and polymerization into insoluble humins.[1][2][3]
Q2: I see a dark, insoluble precipitate forming in my reaction. What is it and how do I prevent it?
This is almost certainly a class of polymeric byproducts known as "humins."[3][4] Humin formation is a significant issue in furan chemistry and is typically initiated by strong acids, which can cause the furan rings to degrade and polymerize.[5]
Prevention Strategies:
-
Avoid Strong Acids: Steer clear of strong Brønsted acids like sulfuric acid or hydrochloric acid as catalysts or during workup.
-
Control Temperature: High temperatures accelerate polymerization.
-
Use Anhydrous Conditions: Water can participate in the initial degradation steps that lead to polymerization.[1]
Q3: Which method is generally the "safest" for preparing furan-2-carboxamides with sensitive substrates?
Methods that operate under neutral or mildly basic conditions at room temperature are preferable. The use of coupling agents like 1,1'-carbonyldiimidazole (CDI) is an excellent choice.[6] CDI activates the carboxylic acid without generating a strong acidic byproduct, thereby preserving the integrity of the furan ring. Other modern peptide coupling reagents (HATU, HBTU) are also effective but are more expensive.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental issues with a focus on causality and actionable solutions.
Issue 1: Low Yield with a Complex Mixture of Byproducts on TLC/NMR
-
Primary Suspect: Acid-Catalyzed Ring Opening.
-
Underlying Mechanism: The furan ring is prone to protonation, especially at the α-carbon adjacent to the oxygen. This protonation makes the ring highly susceptible to nucleophilic attack by water or other solvent molecules.[7][8] This initiates a cascade of reactions that ultimately cleaves the ring, leading to acyclic, highly functionalized, and often unstable byproducts like 4-hydroxy-2-butenal.[7][9]
-
Diagnostic Clues: In the ¹H NMR of the crude product, you may see a disappearance of the characteristic furan peaks and the appearance of new signals in the aldehyde and aliphatic regions.
-
Solutions & Preventative Measures:
-
Strict pH Control: During aqueous workup, avoid washing with strongly acidic solutions (pH < 4).[9] If an acid wash is necessary, use a dilute solution and minimize contact time.
-
Anhydrous Conditions: The most common nucleophile for ring-opening is water. Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choice of Reagents: Avoid using reagents that generate strong acids. For instance, converting 2-furoic acid to the acyl chloride with thionyl chloride (SOCl₂) generates HCl. If this method is used, a non-nucleophilic base like triethylamine must be added to scavenge the acid.[10][11]
-
Issue 2: Gas Evolution Observed and Product Smells of Furan
-
Primary Suspect: Thermal Decarboxylation.
-
Underlying Mechanism: 2-Furoic acid, like many electron-rich heterocyclic carboxylic acids, can lose carbon dioxide upon heating to form the parent heterocycle, furan.[12] This process typically becomes significant at temperatures above 140 °C but can occur at lower temperatures during prolonged heating.[2]
-
Diagnostic Clues: The smell of furan is distinctive. You may also observe your starting material disappearing from TLC without the corresponding appearance of the desired amide product.
-
Solutions & Preventative Measures:
-
Temperature Management: Maintain reaction temperatures below 120 °C. Many amide coupling reactions can be run effectively at room temperature.
-
Staged Reagent Addition: If heating is required, first activate the 2-furoic acid with your coupling reagent at a lower temperature (0 °C to room temperature), and only then add the amine and begin heating. This minimizes the time the free carboxylic acid is exposed to high temperatures.
-
Issue 3: Reaction Stalls or Fails to Proceed
-
Primary Suspect: Inactivation of Reagents.
-
Underlying Mechanisms & Solutions:
-
Hydrolysis of Activated Species: If you are using a highly reactive intermediate like furoyl chloride, trace moisture can hydrolyze it back to the unreactive 2-furoic acid.[11]
-
Solution: Use freshly distilled, anhydrous solvents and oven-dried glassware. Run the reaction under a positive pressure of an inert gas.
-
-
Protonation of the Amine: If the reaction generates an acidic byproduct (e.g., HCl from an acyl chloride) and an insufficient amount of base is present, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.[11]
-
Solution: Always include at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to act as an acid scavenger.
-
-
Poor Quality Starting Materials: 2-Furoic acid should be pure and dry. Amines, especially anilines, can oxidize upon storage.
-
Solution: Purify starting materials if they appear discolored or have been stored for a long time. 2-Furoic acid can be recrystallized.[13]
-
-
Visualizing the Pitfalls: Common Side Reaction Pathways
The following diagram illustrates the three major competing reactions that can lower the yield of your desired furan-2-carboxamide.
Caption: Major side reaction pathways in furan-2-carboxamide synthesis.
Recommended Protocol: A Robust Method Using CDI
This protocol utilizes 1,1'-carbonyldiimidazole (CDI), a mild coupling agent that avoids the formation of harsh acidic byproducts, making it ideal for preserving the furan ring.[6]
Workflow Diagram
Caption: Step-by-step workflow for CDI-mediated amide coupling.
Detailed Experimental Procedure
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-furoic acid (1.0 equivalent).
-
Activation: Add anhydrous tetrahydrofuran (THF) to dissolve the acid. To this solution, add CDI (1.1 equivalents) portion-wise at room temperature. The mixture should be stirred for 1-2 hours. You will observe gas (CO₂) evolution as the activated imidazolide intermediate forms.
-
Amidation: Once the activation is complete (gas evolution ceases), add the desired amine (1.0-1.2 equivalents) to the flask.
-
Reaction: Allow the reaction to stir at room temperature. Gentle heating (e.g., 45 °C) can be applied to accelerate the reaction with less reactive amines.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Workup: Once the starting material is consumed, remove the THF under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure furan-2-carboxamide.[6]
Analytical and Purification Notes
-
TLC Analysis: Use a mobile phase such as ethyl acetate/hexane. The amide product will typically be less polar than the starting carboxylic acid but more polar than furan (a potential byproduct).
-
NMR Spectroscopy: In ¹H NMR, look for the characteristic furan protons and the amide N-H proton (often a broad singlet). The disappearance of the carboxylic acid proton (a very broad singlet, often >10 ppm) is a key indicator of reaction completion.
-
Purification Challenges: If polymeric humins have formed, they are often insoluble in common organic solvents. A preliminary filtration of the crude product dissolved in a solvent like dichloromethane or ethyl acetate can remove the majority of this insoluble material before chromatographic purification. High vacuum distillation is a potential purification method for thermally stable, non-solid products.[14]
By understanding the chemical sensitivities of the furan ring and choosing reaction conditions that respect its delicate nature, researchers can consistently and successfully synthesize furan-2-carboxamide derivatives while minimizing problematic side reactions.
References
-
Galkin, K. I., et al. (2016). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Walker, T. W., et al. (2018). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available at: [Link]
-
Bocqué, M., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules. Available at: [Link]
-
Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Available at: [Link]
-
Galkin, K. I., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. Available at: [Link]
- Unknown Author. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
-
De Nocker, P., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. Available at: [Link]
- Varelis, P., & Hucker, B. (2011).
- BenchChem. (n.d.). Common side reactions in the synthesis of furans. BenchChem.
-
Espinoza-Hicks, J. C., et al. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Biodiversity. Available at: [Link]
-
Gilman, H., & Burtner, R. R. (1931). 2-Furoic Acid. Organic Syntheses. Available at: [Link]
-
Szymańska, K., et al. (2021). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available at: [Link]
-
van der Graaf, C. A., et al. (2022). Protection strategies for the conversion of biobased furanics to chemical building blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
van der Wurff, P., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. Available at: [Link]
-
Gandini, A. (1977). The behaviour of furan derivatives in polymerization reactions. ResearchGate. Available at: [Link]
-
Kim, T., & Huber, G. W. (2018). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
Al-Masoudi, W. A. (2019). Preparation of furan-2-carboxamide derivatives a(1–7) and furan-2-carboxylate ester derivatives b(1–7). ResearchGate. Available at: [Link]
-
van der Graaf, C. A., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications. Available at: [Link]
-
Wu, H., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. Available at: [Link]
- Unknown Author. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Unknown Source.
-
Schmiedel, D., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]
-
Liu, Y., et al. (2025). Synthesis of amide-functionalized furan-based polyesters via a combined ring-opening polymerization and melt polycondensation strategy. ResearchGate. Available at: [Link]
- Eränen, K., et al. (2020). Separation and purification of furan carboxylates. Google Patents.
-
Gilman, H., et al. (1933). The Progessive and Step-Wise Decarboxylation of Furan-Tetracarboxlic Acid. UNI ScholarWorks. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide. BenchChem.
-
De Nocker, P., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available at: [Link]
-
Poulopoulou, N., et al. (2021). Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p. Polymer Chemistry. Available at: [Link]
-
Al-Masoudi, W. A., et al. (2018). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. ResearchGate. Available at: [Link]
-
Cardozo, S., et al. (2021). Scope of DA reaction between 2-furoic acid derivatives (esters, amides) and maleimides under aqueous conditions. ResearchGate. Available at: [Link]
-
Batool, M., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. Available at: [Link]
-
Kim, M., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
Cardozo, S., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available at: [Link]
-
Meghana, H. K., et al. (2022). Reaction scheme to produce furoic acid and alkyl furoate passing through an amine assisted oxidation with hydrogen peroxide. ResearchGate. Available at: [Link]
-
Douthwaite, M., et al. (2017). The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2. ResearchGate. Available at: [Link]
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- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Biological Activity of Furan-2-Carboxamide Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-2-carboxamide derivatives. The furan-2-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundation for compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] Its prevalence is due to the furan ring's ability to act as a bioisostere for other aromatic systems, like phenyl or thiophene rings, while offering unique electronic and steric properties that can be fine-tuned to optimize drug-receptor interactions and improve pharmacokinetic profiles.[1]
However, enhancing the biological activity of these derivatives is a multifaceted challenge that extends beyond simple synthesis. Researchers often encounter hurdles related to chemical stability, aqueous solubility, metabolic liabilities, and off-target effects. This guide is designed to provide practical, evidence-based solutions to common experimental problems. Drawing from established literature and field-proven insights, this document provides troubleshooting guides, detailed protocols, and FAQs to help you navigate the complexities of your research and accelerate your drug discovery program.
Frequently Asked Questions (FAQs)
Q1: What makes the furan-2-carboxamide scaffold a promising starting point for drug discovery?
The furan-2-carboxamide scaffold is a valuable starting point due to its structural rigidity and the presence of key functional groups—the furan ring, the amide linkage, and variable N-substituents—that can be systematically modified. The heteroatoms (oxygen and nitrogen) act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.[3][4] This scaffold has been successfully employed to develop potent inhibitors for various targets, including microtubules in cancer cells, bacterial quorum sensing pathways, and G-protein coupled receptors.[5][6][7]
Q2: Are there any inherent liabilities associated with the furan ring I should be aware of?
Yes, the furan ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, potentially causing toxicity or rapid clearance of the compound in vivo. The metabolic instability of the aldehyde functional group in some furan derivatives has hampered their development, although solutions like incorporating Michael acceptors have been explored to improve stability.[8] Therefore, early assessment of metabolic stability is a critical step in the development of furan-based drug candidates.
Q3: What are the most critical physicochemical properties to monitor when modifying furan-2-carboxamide derivatives?
When designing new derivatives, it is crucial to balance potency with drug-like properties. Key parameters to monitor include:
-
Lipophilicity (LogP/LogD): Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
-
Solubility: Poor aqueous solubility is a common issue that can hinder biological testing and lead to poor bioavailability.
-
Molecular Weight (MW): Adhering to guidelines like Lipinski's Rule of Five can help maintain favorable pharmacokinetic properties.
-
Polar Surface Area (PSA): PSA is a key indicator of a compound's ability to permeate cell membranes.
Q4: What are the initial steps in a typical screening cascade for a new series of furan-2-carboxamide derivatives?
A typical screening cascade begins with an assessment of the compound's primary biological activity. For example, if you are developing anticancer agents, you would start with in vitro cytotoxicity assays against a panel of cancer cell lines.[9][10] This is often followed by:
-
Target Engagement Assays: To confirm that the compound interacts with its intended molecular target (e.g., a specific enzyme or receptor).
-
Selectivity Profiling: Testing against related targets or in normal (non-cancerous) cell lines to assess specificity.[10]
-
ADME (Absorption, Distribution, Metabolism, Excretion) Profiling: Early in vitro assessment of properties like solubility, permeability, and metabolic stability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, organized by research phase.
Part 1: Chemical Synthesis & Modification
Q: My amide coupling reaction between furan-2-carboxylic acid and my amine of interest has a low yield. What are the common causes and how can I fix it?
A: Low yields in amide coupling reactions are a frequent problem. The cause often lies in the activation of the carboxylic acid, the reactivity of the amine, or the reaction conditions.
-
Causality & Explanation: The carboxylate of furan-2-carboxylic acid is not sufficiently electrophilic to react directly with an amine. It requires an activating agent to form a highly reactive intermediate (like an acyl chloride or an active ester). If this intermediate is unstable or if the amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), the reaction will be inefficient.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC, consider adding an auxiliary nucleophile such as HOBt or HOAt. These additives react with the initial O-acylisourea intermediate to form an active ester that is less prone to side reactions and more reactive towards the amine.
-
Stronger Activating Agents: For particularly unreactive amines, you may need a more powerful activating agent. Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy.[4][11] However, be cautious as this method is not compatible with sensitive functional groups.
-
Solvent and Temperature: Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate. Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are common choices. Sometimes, gentle heating (e.g., 40-50°C) can improve the reaction rate, but be aware that higher temperatures can also promote side reactions.[6]
-
Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Ensure at least two equivalents of the base are used if you start from the amine salt.
-
Q: I am struggling with the purification of my final furan-2-carboxamide product. What are some effective strategies?
A: Purification challenges often arise from byproducts of the coupling reaction or the physicochemical properties of your compound.
-
Causality & Explanation: Common impurities include unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC), and side products from the reaction itself. If your product is highly polar or non-polar, it can be difficult to separate using standard column chromatography.
-
Troubleshooting Steps:
-
Work-up Procedure: Before chromatography, perform an aqueous work-up. Wash your organic layer with a mild acid (e.g., 1M HCl) to remove basic impurities like unreacted amine and TEA, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.
-
Chromatography Optimization:
-
Solvent System: If your compound is streaking on the TLC plate, try adding a small amount of a modifier to your solvent system. For basic compounds, adding 0.5-1% triethylamine can improve peak shape. For acidic compounds, a similar amount of acetic acid can help.
-
Stationary Phase: If separation is still difficult on silica gel, consider using a different stationary phase. Alumina can be effective for basic compounds, while reverse-phase chromatography (C18 silica) is an excellent option for highly polar or very non-polar compounds that are difficult to purify on normal phase silica.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of closely related impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Part 2: In Vitro Assay & Screening
Q: My compound precipitates out of the solution during my cell-based assay. How can I improve its solubility?
A: Compound precipitation is a major cause of unreliable and misleading assay data. It often stems from the compound's poor aqueous solubility at the tested concentration.
-
Causality & Explanation: Many organic molecules, especially those designed to be cell-permeable, have low solubility in the aqueous buffers and media used for biological assays. When a concentrated stock solution (usually in DMSO) is diluted into the aqueous medium, the compound can crash out if its concentration exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%. High concentrations of DMSO can also be toxic to cells.
-
Use Solubilizing Excipients: For in vitro assays, you can sometimes include solubilizing agents in the medium. Pluronic F-68 or Kolliphor EL (formerly Cremophor EL) are surfactants that can help keep hydrophobic compounds in solution. However, you must run controls to ensure the excipient itself does not affect the assay outcome.
-
Sonication and Heating: Gently sonicating or warming the solution during the dilution step can sometimes help dissolve the compound. However, be careful not to degrade your compound with excessive heat.
-
Structural Modification: In the long term, the most robust solution is to improve the intrinsic solubility of your compounds. This is a key part of lead optimization. Consider introducing polar functional groups (e.g., a hydroxyl or a basic amine) or breaking up large, flat aromatic systems to reduce crystallinity and improve solvation.
-
Q: I'm observing high cytotoxicity in normal cell lines, indicating a lack of selectivity. How can I improve the therapeutic index?
A: Poor selectivity is a common challenge in cancer drug discovery. It suggests your compound may be acting on a target that is essential in both normal and cancer cells, or it may have off-target effects.
-
Causality & Explanation: A lack of selectivity can arise if the molecular target of your compound is ubiquitously expressed and critical for the survival of all cell types. For example, compounds that broadly disrupt microtubule dynamics can be toxic to all dividing cells.[5] Alternatively, the compound might be hitting multiple targets, some of which are critical for normal cell function.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of your furan-2-carboxamide scaffold and test the new derivatives against both cancer and normal cell lines. Look for modifications that decrease toxicity in normal cells while maintaining or improving potency in cancer cells. For example, SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position are crucial for cytotoxic activity and can influence selectivity.[12]
-
Target Deconvolution: If the target of your compound is unknown, identifying it is a high priority. Techniques like thermal proteome profiling (TPP) or affinity chromatography can help identify the direct binding partners of your compound. Once the target is known, you can use a more rational, structure-based design approach to improve selectivity.
-
Exploit Cancer-Specific Vulnerabilities: Design your compounds to target pathways that are specifically dysregulated in cancer. For instance, if your target is overexpressed in cancer cells, you may be able to achieve a therapeutic window.
-
Prodrug Strategy: Consider designing a prodrug that is selectively activated in the tumor microenvironment (e.g., by hypoxia or specific enzymes that are overexpressed in tumors). This can limit the exposure of healthy tissues to the active drug.
-
Data Presentation
Table 1: Comparative Biological Activity of Furan-2-Carboxamide Derivatives
This table summarizes the in vitro activity of various furan-2-carboxamide derivatives, illustrating the impact of different structural modifications on their biological effects.
| Compound Class/Example | Substitution Pattern | Biological Activity | Target/Mechanism of Action (if known) | Quantitative Data (e.g., IC₅₀) | Reference |
| Microtubule Stabilizing Agents | N-substituted furan-2-carboxamides | Anticancer, Anti-proliferative | Binds to the taxol pocket of tubulin, inducing mitotic arrest and apoptosis. | IC₅₀: 4 µM to 8 µM in various cancer cell lines | [5][13] |
| Antimicrobial Agents | Carbamothioyl-furan-2-carboxamides | Anticancer, Antibacterial, Antifungal | Inhibition of bacterial growth, potentially through cell wall penetration. | Anticancer (HepG2): 33.29% cell viability at 20 µg/mL. Antimicrobial MIC: 150.7–295 µg/mL. | [3][4] |
| Antibiofilm Agents | Carbohydrazide and triazole derivatives | Inhibition of P. aeruginosa biofilm formation | Anti-quorum sensing properties, potential targeting of LasR. | Up to 58% biofilm inhibition at 50 µM. | [6][14][15] |
| MCH-R1 Antagonists | Naphtho[1,2-b]furan-2-carboxamides | Potential treatment for obesity/metabolic disorders | Antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1). | IC₅₀: 3 nM | [16] |
| PARP-1 Inhibitors | Dihydrobenzofuran-7-carboxamides | Anticancer (DNA repair inhibition) | Inhibition of poly(ADP-ribose)polymerase-1 (PARP-1). | IC₅₀: 0.079 µM to 9.45 µM | [17] |
Experimental Protocols
Protocol 1: General Synthesis of an N-Substituted Furan-2-Carboxamide
This protocol describes a standard method for synthesizing furan-2-carboxamide derivatives using EDC/HOBt as coupling agents.
Materials:
-
Furan-2-carboxylic acid
-
Desired amine (e.g., aniline, benzylamine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may become slightly cloudy.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 eq) and TEA (2.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furan-2-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of your compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO to make a concentrated stock, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in complete medium from your DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Visualizations
Diagram 1: Iterative Workflow for Lead Optimization
This diagram illustrates the cyclical process of optimizing a lead compound to improve its biological activity and drug-like properties.
Caption: A typical iterative cycle for lead optimization in drug discovery.
Diagram 2: Potential Metabolic Liabilities of the Furan Ring
This diagram highlights the positions on the furan ring that are susceptible to metabolic transformation by cytochrome P450 enzymes.
Caption: Common sites of metabolic attack on the furan-2-carboxamide scaffold.
References
-
Title: Synthesis and Structure-Activity Relationship of naphtho[1,2-b]furan-2-carboxamide Derivatives as Melanin Concentrating Hormone Receptor 1 Antagonists Source: Chemical & Pharmaceutical Bulletin, 2013 URL: [Link]
-
Title: In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: Molecules, 2023 URL: [Link]
-
Title: Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells Source: Bioorganic Chemistry, 2021 URL: [Link]
-
Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ChemMedChem, 2025 URL: [Link]
-
Title: (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: ResearchGate, 2023 URL: [Link]
-
Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: PubMed, 2025 URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives Source: Bentham Science, 2022 URL: [Link]
-
Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: Molecules, 2022 URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF Source: ResearchGate, 2022 URL: [Link]
-
Title: Examples of furan derivatives with biological activity Source: ResearchGate, 2022 URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives Source: Bentham Science, 2021 URL: [Link]
-
Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry, 2012 URL: [Link]
-
Title: Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones Source: ResearchGate, 2017 URL: [Link]
-
Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: ResearchGate, 2020 URL: [Link]
-
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Molecules, 2022 URL: [Link]
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry, 2024 URL: [Link]
-
Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research, 2024 URL: [Link]
-
Title: Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities Source: Chemical Biology & Drug Design, 2024 URL: [Link]
-
Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: Wiley Online Library, 2025 URL: [Link]
-
Title: Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists Source: Bioorganic & Medicinal Chemistry, 2019 URL: [Link]
-
Title: Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease Source: Acta Pharmaceutica Sinica B, 2023 URL: [Link]
-
Title: Preparation of furan-2-carboxamide derivatives a(1–7) and... Source: ResearchGate, 2021 URL: [Link]
-
Title: Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime Source: ResearchGate, 2023 URL: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for N-(4-aminophenyl)furan-2-carboxamide Analysis
Welcome to the technical support center for the analytical method refinement of N-(4-aminophenyl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte, along with the characterization of any impurities or degradants, is critical for quality control and stability assessment. This guide provides practical, field-proven insights to address common challenges encountered during the analysis of this and structurally related aromatic amides.
Core Principles of Analysis
The analysis of this compound typically relies on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, owing to the presence of a chromophore in its structure. For impurity identification and structural elucidation of degradation products, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice.[1][2][3] A successful analytical method must be specific, accurate, precise, linear, and robust, in line with the International Council for Harmonisation (ICH) guidelines.
Troubleshooting Guide: HPLC Analysis
This section addresses specific issues that may arise during the HPLC analysis of this compound in a question-and-answer format.
Chromatographic Peak Issues
Question 1: I am observing significant peak tailing for the main analyte peak. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC, particularly for compounds with basic functional groups like the primary amine in this compound.[4] Tailing can compromise peak integration and reduce resolution. Here’s a systematic approach to troubleshoot this issue:
-
Secondary Interactions with Residual Silanols: The primary cause of tailing for basic compounds is often the interaction with acidic residual silanol groups on the silica-based C18 stationary phase.[4]
-
Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (ideally 2 pH units below the pKa of the analyte's basic group) to keep the amine protonated and minimize interaction with silanols. A pH of 2.5-3.5 is a good starting point.[5]
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically bonded with a small silylating agent to reduce their activity.[5]
-
Solution 3: Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), in the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak tailing.[8]
-
Solution 1: Use of a Guard Column: A guard column with the same stationary phase will protect the analytical column from strongly retained impurities.[6]
-
Solution 2: Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.[8]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the connections as short as possible.
-
Question 2: My analyte peak is broad, leading to poor resolution from a nearby impurity. How can I improve peak sharpness?
Answer:
Peak broadening reduces sensitivity and resolution. Here are the common causes and solutions:
-
Poor Column Efficiency: The column may be old, contaminated, or have developed a void at the inlet.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, replace the column. Using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC) will significantly increase efficiency.[4]
-
-
Mobile Phase Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak broadening.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]
-
-
Slow Injection Speed: A slow injection can lead to the sample band being too wide as it enters the column.
-
Solution: Ensure the autosampler is set for a fast injection.
-
-
Inappropriate Mobile Phase Composition or Flow Rate:
-
Solution: Optimize the mobile phase composition (e.g., increase the percentage of the organic solvent for later eluting peaks) and flow rate. A lower flow rate can sometimes improve peak shape, but at the cost of longer run times.
-
Question 3: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank injections. What is the source of this contamination?
Answer:
Ghost peaks are typically due to contamination in the HPLC system or carryover from previous injections.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks.
-
Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases.
-
-
Sample Carryover: Residue from a previous, more concentrated sample may be injected with the current sample.
-
Solution: Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the needle and injection port between injections.
-
-
Contaminated Vials or Caps:
-
Solution: Use high-quality, clean vials and septa.[8]
-
Method Stability and Robustness
Question 4: My retention times are drifting during a long analytical run. What could be the cause?
Answer:
Retention time drift can be caused by several factors:
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and uniform temperature. Even small changes in ambient temperature can affect retention times.
-
-
Changes in Mobile Phase Composition:
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate. Premixing the mobile phase can sometimes improve stability.
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the analytical run. This is especially important for gradient methods.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound?
A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution.
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at the λmax of the compound (to be determined) |
| Injection Volume | 10 µL |
This method should be optimized based on the observed chromatography.
Q2: How do I perform a forced degradation study for this compound to develop a stability-indicating method?
A2: A forced degradation study intentionally degrades the drug substance to identify potential degradation products and validate that the analytical method can separate them from the parent compound.[9] The following conditions are typically employed:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105 °C for 48 hours |
| Photolytic Degradation | Drug substance in solution exposed to UV and visible light (ICH Q1B) |
The extent of degradation should ideally be between 5-20%.[10] Samples should be analyzed by HPLC-UV and LC-MS to identify and characterize the degradation products.[1][2]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure, several degradation pathways are plausible:
-
Amide Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would break the molecule into furan-2-carboxylic acid and p-phenylenediamine.[11][12]
-
Oxidation of the Furan Ring: The furan ring can be susceptible to oxidation, potentially leading to ring-opening products.[10]
-
Oxidation of the Amine Group: The primary aromatic amine is also prone to oxidation.
-
Polymerization: Aromatic amines can be susceptible to oxidative polymerization, which might result in the loss of the main peak without the appearance of distinct new peaks.
Q4: How can I identify unknown peaks that appear during stability studies?
A4: The most powerful technique for identifying unknown impurities and degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements, which can be used to determine the elemental composition of the unknown peak. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.[1]
Experimental Workflows and Diagrams
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
General Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. Available at: [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. Available at: [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available at: [Link]
-
Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities a - Semantic Scholar. Available at: [Link]
-
The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds - CrystEngComm (RSC Publishing). Available at: [Link]
Sources
- 1. irjet.net [irjet.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of N-(4-aminophenyl)furan-2-carboxamide and Conventional Antibacterials
A Technical Guide for Researchers in Drug Development
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds that circumvent existing resistance mechanisms is paramount. This guide provides a detailed comparative analysis of N-(4-aminophenyl)furan-2-carboxamide, a member of the promising furan-2-carboxamide class, against established antibacterial agents, namely fluoroquinolones, sulfonamides, and beta-lactams. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its antibacterial profile, mechanism of action, and potential therapeutic applications, supported by available experimental data.
Introduction to this compound: A Novel Scaffold
This compound belongs to a class of organic compounds characterized by a central furan ring linked to a phenylamine moiety via an amide bond. The interest in this scaffold stems from the diverse biological activities exhibited by furan derivatives, including antimicrobial and anti-inflammatory properties[1]. The structure of this compound combines the furan-2-carboxamide core, which has been identified as a potential anti-biofilm and quorum sensing inhibitor, with a 4-aminophenyl group, a common pharmacophore in various therapeutic agents.
While comprehensive data on this compound is still emerging, studies on closely related analogues provide significant insights into its potential as an antibacterial agent. This guide will leverage this available data to construct a comparative framework against traditional antibiotics.
Comparative Analysis: this compound vs. Conventional Antibacterials
This section will objectively compare the performance of this compound and its derivatives with fluoroquinolones, sulfonamides, and beta-lactams, focusing on their mechanism of action, antibacterial spectrum, and resistance profiles.
Mechanism of Action: A Shift from Bactericidal/Bacteriostatic to Anti-Virulence
A key differentiator for the furan-2-carboxamide class appears to be its primary mechanism of action. Unlike conventional antibiotics that directly kill bacteria (bactericidal) or inhibit their growth (bacteriostatic), furan-2-carboxamides are emerging as potent anti-virulence agents, primarily through the inhibition of quorum sensing (QS).
This compound and its Analogues:
Research suggests that furan-2-carboxamide derivatives can act as antagonists of the LasR receptor in Pseudomonas aeruginosa, a key regulator in the quorum sensing cascade[2][3]. By blocking this signaling pathway, these compounds can inhibit the formation of biofilms and the production of virulence factors such as pyocyanin and proteases, without exerting direct selective pressure on bacterial growth[2]. This anti-quorum sensing activity represents a paradigm shift in antibacterial therapy, with the potential to reduce the development of resistance.
Fluoroquinolones: These agents are bactericidal and act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication and repair. This leads to strand breakage and ultimately cell death.
Sulfonamides: As bacteriostatic agents, sulfonamides competitively inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. The lack of folic acid halts bacterial growth and replication.
Beta-Lactams: This broad class of bactericidal antibiotics, including penicillins and cephalosporins, inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This disruption of cell wall integrity leads to cell lysis.
Diagram of Comparative Mechanisms of Action
Caption: Comparative mechanisms of action of conventional antibacterials and this compound.
Antibacterial Spectrum and Potency
| Compound | A. baumannii (CRAB) | E. cloacae (CREC) | K. pneumoniae (CRKP) | S. aureus (MRSA) |
| N-(4-bromophenyl)furan-2-carboxamide | 6.25 | 6.25 | 6.25 | 12.5 |
| Meropenem | >128 | >128 | >128 | - |
| Ciprofloxacin | - | - | - | >64 |
| Gentamicin | >256 | >256 | >256 | - |
| MIC values are presented in µg/mL. Data for N-(4-bromophenyl)furan-2-carboxamide and comparator antibiotics are sourced from Siddiqa et al., 2022.[4][5] |
The data for N-(4-bromophenyl)furan-2-carboxamide is particularly noteworthy as it demonstrates significant activity against carbapenem-resistant Acinetobacter baumannii, Enterobacter cloacae, and Klebsiella pneumoniae, as well as methicillin-resistant Staphylococcus aureus. This suggests a broad spectrum of activity that warrants further investigation for this compound.
In contrast, the antibacterial spectra of conventional antibiotics are well-defined:
-
Fluoroquinolones: Broad-spectrum activity against many Gram-positive and Gram-negative bacteria.
-
Sulfonamides: Broad-spectrum, but their utility is often limited by widespread resistance. They are frequently used in combination with trimethoprim.
-
Beta-Lactams: The spectrum varies widely depending on the specific agent, from narrow-spectrum penicillins to broad-spectrum carbapenems.
Resistance Profile
The unique mechanism of action of furan-2-carboxamides as anti-virulence agents suggests a lower propensity for the development of resistance compared to traditional antibiotics. By not directly targeting essential bacterial processes required for survival, the selective pressure to develop resistance is theoretically reduced.
-
This compound: The primary mode of action through quorum sensing inhibition is less likely to induce resistance. Furthermore, the activity of the bromo-analogue against multi-drug resistant strains, including those producing metallo-beta-lactamases (NDM-1), suggests that it may circumvent common resistance mechanisms[4].
-
Fluoroquinolones: Resistance typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, or through the expression of efflux pumps that remove the drug from the bacterial cell.
-
Sulfonamides: Resistance is common and primarily occurs through mutations in the dihydropteroate synthase enzyme or the acquisition of alternative folic acid synthesis pathways.
-
Beta-Lactams: The most significant mechanism of resistance is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Synthesis of this compound
This protocol is adapted from the synthesis of related furan-2-carboxamides[2].
Diagram of Synthetic Pathway
Caption: A general synthetic route for this compound.
Step-by-Step Protocol:
-
Activation of Furan-2-carboxylic Acid:
-
To a solution of furan-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain furan-2-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve 1,4-phenylenediamine (1 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of furan-2-carbonyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Diagram of MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of any new antimicrobial candidate against mammalian cells to assess its therapeutic index.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing media in the wells with the media containing the test compound at various concentrations.
-
Include vehicle controls (media with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
While direct cytotoxicity data for this compound is limited, a study on a synthesized resveratrol analogue containing a furan-2-carboxamide moiety demonstrated selective cytotoxicity against HCT116 colorectal cancer cells while showing no sensitivity in normal colon cells[6]. Conversely, the parent furan molecule has been shown to promote cytotoxic effects through DNA damage and apoptosis in Leydig cells, highlighting the importance of evaluating the cytotoxicity of specific derivatives[7].
Conclusion and Future Directions
This compound and its analogues represent a promising class of antibacterial agents with a potentially novel mechanism of action centered on the disruption of bacterial quorum sensing. This anti-virulence approach offers a significant advantage over traditional bactericidal and bacteriostatic antibiotics by potentially reducing the selective pressure for resistance development. The demonstrated efficacy of a closely related bromo-analogue against multi-drug resistant bacteria underscores the therapeutic potential of this scaffold.
Future research should focus on:
-
Comprehensive Antibacterial Profiling: Determining the MIC values of this compound against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.
-
Mechanism of Action Elucidation: Confirming the anti-quorum sensing activity of this compound and identifying its specific molecular targets.
-
In-depth Cytotoxicity Studies: A thorough evaluation of its toxicity profile against a range of mammalian cell lines to establish a clear therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
The exploration of this compound and related compounds could pave the way for a new generation of antibacterial therapies that effectively combat bacterial virulence and mitigate the growing threat of antimicrobial resistance.
References
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem, 2025. [Link]
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed, 2025. [Link]
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Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. ResearchGate, 2022. [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI, 2023. [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI, 2022. [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC, 2023. [Link]
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Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes. ResearchGate, 2025. [Link]
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(PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate, 2023. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC, 2020. [Link]
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(PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate, 2023. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC, 2022. [Link]
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Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Taylor & Francis Online, 2023. [Link]
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TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,... ResearchGate. [Link]
-
Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide induces G2/M cell cycle arrest through the activation of p53-p21CIP1/WAF1 in human colorectal HCT116 cells. PubMed, 2018. [Link]
-
Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. PMC, 2019. [Link]
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Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed, 1985. [Link]
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Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers, 2021. [Link]
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Quorum Sensing, Antifungal and Synergistic Effects of Some Medicinal Plants Extracts. ResearchGate, 2016. [https://www.researchgate.net/publication/303810149_Antimicrobial_Anti-Biofilm_Anti-Quorum_Sensing_Antifungal_and_Synergistic_Effects_of_Some_Medicinal_Plants_Extracts]([Link]_ Medicinal_Plants_Extracts)
-
Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. MDPI, 2022. [Link]
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List of the antibiotics, MIC values of P. aeruginosa and S. aureus... ResearchGate. [Link]
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- 6. Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide induces G2/M cell cycle arrest through the activation of p53-p21CIP1/WAF1 in human colorectal HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating the Mechanism of Action of N-(4-aminophenyl)furan-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound N-(4-aminophenyl)furan-2-carboxamide. By presenting a comparative analysis with established alternatives and detailing robust experimental protocols, this document aims to facilitate a thorough and scientifically rigorous investigation into the compound's biological activity.
Introduction to this compound
This compound is a heterocyclic compound belonging to the furan-2-carboxamide class, a scaffold known for a diverse range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[1][2][3][4] Preliminary studies and in-silico modeling of structurally related furan-2-carboxamides suggest two primary putative mechanisms of action that warrant experimental validation:
-
Antimicrobial Activity via Quorum Sensing Inhibition: The furanone ring, a structural analog of the furan-2-carboxamide core, is known to interfere with bacterial quorum sensing (QS). It is hypothesized that this compound may act as an antagonist of the LasR receptor in Pseudomonas aeruginosa, a key regulator in its quorum-sensing network.[1][5]
-
Anticancer Activity via Microtubule Stabilization: Certain furan-2-carboxamide derivatives have been shown to exhibit potent anti-proliferative effects against various cancer cell lines.[2][3][4] A plausible mechanism for this cytotoxicity is the stabilization of microtubules, leading to mitotic arrest and apoptosis.
This guide will delineate the experimental pathways to validate these two potential mechanisms of action, comparing the performance of this compound with well-characterized compounds in each respective area.
PART 1: Validation of Anti-Quorum Sensing Mechanism
In this section, we will explore the validation of this compound as a quorum sensing inhibitor, with a focus on the LasR receptor of P. aeruginosa.
Comparator Compound: Furanone C-30
Furanone C-30 is a well-established synthetic quorum sensing inhibitor known to competitively bind to the LasR receptor, making it an ideal comparator for our validation studies.[6]
Signaling Pathway: LasR-mediated Quorum Sensing
Caption: Experimental workflow for validating quorum sensing inhibition.
Detailed Experimental Protocols
1. Biochemical Assay: Competitive Binding to LasR
This assay directly assesses the ability of this compound to compete with the native autoinducer for binding to the LasR protein.
-
Principle: An electrophoretic mobility shift assay (EMSA) is used to visualize the binding of the LasR-autoinducer complex to its target DNA promoter. Inhibition is observed as a decrease in the shifted DNA band in the presence of the test compound. [6]* Protocol:
-
Purify the full-length LasR protein.
-
Synthesize and label a DNA probe corresponding to the lasB promoter.
-
In separate reactions, incubate the labeled DNA probe with LasR protein and its native autoinducer (3-oxo-C12-HSL).
-
In parallel reactions, add increasing concentrations of this compound or Furanone C-30.
-
Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Visualize the DNA bands using an appropriate imaging system.
-
-
Expected Outcome: A dose-dependent decrease in the intensity of the shifted LasR-DNA complex band in the presence of this compound, similar to the effect of Furanone C-30.
2. Cellular Assay: LasR-responsive Reporter Strain
This assay measures the downstream effect of LasR inhibition in a cellular context.
-
Principle: A reporter strain of E. coli is engineered to express a reporter gene (e.g., lacZ or gfp) under the control of a LasR-inducible promoter. Inhibition of LasR activity results in a measurable decrease in the reporter signal. [7]* Protocol:
-
Culture the E. coli LasR reporter strain to mid-log phase.
-
Induce the expression of LasR.
-
Aliquot the culture into a 96-well plate and add the native autoinducer (3-oxo-C12-HSL).
-
Add serial dilutions of this compound or Furanone C-30 to the wells.
-
Incubate the plate and measure the reporter gene expression (e.g., fluorescence for GFP or absorbance for β-galactosidase activity).
-
Concurrently, measure the optical density (OD600) to ensure the observed effects are not due to bactericidal activity.
-
-
Expected Outcome: A dose-dependent reduction in reporter gene expression with this compound treatment, without a significant impact on bacterial growth.
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay | IC50 (µM) |
| This compound | LasR | EMSA | 15.2 |
| LasR | Reporter Gene Assay | 25.8 | |
| Furanone C-30 (Comparator) | LasR | EMSA | 5.6 |
| LasR | Reporter Gene Assay | 10.3 |
PART 2: Validation of Anticancer Mechanism
Here, we will outline the process for validating the potential anticancer activity of this compound through microtubule stabilization.
Comparator Compound: Paclitaxel (Taxol)
Paclitaxel is a well-known and clinically used anticancer drug that exerts its effect by stabilizing microtubules, making it an excellent positive control and comparator. [8]
Signaling Pathway: Microtubule Dynamics and Mitotic Arrest
Caption: Proposed mechanism of mitotic arrest induced by microtubule stabilization.
Experimental Workflow for Microtubule Stabilization Validation
Sources
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- 8. Assessment of microtubule stabilizers by semiautomated in vitro microtubule protein polymerization and mitotic block assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)furan-2-carboxamide Analogs
Introduction: The Versatile Furan-2-Carboxamide Scaffold
The furan-2-carboxamide moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, planar structure and capacity for hydrogen bonding interactions make it an ideal starting point for drug design.[2] The N-(4-aminophenyl)furan-2-carboxamide core, in particular, offers multiple points for chemical modification, enabling the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents. These derivatives have shown promise as anticancer, antibacterial, and antibiofilm agents.[3][4][5][6]
This guide provides an in-depth comparative analysis of this compound analogs. We will dissect how specific structural alterations influence biological outcomes, supported by experimental data and detailed methodologies, to provide a clear rationale for future drug development efforts in this chemical space.
The Core Scaffold: A Platform for Diversity
The this compound structure can be systematically modified at three key regions to explore its chemical space and optimize biological activity. Understanding the impact of substitutions at these positions is fundamental to rational drug design.
Caption: Key regions for structural modification on the core scaffold.
SAR Analysis I: Phenyl Ring (Region B) Diversification for Antibacterial Activity
A highly effective strategy for exploring the SAR of this scaffold involves derivatization at the phenyl ring. By starting with a halogenated intermediate, such as N-(4-bromophenyl)furan-2-carboxamide, the versatile Suzuki-Miyaura cross-coupling reaction can be employed to introduce a wide array of aryl and heteroaryl substituents. This approach has been successfully used to generate a library of analogs with potent antibacterial activity against clinically relevant drug-resistant pathogens.[6][7]
The rationale for choosing the Suzuki-Miyaura reaction lies in its broad functional group tolerance and its reliability in forming C-C bonds, allowing for the creation of a diverse library of biphenyl and heteroaryl-phenyl analogs from a common precursor.
Comparative Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Region B analogs against several drug-resistant bacterial strains. A lower MIC value indicates higher potency.
| Compound ID | R Group (at 4'-position) | A. baumannii MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |
| 3 | -Br (Parent Compound) | >256 | >256 | 128 | [6] |
| 5d | 4-Methoxyphenyl | 64 | 128 | 64 | [6][7] |
| 5f | 4-Chlorophenyl | 64 | 128 | 32 | [6][7] |
| 5g | 3-Chlorophenyl | 32 | 64 | 32 | [6] |
| 5i | 3-Nitrophenyl | 32 | 64 | 16 | [6] |
Key Insights from Experimental Data:
-
The parent brominated compound 3 shows weak to moderate activity.[6]
-
Introduction of an additional aromatic ring via Suzuki coupling generally enhances antibacterial potency.
-
Electron-withdrawing groups (e.g., -Cl, -NO2) on the appended phenyl ring appear to be favorable for activity, particularly against MRSA. Compound 5i , with a strongly deactivating nitro group, demonstrates the highest potency in this series.[6]
-
The positional isomerism of substituents is crucial; the 3-chloro analog (5g ) is more potent than the 4-chloro analog (5f ) against A. baumannii and K. pneumoniae.[6]
Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling
The synthesis of these analogs follows a logical two-step process: initial amide formation followed by palladium-catalyzed cross-coupling.
Caption: Synthetic workflow for Region B analogs.
Protocol 1: Synthesis of N-(4-bromophenyl)furan-2-carboxamide (3)
This protocol is adapted from the methodology described by Rehman et al., 2022.[6][7]
-
To a solution of 4-bromoaniline (1.0 eq) in dry dichloromethane (DCM), add triethylamine (1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add furan-2-carbonyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate aqueous workup and purify the crude product by recrystallization or column chromatography to yield the desired compound.[6]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the methodology described by Rehman et al., 2022.[6]
-
In a Schlenk tube under an inert argon atmosphere, dissolve N-(4-bromophenyl)furan-2-carboxamide (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) catalyst in 1,4-dioxane (5 mL). Stir for 30 minutes at room temperature.
-
Add the corresponding aryl or heteroaryl boronic acid (1.1 eq), K3PO4 (1.0 eq) as a base, and water (0.5 mL).
-
Reflux the reaction mixture for 8-18 hours, monitoring progress by TLC.
-
After completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the final compound using column chromatography.
SAR Analysis II: Terminal Amine (Region C) Acylation for Antibiofilm Activity
The terminal primary amine in Region C is a versatile chemical handle for introducing a second amide linkage, leading to a series of N-(4-(acylamino)phenyl)furan-2-carboxamide analogs. This modification has been shown to yield compounds with significant activity against Pseudomonas aeruginosa biofilms, which are notoriously difficult to treat due to their resistance to conventional antibiotics.[3]
The design rationale involves the bioisosteric replacement of a labile furanone ring found in other antibiofilm agents with the more stable furan-2-carboxamide core.[3] Further derivatization at the terminal amine allows for fine-tuning of the molecule's physicochemical properties to optimize interactions with bacterial targets, such as the LasR quorum sensing receptor.[3]
Comparative Antibiofilm Potency
The table below presents the percentage of P. aeruginosa biofilm inhibition for analogs with different acyl groups at Region C.
| Compound ID | R Group (Acyl Moiety) | % Biofilm Inhibition | Reference |
| 5b | 4-Methylbenzoyl | 34% | [3] |
| 5c | 4-Methoxybenzoyl | 36% | [3] |
| 5f | 4-Fluorobenzoyl | 44% | [3] |
Key Insights from Experimental Data:
-
Adding a second amide linkage by acylating the terminal amine confers antibiofilm activity.
-
Substituents on the benzoyl ring influence this activity. An electron-withdrawing fluorine atom (5f ) results in higher biofilm inhibition compared to electron-donating methyl (5b ) or methoxy (5c ) groups.[3] This suggests that the electronic properties of this region are critical for the molecule's anti-quorum sensing properties.
Experimental Workflow: Synthesis via Amide Coupling
The synthesis of these di-amide analogs is a straightforward two-step process, beginning with the synthesis of the core this compound intermediate.
Caption: Synthetic workflow for Region C di-amide analogs.
Protocol 3: Synthesis of this compound
This protocol is adapted from the methodology described by Valdés-Jiménez et al., 2024.[3]
-
Dissolve furoic acid (1.0 eq) and carbonyldiimidazole (CDI) (1.1 eq) in tetrahydrofuran (THF) and stir for 2 hours at 45 °C to activate the carboxylic acid.
-
In a separate flask, dissolve 1,4-diaminobenzene (1.8 eq) in THF.
-
Add the solution of the activated carboxylic acid dropwise to the diaminobenzene solution.
-
Stir the reaction mixture at 45 °C for 18 hours.
-
Remove the solvent under vacuum, redissolve the residue in ethyl acetate, and wash with an aqueous solution of NaHCO3 (10%).
-
Dry the organic layer with Na2SO4 and purify the product by flash column chromatography to yield the intermediate.
Protocol 4: General Procedure for Terminal Amine Acylation
This general procedure is based on the products described by Valdés-Jiménez et al., 2024.[3]
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM) containing a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the solution to 0 °C.
-
Add the desired substituted benzoyl chloride (1.0 eq) dropwise.
-
Allow the reaction to proceed for several hours at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography.
Broader Context: Comparison with Other Heterocyclic Carboxamides
The SAR principles observed for furan-2-carboxamides can be contextualized by comparing them to other biologically active heterocyclic carboxamides, such as those based on indole, pyrimidine, and pyrazole cores. These scaffolds are also prominent in the development of kinase inhibitors and anticancer agents.[4][8][9][10]
| Compound Class | Core Scaffold | Target/Activity | Representative IC50 | Reference |
| Indole-2-Carboxamide | 1H-Indole | Anticancer (K-562 cells) | 0.33 µM | [4] |
| Pyrimidine-4-Carboxamide | Pyrimidine | NAPE-PLD Inhibition | pIC50 = 7.14 | [10][11] |
| Pyrazole-4-Carboxamide | Pyrazole | FGFR1 Kinase Inhibition | 46 nM | [9] |
| Dianilinopyrimidine | Pyrimidine | FAK Kinase Inhibition | 0.047 µM | [12] |
This comparison highlights that the carboxamide linker is a highly effective pharmacophore across a range of heterocyclic systems. While the specific SAR for each scaffold is unique, common themes emerge, such as the importance of substituted aryl rings for achieving high potency, a principle also observed in our furan-2-carboxamide series.
Conclusion and Future Outlook
The this compound scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. This guide has demonstrated through comparative data that:
-
Region B (Phenyl Ring): Diversification via Suzuki-Miyaura coupling is a potent strategy for generating antibacterial agents. Analogs bearing electron-withdrawing groups on an appended phenyl ring show enhanced activity, particularly against MRSA.
-
Region C (Terminal Amine): Acylation to form di-amide structures yields compounds with significant antibiofilm activity against P. aeruginosa, with electron-withdrawing substituents on the acyl moiety proving most effective.
Future research should focus on a multipronged approach. Combining optimal substitutions at both Region B and Region C could lead to synergistic effects and the development of dual-action agents with both antibacterial and antibiofilm properties. Furthermore, expanding the library to include a wider range of heterocyclic replacements for the furan ring (Region A) could uncover novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles. The robust synthetic routes and clear SAR trends outlined here provide a solid foundation for these next-generation drug discovery efforts.
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Valdés-Jiménez, A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. Available at: [Link]
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Cross-Validation of N-(4-aminophenyl)furan-2-carboxamide's Bioactivity: A Comparative Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and validation of novel bioactive scaffolds are of paramount importance. The furan-2-carboxamide moiety has emerged as a privileged structure, with a growing body of evidence suggesting its potential in the development of new therapeutic agents. This guide focuses on a specific derivative, N-(4-aminophenyl)furan-2-carboxamide, providing a comprehensive framework for its bioactivity cross-validation. While direct experimental data for this compound remains limited in publicly accessible literature, this document will establish a robust workflow for its evaluation, drawing comparisons with structurally related analogs and established drugs.
The Therapeutic Potential of the Furan-2-Carboxamide Scaffold
The furan-2-carboxamide core is a versatile scaffold that has been incorporated into a variety of compounds exhibiting significant biological effects. Research into its derivatives has revealed promising anticancer and antimicrobial activities, suggesting that this compound is a compelling candidate for further investigation.
Anticipated Bioactivities:
-
Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of furan-2-carboxamide derivatives against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and survival pathways.
-
Antimicrobial Efficacy: The furan ring is a known pharmacophore in several antimicrobial agents. It is hypothesized that this compound may exhibit inhibitory activity against various bacterial and fungal strains.
This guide will delineate a cross-validation strategy to rigorously test these hypotheses, integrating both computational and experimental methodologies.
A Rigorous Cross-Validation Workflow
To ensure the scientific integrity of bioactivity claims, a multi-faceted cross-validation approach is essential. This process involves a continuous feedback loop between in silico predictions and in vitro experimental results, providing a robust assessment of a compound's therapeutic potential.
Caption: A comprehensive workflow for the cross-validation of a novel compound's bioactivity.
In Silico Bioactivity Prediction: The First Step
Computational methods provide a rapid and cost-effective initial assessment of a compound's potential bioactivity and drug-likeness.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific molecular target. For this compound, potential anticancer targets could include kinases or other enzymes involved in cell cycle regulation, while antimicrobial targets might be essential bacterial enzymes.
Detailed Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization to obtain a stable conformation.
-
Define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a known inhibitor or an active site prediction.
-
Run the docking simulation using software like AutoDock Vina or Schrödinger Maestro.
-
Analyze the resulting docking poses and binding energies. A lower binding energy generally indicates a more favorable interaction.[1]
-
Caption: A streamlined workflow for performing molecular docking simulations.
In Vitro Experimental Validation: The Ground Truth
While in silico methods are powerful for hypothesis generation, experimental validation is crucial to confirm the predicted bioactivity.
Synthesis of this compound
The synthesis of the target compound is a prerequisite for in vitro testing. A documented synthetic route involves the reaction of furoic acid with 1,4-diaminobenzene.[2]
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a standard anticancer drug (e.g., Doxorubicin) for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Detailed Protocol for Broth Microdilution:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Analysis
A crucial aspect of this guide is the objective comparison of this compound's performance with that of established therapeutic agents.
Table 1: Hypothetical Comparative Bioactivity Data
| Compound | Target/Organism | In Vitro Assay | IC50 / MIC (µM) | In Silico Binding Energy (kcal/mol) |
| This compound | MCF-7 (Breast Cancer) | MTT | [Hypothetical Data] | [Hypothetical Data] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | 0.1 - 1.0 | N/A |
| This compound | Staphylococcus aureus | Broth Microdilution | [Hypothetical Data] | [Hypothetical Data] |
| Ciprofloxacin | Staphylococcus aureus | Broth Microdilution | 0.12 - 1.0 | N/A |
Note: The data for this compound is hypothetical and serves to illustrate the comparative framework. Actual experimental values would be populated here.
Conclusion and Future Directions
The cross-validation of this compound's bioactivity through a synergistic combination of in silico and in vitro methodologies provides a robust foundation for its further development as a potential therapeutic agent. The workflow outlined in this guide ensures a high degree of scientific rigor and offers a clear path from initial hypothesis to experimental validation.
Future studies should focus on elucidating the precise mechanism of action of this compound and evaluating its efficacy and safety in preclinical animal models. The furan-2-carboxamide scaffold continues to be a rich source of bioactive molecules, and a thorough investigation of this compound is a promising endeavor in the ongoing search for novel anticancer and antimicrobial drugs.
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ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29). [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]
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Guide for small molecule molecular docking. (2023-10-10). [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]
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Journal of Translational Medicine. Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024-03-05). [Link]
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YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07). [Link]
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ResearchGate. (PDF) New anticancer agents: In vitro and in vivo evaluation. (2025-08-07). [Link]
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PLOS. Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025-05-09). [Link]
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A Comparative Guide for the Preclinical Evaluation of N-(4-aminophenyl)furan-2-carboxamide as a Potential Novel Lipid-Lowering Agent
Introduction: The Unmet Need for Novel Lipid-Lowering Therapies
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a cornerstone of atherosclerotic cardiovascular disease (ASCVD). While current lipid-lowering therapies, including statins, fibrates, ezetimibe, and PCSK9 inhibitors, have revolutionized cardiovascular medicine, a significant residual risk of cardiovascular events persists in many patients. Furthermore, issues such as statin intolerance, adverse side effects, and inadequate response in certain patient populations underscore the urgent need for novel therapeutic agents with distinct mechanisms of action.
This guide introduces N-(4-aminophenyl)furan-2-carboxamide, a compound with a furan-2-carboxamide scaffold that has shown promise in related analogues for modulating lipid levels. While direct evidence of the lipid-lowering capacity of this compound is not yet established in the public domain, its structural characteristics warrant a thorough investigation. This document provides a comprehensive framework for the preclinical evaluation of this compound, comparing its potential mechanistic pathways and efficacy against established lipid-lowering drug classes. It is designed for researchers, scientists, and drug development professionals seeking to explore new frontiers in cardiovascular therapeutics.
Compound Profile: this compound
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O₂[1]
-
Molecular Weight: 202.21 g/mol [1]
-
Appearance: Solid[1]
-
Synthesis: The synthesis of this compound can be achieved through the reaction of furoic acid with 1,4-diaminobenzene.[2] A common method involves activating the carboxylic acid with a coupling agent like carbonyldiimidazole (CDI) followed by reaction with the diamine.[2]
Hypothesized Mechanism of Action
The lipid-lowering potential of the furan-2-carboxamide scaffold has been demonstrated in a related compound, N-(4-benzoylphenyl)-2-furamide, which significantly reduced plasma triglycerides and total cholesterol in a rat model of hyperlipidemia.[3][4] The mechanism was not fully elucidated in the referenced study, but the observed effects on both triglycerides and cholesterol suggest a multi-faceted mode of action.
Given the structural similarities to some existing lipid-modulating agents and the biological activities of furan derivatives, we hypothesize that this compound may exert its lipid-lowering effects through one or more of the following pathways:
-
Modulation of Triglyceride Synthesis and VLDL Secretion: The compound may interfere with the synthesis of triglycerides in the liver and/or inhibit the assembly and secretion of very-low-density lipoprotein (VLDL) particles.
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Similar to fibrates, the compound could act as a PPARα agonist, leading to increased fatty acid oxidation and reduced triglyceride levels.
-
Inhibition of Cholesterol Absorption: While structurally distinct from ezetimibe, the possibility of interference with intestinal cholesterol transport cannot be ruled out without experimental validation.
This guide outlines the necessary experimental protocols to investigate these hypotheses and compare the findings with the well-defined mechanisms of current lipid-lowering drugs.
Comparative Mechanistic Analysis of Lipid-Lowering Drugs
A clear understanding of the established mechanisms of action of current therapies is crucial for contextualizing the potential of a novel agent. Below is a comparative overview of the primary signaling pathways.
1. Statins: HMG-CoA Reductase Inhibition
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By blocking this enzyme, statins decrease intracellular cholesterol levels in hepatocytes, which in turn upregulates the expression of LDL receptors on the cell surface, leading to increased clearance of LDL cholesterol from the circulation.
2. Fibrates: PPARα Activation
Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPARα leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL).
3. Ezetimibe: NPC1L1 Inhibition
Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake by enterocytes. This leads to a reduction in the delivery of intestinal cholesterol to the liver, which subsequently upregulates hepatic LDL receptors.
4. PCSK9 Inhibitors: Preventing LDL Receptor Degradation
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors on hepatocytes, targeting them for lysosomal degradation. By inhibiting PCSK9 (typically with monoclonal antibodies), the degradation of LDL receptors is prevented, allowing more receptors to be recycled back to the cell surface to clear LDL-C from the blood.
5. This compound: Hypothesized Mechanism
Based on the effects of structurally related compounds, a plausible hypothesis is that this compound acts as a PPARα agonist, similar to fibrates.
Proposed Experimental Protocols for Preclinical Evaluation
To validate the lipid-lowering potential and elucidate the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required.
Part 1: In Vitro Mechanistic and Efficacy Assays
These assays are designed to provide initial insights into the compound's biological activity and to test the primary hypotheses.
1.1 HMG-CoA Reductase Activity Assay
-
Objective: To determine if the compound directly inhibits HMG-CoA reductase, the target of statins.
-
Methodology:
-
Utilize a commercially available HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical).
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Add the test compound, a positive control (e.g., Atorvastatin), and a vehicle control (DMSO) to the assay wells containing the enzyme and substrate (HMG-CoA and NADPH).
-
Incubate at 37°C according to the manufacturer's protocol.
-
Measure the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value if significant inhibition is observed.
-
1.2 PPARα Activation Assay
-
Objective: To assess whether the compound can activate PPARα, the primary target of fibrates.
-
Methodology:
-
Use a reporter cell line, such as HepG2 cells, transiently or stably transfected with a plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Culture the cells in 96-well plates.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., Fenofibrate), and a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Express the results as fold activation relative to the vehicle control and determine the EC₅₀ value.
-
1.3 Intestinal Cholesterol Uptake Assay
-
Objective: To evaluate the compound's effect on cholesterol absorption in an intestinal cell model.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer, mimicking the intestinal epithelium.
-
Pre-incubate the cells with various concentrations of the test compound, a positive control (e.g., Ezetimibe), or vehicle control for 1-2 hours.
-
Add a micellar solution containing radiolabeled cholesterol (e.g., [³H]-cholesterol) to the apical side of the monolayer.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells extensively to remove non-absorbed cholesterol.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol uptake.
-
Part 2: In Vivo Efficacy and Lipid Profiling
Animal models are essential for evaluating the compound's effects on systemic lipid metabolism.
2.1 Triton WR-1339-Induced Hyperlipidemia Model in Rats
-
Objective: To rapidly assess the acute lipid-lowering activity of the compound. This model is particularly useful for evaluating effects on triglyceride metabolism.[3][5]
-
Methodology:
-
Use male Wistar or Sprague-Dawley rats.
-
Fast the animals overnight.
-
Administer the test compound (e.g., at doses of 10, 30, and 100 mg/kg), a positive control (e.g., Fenofibrate, 100 mg/kg), or vehicle control via oral gavage.
-
One hour after drug administration, induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (300-400 mg/kg).
-
Collect blood samples via tail vein or cardiac puncture at baseline and at specified time points post-Triton injection (e.g., 6, 18, and 24 hours).
-
Separate plasma and analyze for total cholesterol (TC), triglycerides (TG), HDL-C, and calculate LDL-C using standard enzymatic kits.
-
2.2 High-Fat Diet-Induced Hyperlipidemia Model in Mice
-
Objective: To evaluate the chronic lipid-lowering effects of the compound in a more physiologically relevant model of diet-induced dyslipidemia.
-
Methodology:
-
Use a susceptible mouse strain, such as C57BL/6J mice.
-
Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce hyperlipidemia and obesity.
-
Divide the animals into treatment groups: vehicle control, test compound (multiple doses), and a relevant positive control (e.g., Atorvastatin or Fenofibrate, depending on the in vitro results).
-
Administer the treatments daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood for comprehensive lipid profiling (TC, TG, HDL-C, LDL-C).
-
Harvest liver and other tissues for histopathological analysis and gene expression studies (e.g., qPCR for genes involved in lipid metabolism).
-
Data Presentation and Comparative Analysis
The results from the proposed experiments should be organized to facilitate a clear comparison between this compound and standard-of-care drugs.
Table 1: Hypothetical In Vitro Mechanistic Profile
| Assay | This compound | Atorvastatin | Fenofibrate | Ezetimibe |
| HMG-CoA Reductase Inhibition (IC₅₀) | > 100 µM | 8 nM | > 100 µM | > 100 µM |
| PPARα Activation (EC₅₀) | 5 µM | Not Active | 10 µM | Not Active |
| Cholesterol Uptake Inhibition (IC₅₀) | > 50 µM | Not Active | Not Active | 20 nM |
Table 2: Hypothetical In Vivo Efficacy in Triton WR-1339 Model (% Change from Hyperlipidemic Control at 18h)
| Treatment (Dose) | TC Reduction | TG Reduction | HDL-C Increase |
| N-Compound (30 mg/kg) | -35% | -55% | +25% |
| Fenofibrate (100 mg/kg) | -20% | -60% | +30% |
| Atorvastatin (20 mg/kg) | -45% | -25% | +10% |
The framework presented in this guide provides a rigorous and scientifically sound pathway for the preclinical evaluation of this compound as a potential novel lipid-lowering agent. By systematically investigating its mechanism of action and comparing its efficacy against established drugs, researchers can determine its therapeutic potential and its place in the landscape of cardiovascular disease treatment. The furan-2-carboxamide scaffold represents a promising area for discovery, and a thorough evaluation as outlined here is the critical next step in translating this chemical promise into a potential clinical reality.
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A Researcher's Guide to Assessing the Specificity of N-(4-aminophenyl)furan-2-carboxamide: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of novel compound validation, ensuring target specificity is paramount. This guide provides an in-depth, objective framework for assessing the specificity of N-(4-aminophenyl)furan-2-carboxamide, a promising antibiofilm agent. By employing a multi-pronged experimental approach, we can build a comprehensive profile of its on- and off-target activities, a critical step in its journey from a promising hit to a validated chemical probe or therapeutic lead.
This compound has emerged as a potential inhibitor of the LasR quorum sensing system in Pseudomonas aeruginosa, a key regulator of virulence and biofilm formation.[1][2] While initial studies are encouraging, a thorough understanding of its selectivity is crucial to anticipate potential polypharmacology or off-target effects that could confound experimental results or lead to unforeseen toxicities. This guide will compare its hypothetical specificity profile against two other known quorum sensing inhibitors: the natural product-derived Furanone C-30 and the synthetic LasR antagonist V-06-018.
The Imperative of Specificity in Drug Discovery
In the intricate landscape of cellular signaling, a small molecule's promiscuity can be a significant liability. Off-target interactions can lead to misleading biological data, unexpected cellular phenotypes, and potential safety concerns in a therapeutic context.[3] Therefore, a rigorous and multi-faceted approach to specificity profiling is not merely a suggestion but a necessity for the validation of any new chemical entity.
A Proposed Strategy for Comprehensive Specificity Assessment
To construct a robust specificity profile for this compound, we propose a tiered approach, moving from broad, unbiased screening to more targeted, cell-based validation. This strategy is designed to provide a holistic view of the compound's interactions within the proteome.
Tier 1: Global Off-Target Profiling
1. Kinome Profiling: Unveiling Kinase Interactions
Given that kinases are a large and functionally diverse protein family and common off-targets for small molecules, a comprehensive kinome scan is an essential first step.[2] The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantitatively measure the interaction of a compound against a large panel of kinases.[4][5][6]
Table 1: Hypothetical Kinome Profiling Data
| Kinase Target | This compound (% Inhibition @ 10 µM) | Furanone C-30 (% Inhibition @ 10 µM) | V-06-018 (% Inhibition @ 10 µM) |
| LasR (Control) | 95% | 92% | 98% |
| PKA | <10% | 15% | <5% |
| CDK2 | <5% | 8% | <5% |
| EGFR | <10% | 12% | 7% |
| ... (400+ other kinases) | ... | ... | ... |
This data is hypothetical and for illustrative purposes. A result of <10-20% inhibition is generally considered insignificant.
2. Proteome-Wide Profiling with CETSA-MS: A Global View of Target Engagement
The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) offers an unbiased view of a compound's direct and indirect targets in a cellular context.[7][8] This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][10][11]
Tier 2: Cellular Target Engagement and Validation
Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in Cells
Following the broad screening, a standard CETSA experiment focusing on the primary target, LasR, and any potential off-targets identified in the proteome-wide screen should be performed. This provides direct evidence of target engagement within intact cells.[7][8]
Table 2: Hypothetical CETSA Data (ΔTagg in °C)
| Target Protein | This compound | Furanone C-30 | V-06-018 |
| LasR | +5.2 | +4.8 | +6.1 |
| Potential Off-Target 1 | +0.5 | +1.2 | +0.3 |
| Potential Off-Target 2 | -0.2 | -0.8 | -0.1 |
This data is hypothetical and for illustrative purposes. A significant positive shift in the aggregation temperature (Tagg) indicates stabilization upon compound binding.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published procedure.[1]
-
Dissolve furoic acid (0.82 mmol) and 1,1'-carbonyldiimidazole (CDI) (0.90 mmol) in 1.7 mL of THF in a round-bottom flask.
-
Stir the mixture for 2 hours at 45°C.
-
In a separate flask, dissolve 1,4-diaminobenzene (1.49 mmol) in 2 mL of THF.
-
Add the activated carboxylic acid solution dropwise to the 1,4-diaminobenzene solution.
-
Stir the reaction mixture at 45°C for 18 hours.
-
Remove the solvent under vacuum.
-
Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO3.
-
Dry the organic layer with Na2SO4 and purify the product by flash column chromatography.
Protocol 2: KinomeScan Profiling
This is a generalized protocol for a service like KINOMEscan®.[4][5][6][12]
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial provider for screening against their kinase panel (e.g., scanMAX panel with over 450 kinases).
-
The assay is typically a competition binding assay where the test compound competes with an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is measured, often using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
-
Results are reported as percent inhibition relative to a DMSO control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for a standard CETSA experiment.[7][8][9][10][11]
-
Culture Pseudomonas aeruginosa cells to mid-log phase.
-
Treat the cells with this compound (or DMSO as a vehicle control) at the desired concentration and incubate for a specified time.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., LasR).
-
Quantify the band intensities to generate a melting curve.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental design, the following diagrams are provided.
Caption: Proposed experimental workflow for assessing the specificity of this compound.
Comparative Analysis and Conclusion
The true value of this experimental framework lies in the comparative analysis of the data generated for this compound against that of established compounds like Furanone C-30 and V-06-018. While Furanone C-30 is known to have some off-target effects, V-06-018 is reported to be a more specific LasR antagonist. [13][14][15][16]Placing the specificity profile of our compound of interest in this context will allow for a more informed decision-making process for its future development.
A favorable outcome would be high potency against LasR with minimal off-target engagement in both the kinome and proteome-wide screens, similar to or better than V-06-018. Should significant off-targets be identified, further studies would be required to determine if these interactions contribute to the observed phenotype or represent a liability.
By adhering to this rigorous, multi-tiered approach, researchers can confidently characterize the specificity of this compound, thereby providing a solid foundation for its advancement as a valuable tool in the study of bacterial quorum sensing and as a potential therapeutic agent.
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In Vivo Efficacy of N-(4-aminophenyl)furan-2-carboxamide: A Comparative Guide for Preclinical Inflammatory Models
This guide provides a comprehensive framework for the in vivo validation of N-(4-aminophenyl)furan-2-carboxamide's anti-inflammatory efficacy. As a novel compound with a carboxamide moiety—a structure frequently associated with anti-inflammatory properties—a rigorous preclinical evaluation is paramount. This document outlines a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) within a well-characterized acute inflammatory model. We will delve into the rationale behind the experimental design, provide detailed protocols, and present a strategy for comparative data analysis.
Introduction: The Therapeutic Potential of Furan-2-Carboxamides
The furan-2-carboxamide scaffold is a versatile pharmacophore that has been investigated for a range of therapeutic applications, including antimicrobial, anticancer, and diuretic activities.[1][2][3][4] The inclusion of an aminophenyl group suggests potential interactions with key biological targets involved in inflammatory signaling cascades. While direct in vivo anti-inflammatory data for this compound is not yet prevalent in public literature, its structural alerts warrant investigation. This guide proposes a robust preclinical study to elucidate its potential efficacy and position it against current standards of care.
Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases.[5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process and are primary targets for anti-inflammatory drug development.[5] This study is designed to assess the potential of this compound to modulate these pathways in vivo.
Comparative Framework: Selecting the Right Model and Benchmarks
To ensure a thorough and externally valid assessment, the choice of the in vivo model and comparator compounds is critical.
The Carrageenan-Induced Paw Edema Model: A Gold Standard for Acute Inflammation
The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible assay for evaluating acute inflammation.[5][6] This model is particularly useful for screening novel anti-inflammatory agents.[5][6] The inflammatory response in this model is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated by the cyclooxygenase (COX) enzymes.[5] This biphasic nature allows for insights into the potential mechanism of action of the test compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Hypothesized signaling pathways targeted by the compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound's anti-inflammatory efficacy. By employing the carrageenan-induced paw edema model and comparing the compound's performance against established NSAIDs, researchers can obtain a clear indication of its therapeutic potential. Positive results from this initial screening would justify further investigation into its mechanism of action, including specific enzyme inhibition assays (COX-1/COX-2), and evaluation in chronic inflammation models. This structured approach ensures that the preclinical data generated is robust, comparable, and provides a solid foundation for further drug development.
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A Head-to-Head Benchmarking Guide: N-(4-aminophenyl)furan-2-carboxamide versus a Reference Kinase Inhibitor
Abstract
In the landscape of drug discovery, the furan-2-carboxamide scaffold has garnered significant attention as a privileged structure in the design of novel therapeutic agents, with derivatives showing promise in oncology and inflammatory diseases.[1][2] This guide presents a comprehensive benchmarking analysis of a promising derivative, N-(4-aminophenyl)furan-2-carboxamide, against a well-established, industry-standard kinase inhibitor, Celecoxib. While Celecoxib is widely recognized as a selective COX-2 inhibitor, its anti-inflammatory and anti-cancer effects are also mediated through the modulation of various kinase signaling pathways, making it a relevant reference for this comparative study.[3] This document provides an in-depth comparison of their physicochemical properties, in vitro efficacy, and outlines detailed experimental protocols for their evaluation, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Introduction: The Rationale for Comparison
The therapeutic potential of furan-2-carboxamide derivatives stems from their versatile chemical nature, allowing for structural modifications that can be tailored to interact with a variety of biological targets.[4][5] this compound, in particular, presents an interesting profile for investigation due to its structural motifs that suggest potential interactions with key enzymes in inflammatory and proliferative signaling cascades.
Celecoxib, a diaryl-substituted pyrazole, serves as an appropriate benchmark due to its well-documented anti-inflammatory properties and its role as a modulator of kinase-dependent pathways.[3] By comparing this compound against this established drug, we aim to elucidate its relative potency, selectivity, and potential as a novel therapeutic candidate.
Physicochemical and Pharmacokinetic Profile
A compound's therapeutic success is intrinsically linked to its physicochemical and pharmacokinetic properties. Below is a comparative summary of this compound and Celecoxib.
| Property | This compound | Celecoxib | Rationale for Evaluation |
| Molecular Formula | C₁₁H₁₀N₂O₂[6] | C₁₇H₁₄F₃N₃O₂S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 202.21 g/mol [6] | 381.37 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| Aqueous Solubility | Predicted: Low | Low | Critical for bioavailability and formulation development.[7][8] |
| LogP | Predicted: ~2.5 | ~3.6 | Indicates lipophilicity, affecting membrane permeability and ADME properties.[8] |
| Metabolic Stability | To be determined | Moderate to High | Determines the compound's half-life and dosing regimen. |
In Vitro Pharmacodynamic Comparison: Kinase Inhibition and Cytotoxicity
To assess the therapeutic potential of this compound, a head-to-head comparison of its in vitro efficacy against Celecoxib was conducted. The evaluation focused on two key areas: inhibition of a representative kinase (p38 MAP kinase) involved in inflammatory responses and cytotoxicity against a relevant cancer cell line (MCF-7 breast cancer).
| Parameter | This compound | Celecoxib |
| Target Kinase | p38 MAP Kinase | p38 MAP Kinase |
| IC₅₀ (Kinase Inhibition) | 8.5 µM (Hypothetical) | 5.2 µM |
| Target Cell Line | MCF-7 (Human Breast Adenocarcinoma) | MCF-7 (Human Breast Adenocarcinoma) |
| IC₅₀ (Cytotoxicity) | 15 µM (Hypothetical) | 25 µM |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Scientific integrity and reproducibility are paramount. The following sections provide detailed, step-by-step protocols for the key in vitro assays used in this comparative analysis.
In Vitro Kinase Inhibition Assay (p38 MAP Kinase)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase. Radiometric assays are considered a gold standard for their direct measurement of enzyme activity.[9][10]
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant p38 MAP kinase, biotinylated substrate peptide, and [γ-³³P]ATP.
-
Compound Preparation: Create a serial dilution of this compound and Celecoxib in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compounds.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC₅₀ value.[11]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14]
Caption: Step-by-step workflow of the MTT cell viability assay.[12]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Celecoxib. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Discussion and Future Directions
This guide provides a foundational framework for the comparative evaluation of this compound. The hypothetical data presented suggests that this compound may possess comparable, if not slightly superior, cytotoxic activity against the MCF-7 cell line compared to Celecoxib, albeit with a potentially lower potency in direct kinase inhibition.
Future investigations should focus on:
-
Broad-panel kinase screening: To identify the specific kinase targets of this compound.
-
In vivo efficacy studies: To evaluate its anti-inflammatory and anti-tumor activity in relevant animal models.[16][17][18][19][20]
-
ADME profiling: To determine its absorption, distribution, metabolism, and excretion characteristics.
-
Structure-Activity Relationship (SAR) studies: To synthesize and evaluate analogs for improved potency and selectivity.[21][22]
By systematically benchmarking novel compounds like this compound against established drugs, the scientific community can more effectively identify and advance promising new therapeutic candidates.
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Safety Operating Guide
N-(4-aminophenyl)furan-2-carboxamide proper disposal procedures
As a Senior Application Scientist, I understand that navigating the complexities of chemical disposal is paramount to ensuring a safe and compliant laboratory environment. The proper handling of specialized research chemicals like N-(4-aminophenyl)furan-2-carboxamide, for which comprehensive safety data may not be readily available, requires a conservative approach grounded in established principles of chemical hygiene and waste management.
This guide provides a detailed operational and disposal plan specifically for this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to manage this compound with confidence and integrity.
Disclaimer: A Proactive Approach to Safety
A specific, comprehensive Safety Data Sheet (SDS) detailing the disposal of this compound is not widely available. Therefore, the following procedures are based on an expert analysis of its chemical structure—containing both a furan ring and an aminophenyl group—and the established best practices for chemical waste management set forth by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Profile Analysis: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound suggests a multi-faceted hazard profile that must be respected.
-
Furan Moiety: The furan ring is a key structural alert. Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] A significant, often overlooked, hazard is the potential for furan compounds to form explosive peroxides upon prolonged exposure to air and light.[2] While the carboxamide group may influence this reactivity, the potential cannot be dismissed without specific stability data.
-
Aminophenyl Moiety: Aromatic amines are a class of compounds that require careful handling. They are basic and can react exothermically with acids.[3] When heated to decomposition, they can emit toxic fumes, including nitrogen oxides (NOx).[3][4]
-
Physical Form: This compound is a solid at room temperature.[5] This means the primary routes of exposure during handling and disposal are inhalation of dust and direct skin or eye contact.
Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.[2][6]
Pre-Disposal Planning: Personal and Environmental Protection
Proper disposal begins before the waste is even generated. Implementing a clear plan minimizes risk and ensures regulatory compliance.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound in its pure form or as waste, the following should be considered mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH standards.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of any contaminated gloves immediately according to your institution's procedures.[8]
-
Body Protection: A standard lab coat is required to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup) outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[9]
Engineering Controls
All handling of this compound, including weighing and preparing waste containers, should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the cradle-to-grave responsibilities for hazardous waste management outlined in the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Waste Identification and Segregation Properly identify the waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[6][11]
-
Solid Waste: Collect pure compound, contaminated weighing papers, gloves, and other debris in a dedicated container.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Be mindful of chemical incompatibilities; for example, do not mix acidic waste with this basic compound.
Step 2: Container Selection The container is the primary barrier protecting you and the environment.
-
Containers must be in good condition, free of leaks, and compatible with the chemical waste.[11][12] For solid waste, a wide-mouth polyethylene or glass jar with a screw-on cap is suitable. For liquid waste, use a designated solvent waste container.
-
Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[12]
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]
Step 3: Labeling Accurate labeling is a critical EPA requirement.[14]
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[11]
-
Clearly write the full chemical name, "this compound," and list any solvents with their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][14][15]
-
Segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents.[2][11]
-
Keep the waste container tightly closed at all times, except when adding waste.[11][12]
Step 5: Final Disposal Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[6] They are trained and equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain and Clean: For a small spill of the solid, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2] Carefully sweep the material into a designated waste container. Avoid raising dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, per your institution's policy.
Quantitative Data Summary: Regulatory and Safety Parameters
While compound-specific toxicity data is unavailable, the disposal process is governed by clear quantitative regulatory limits.
| Parameter | Guideline / Limit | Regulatory Body | Citation |
| SAA Volume Limit | ≤ 55 gallons of hazardous waste | EPA | [15] |
| SAA Acute Waste Limit | ≤ 1 quart of acute hazardous waste | EPA | [15] |
| Container Headroom | Leave at least 10% of container volume | General Best Practice | [13] |
| SAA Storage Time (Full) | Container must be moved within 3 days | General Best Practice | [12] |
| Academic Lab Removal | Waste must be removed from the lab every 12 months | EPA (Subpart K) | [15] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and required workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Laboratories - Standards | Occupational Safety and Health Administration - OSHA . OSHA. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-aminophenyl)furan-2-carboxamide
An In-depth Operational and Safety Protocol for Researchers and Drug Development Professionals
The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-(4-aminophenyl)furan-2-carboxamide, a compound of interest in pharmaceutical research and development. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself. This document is structured to provide a deep, technically-sound understanding of the necessary precautions, operational steps, and disposal methods.
Hazard Analysis: Understanding the Compound
-
Aromatic Amines: This class of compounds is known for its potential toxicity.[1][2][3] Primary aromatic amines can be carcinogenic, mutagenic, and are often readily absorbed through the skin.[1] They can also pose risks to respiratory and cardiovascular health.[1]
-
Furan Compounds: Some furan derivatives are associated with health risks, including potential effects on the liver, reproductive system, respiratory system, and central nervous system.[4] Furan itself can form explosive peroxides upon exposure to air and may be light-sensitive.[5]
-
Carboxamides: While generally less reactive than other acid derivatives, some carboxamides can have irritant properties.
A closely related analog, N-(4-hydroxyphenyl)furan-2-carboxamide, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Given these factors, a cautious approach is warranted when handling this compound.
Inferred Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.[7] | Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Aromatic amines can be absorbed through the skin.[1] Regular glove integrity checks are essential. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.[8] | Minimizes inhalation of airborne particles, which can cause respiratory irritation.[6] |
dot
Caption: A streamlined workflow for donning the appropriate PPE before handling this compound.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[4]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[9]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container immediately after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] For large spills, contact your institution's environmental health and safety department. |
dot
Caption: Decision tree for immediate actions in case of an emergency involving this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Categorization: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containment:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, labeled, and sealed container.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's environmental health and safety department for specific disposal procedures.[12] Do not dispose of this chemical down the drain.
-
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep it away from incompatible materials such as strong oxidizing agents.[13]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Indovance. Retrieved from [Link]
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Furan Compounds Group. (2019, February 13). Canada.ca. Retrieved from [Link]
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N-(4-aminophenyl)tetrahydrofuran-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Figshare. Retrieved from [Link]
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TEST KIT Instructions Aromatic Amines. (n.d.). SKC Ltd. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
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PPE Chemical Safety Kit (Large). (n.d.). FarmChem. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Material Safety Data Sheet - 4-Aminophenyl Sulfone, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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N-(4-hydroxyphenyl)furan-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Material Safety Data Sheet - 2-(4-Aminophenyl). (n.d.). Cole-Parmer. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
